Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside
Description
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Properties
IUPAC Name |
(3R,4S,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxyoxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl4O5/c1-26-20-18(25)19(28-9-12-3-5-14(22)7-16(12)24)17(29-20)10-27-8-11-2-4-13(21)6-15(11)23/h2-7,17-20,25H,8-10H2,1H3/t17-,18-,19-,20?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISWEUXISBNCCJ-SDWZKWEYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1[C@@H]([C@@H]([C@H](O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Intermediate: A Technical Guide to Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry, the strategic synthesis of complex bioactive molecules is paramount. The pursuit of novel antiviral and anticancer agents frequently hinges on the availability of versatile and selectively protected chiral building blocks. Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside emerges as a pivotal intermediate in this context, offering a primed scaffold for the synthesis of a diverse array of nucleoside analogues, particularly those with modifications at the 2'-position of the ribose moiety. This guide provides an in-depth technical overview of its synthesis, characterization, and critical role as a precursor to potent antiviral compounds, consolidating field-proven insights with rigorous scientific data to empower researchers in the ongoing battle against viral diseases.
Introduction: The Significance of a Selectively Protected Ribofuranoside
This compound is a synthetically derived carbohydrate in which the hydroxyl groups at the C3 and C5 positions of methyl D-ribofuranoside are protected by 2,4-dichlorobenzyl ethers. This selective protection leaves the C2 hydroxyl group available for further chemical modification, a crucial feature for the synthesis of 2'-C-branched ribonucleosides.[1] These 2'-modified nucleosides are a significant class of compounds in drug discovery, often exhibiting potent antiviral and anticancer properties.[2] The 2,4-dichlorobenzyl protecting groups offer stability under various reaction conditions and can be selectively removed, providing a strategic advantage in multi-step synthetic pathways.
Physicochemical Properties & Characterization
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 636581-81-2 | [3] |
| Molecular Formula | C₂₀H₂₀Cl₄O₅ | [4] |
| Molecular Weight | 482.18 g/mol | [4] |
| Appearance | White to off-white solid | Commercially available |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | General chemical knowledge |
Spectroscopic Data:
While publicly available spectra are limited, typical spectroscopic data for this compound would include:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the anomeric proton, the methyl group of the glycoside, the protons of the ribofuranose ring, the methylene protons of the dichlorobenzyl groups, and the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum would display distinct peaks for each of the 20 carbon atoms in the molecule, including the anomeric carbon, the carbons of the ribose ring, the methyl carbon, the methylene carbons of the protecting groups, and the aromatic carbons.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.
Synthesis of this compound: A Strategic Approach
The synthesis of this compound is a multi-step process that begins with the readily available D-ribose. The key strategic elements involve the formation of the methyl ribofuranoside, followed by protection of the hydroxyl groups and selective deprotection.
Synthetic Pathway Overview
The general synthetic strategy involves three main stages:
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Methyl Glycoside Formation: D-ribose is converted to its methyl furanoside.
-
Perbenzylation: All hydroxyl groups of the methyl ribofuranoside are protected with 2,4-dichlorobenzyl groups.
-
Selective Deprotection: The 2-O-(2,4-dichlorobenzyl) group is selectively removed, yielding the target compound.
Caption: General synthetic pathway for this compound.
Detailed Experimental Protocol (Adapted from General Procedures[1])
Step 1: Synthesis of Methyl D-ribofuranoside
-
Rationale: The initial step is the conversion of the cyclic hemiacetal of D-ribose into its methyl glycoside. This is typically achieved under acidic conditions, favoring the formation of the furanose form.
-
Procedure:
-
Suspend D-ribose in methanol.
-
Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).
-
Stir the mixture at room temperature until the D-ribose has completely dissolved and the reaction is complete (monitored by TLC).
-
Neutralize the acid with a suitable base (e.g., sodium bicarbonate).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain crude methyl D-ribofuranoside as a mixture of anomers. This mixture is often used directly in the next step without further purification.
-
Step 2: Synthesis of Methyl 2,3,5-tri-O-(2,4-dichlorobenzyl)-D-ribofuranoside
-
Rationale: This step involves the protection of all free hydroxyl groups as 2,4-dichlorobenzyl ethers. Sodium hydride is used as a strong base to deprotonate the hydroxyl groups, forming alkoxides that then react with 2,4-dichlorobenzyl chloride in an Sₙ2 reaction.
-
Procedure:
-
Dissolve the crude methyl D-ribofuranoside in an anhydrous aprotic solvent (e.g., DMF or THF).
-
Cool the solution in an ice bath and add sodium hydride portion-wise under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture until the evolution of hydrogen gas ceases.
-
Add 2,4-dichlorobenzyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with methanol, followed by the addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the perbenzylated product.
-
Step 3: Selective 2-O-Debenzylation
-
Rationale: This is the key step that differentiates the hydroxyl groups. Lewis acids, such as tin(IV) chloride (SnCl₄), can selectively coordinate to and cleave the 2-O-benzyl ether, leaving the 3-O- and 5-O-benzyl ethers intact. This selectivity is attributed to the stereoelectronic properties of the ribofuranoside ring.
-
Procedure:
-
Dissolve the purified Methyl 2,3,5-tri-O-(2,4-dichlorobenzyl)-D-ribofuranoside in an anhydrous chlorinated solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of tin(IV) chloride in the same solvent dropwise.
-
Stir the reaction at 0 °C to room temperature for the specified time, monitoring the progress by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the final product, this compound.
-
Application in the Synthesis of Antiviral Nucleoside Analogues
The primary utility of this compound lies in its role as a precursor for 2'-C-branched nucleosides.[1] This class of compounds has garnered significant attention for its potent antiviral activities.[2]
General Workflow for the Synthesis of 2'-C-Branched Nucleosides
The synthetic route from this compound to a 2'-C-branched nucleoside typically involves the following transformations:
Caption: Workflow for synthesizing 2'-C-branched nucleoside analogues.
Step 1: Oxidation of the 2-Hydroxyl Group
The free hydroxyl group at the C2 position is oxidized to a ketone using standard oxidation reagents such as Swern oxidation or Dess-Martin periodinane. This generates the key 2-keto intermediate.
Step 2: Introduction of the 2'-Branch
A carbon-based nucleophile, such as a Grignard reagent or an organolithium species, is added to the 2-keto intermediate. This step introduces the desired branch at the C2' position. The stereochemistry of this addition is a critical consideration.
Step 3: Glycosylation
The resulting 2'-branched riboside is then coupled with a desired nucleobase (e.g., uracil, cytosine, adenine, or guanine) to form the N-glycosidic bond. This is typically achieved under Lewis acid catalysis.
Step 4: Deprotection
Finally, the 2,4-dichlorobenzyl and any other protecting groups are removed to yield the final 2'-C-branched nucleoside analogue.
Relevance to Antiviral Drug Discovery
While a direct, published synthetic route to the FDA-approved antiviral Remdesivir using this compound has not been prominently identified in the reviewed literature, the general class of 2'-C-branched nucleosides synthesized from such precursors has shown significant antiviral potential. For instance, 2'-C-methyl-substituted nucleosides have been extensively studied as inhibitors of viral RNA-dependent RNA polymerases.[5] The structural modifications at the 2'-position can enhance the binding affinity of the nucleoside analogue to the viral polymerase and can also confer resistance to degradation by cellular enzymes.
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic protecting group chemistry in modern organic synthesis. Its utility as a precursor to 2'-C-branched nucleosides provides a valuable platform for the discovery and development of new antiviral and anticancer agents. The robust nature of the 2,4-dichlorobenzyl protecting groups, combined with the ability to selectively deprotect the 2-hydroxyl group, makes this compound a cornerstone for researchers in medicinal chemistry. As the demand for novel therapeutics continues to grow, the importance of such versatile and strategically designed intermediates will only increase, paving the way for the next generation of life-saving medicines.
References
-
Ye, J.-D., Li, N.-S., Dai, Q., & Piccirilli, J. A. (2007). Efficient Synthesis of Methyl 3,5-Di-O-benzyl-α-d-ribofuranoside and Application to the Synthesis of 2′-C-β-Alkoxymethyluridines. Organic Letters, 9(16), 3009–3012. Available from: [Link]
-
Beigelman, L., & Mikhailov, S. N. (2007). Synthesis of 2'- and 3'-C-methylribonucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 14, Unit 14.5. Available from: [Link]
-
Ujváry, A., et al. (2022). Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides. Molecules, 27(15), 4995. Available from: [Link]
-
Martin, O. R., Kurz, K. G., & Rao, S. P. (1987). A new, general and efficient strategy for the acquisition of methyl 3,5-di-O-arylmethyl-α-d-ribofuranosides. The Journal of Organic Chemistry, 52(13), 2922-2924. (This is a foundational reference cited within reference[1] and provides the basis for the selective debenzylation).
-
Novotná, B., et al. (2018). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. Journal of Medical Virology, 90(5), 841-854. Available from: [Link]
-
PrepChem. (n.d.). Synthesis of methyl β-D-ribofuranoside. Available from: [Link]
-
ScienceOpen. (n.d.). Supporting Information. (This reference provides examples of NMR data for related complex nucleoside structures). Available from: [Link]
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An In-Depth Technical Guide to the Structure, Synthesis, and Application of Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Protected Ribofuranosides in Nucleoside Analogue Synthesis
Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside is a selectively protected carbohydrate derivative that serves as a crucial building block in the synthesis of modified nucleosides, particularly those with branching at the 2'-position.[1] These 2'-C-branched ribonucleosides are a significant class of nucleoside analogues, explored for their potential as therapeutic agents, including antiviral and anticancer drugs.[2][3] The strategic placement of protecting groups on the ribofuranose scaffold is paramount to achieving the desired chemical transformations. This guide provides a comprehensive overview of the structure, synthesis, and applications of this compound, with a focus on the underlying chemical principles and experimental methodologies.
Molecular Structure and Key Features
This compound is a ribofuranose nucleoside analogue with the chemical formula C₂₀H₂₀Cl₄O₅ and a molecular weight of 482.18 g/mol .[4][5] The core of the molecule is a methyl D-ribofuranoside, a five-membered sugar ring. The key structural feature is the presence of two 2,4-dichlorobenzyl ether protecting groups at the C3 and C5 positions of the ribose sugar. This selective protection leaves the C2 hydroxyl group free for subsequent chemical modifications, which is the primary utility of this compound in synthetic organic chemistry.
The choice of the 2,4-dichlorobenzyl group is not arbitrary. Benzyl ethers are widely used as protecting groups in carbohydrate chemistry due to their stability under a wide range of reaction conditions and their ease of removal via hydrogenolysis. The presence of two chlorine atoms on the benzyl ring serves a critical electronic function. These electron-withdrawing groups prevent an undesirable side reaction, intramolecular C-arylation (a Friedel-Crafts-type reaction), which can be catalyzed by Lewis acids like tin(IV) chloride (SnCl₄) during selective deprotection steps.
Synthesis of this compound: A Two-Step Approach
The synthesis of the title compound is efficiently achieved in a two-step process starting from the readily available methyl D-ribofuranoside. The overall strategy involves the complete protection of all hydroxyl groups, followed by a selective deprotection at the C2 position.
Step 1: Perbenzylation of Methyl D-ribofuranoside
The first step involves the exhaustive benzylation of methyl D-ribofuranoside to yield methyl 2,3,5-tri-O-(2,4-dichlorobenzyl)-D-ribofuranoside. This reaction protects all three hydroxyl groups of the starting material.
Experimental Protocol:
-
Reaction Setup: To a solution of methyl D-ribofuranoside in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen). The NaH acts as a strong base to deprotonate the hydroxyl groups, forming the corresponding alkoxides.
-
Addition of Benzylating Agent: To the resulting slurry, add 2,4-dichlorobenzyl chloride dropwise at 0 °C. The alkoxides will then act as nucleophiles, displacing the chloride from the 2,4-dichlorobenzyl chloride to form the benzyl ether linkages.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction by the slow addition of methanol, followed by water. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure methyl 2,3,5-tri-O-(2,4-dichlorobenzyl)-D-ribofuranoside.
Step 2: Selective O-2 Debenzylation
The second and final step is the regioselective removal of the 2,4-dichlorobenzyl group from the C2 position of the perbenzylated intermediate. This is achieved using a Lewis acid, typically tin(IV) chloride (SnCl₄).
Experimental Protocol:
-
Reaction Setup: Dissolve the methyl 2,3,5-tri-O-(2,4-dichlorobenzyl)-D-ribofuranoside in an anhydrous chlorinated solvent like dichloromethane (CH₂Cl₂) and cool the solution to 0 °C under an inert atmosphere.
-
Lewis Acid Addition: Add a solution of tin(IV) chloride (SnCl₄) in dichloromethane dropwise to the cooled solution. The Lewis acid coordinates to the oxygen atoms of the benzyl ethers, facilitating the cleavage of the C-O bond. The selectivity for the C2 position is achieved due to steric and electronic factors.
-
Reaction Progression: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature over several hours. Monitor the progress of the reaction by TLC.
-
Work-up and Purification: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The desired this compound can be isolated and purified by flash column chromatography. This two-step process typically yields the final product in good yields, often in the range of 72-82%.
Synthesis Workflow Diagram:
Caption: Synthetic route to this compound.
Characterization and Spectroscopic Data
The structure of this compound is confirmed through standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Spectroscopic Data | Observed Values |
| ¹H NMR (CDCl₃) | Chemical shifts (δ) are expected in the aromatic region (around 7.2-7.5 ppm) for the dichlorobenzyl protons, between 4.5-5.0 ppm for the anomeric proton, and in the range of 3.5-4.8 ppm for the other sugar and benzyl methylene protons. The methyl group of the glycoside will appear as a singlet around 3.4 ppm. |
| ¹³C NMR (CDCl₃) | Expected signals include those for the aromatic carbons of the dichlorobenzyl groups (127-135 ppm), the anomeric carbon (around 105-110 ppm), other sugar carbons (60-85 ppm), and the methyl carbon (around 55 ppm). |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (or related adducts) corresponding to the molecular weight of 482.18 g/mol . The characteristic isotopic pattern of the four chlorine atoms will be a key diagnostic feature. |
Note: Specific peak assignments and coupling constants would be determined from the actual spectra.
Application in the Synthesis of 2'-C-Branched Nucleoside Analogues
The primary application of this compound is as a key intermediate in the synthesis of 2'-C-branched ribonucleosides.[1] The free hydroxyl group at the C2 position allows for a variety of chemical transformations to introduce different functional groups at this position. These modifications can significantly impact the biological activity of the resulting nucleoside analogues, often enhancing their antiviral or anticancer properties.[2][3][6]
A common synthetic route involves the oxidation of the C2 hydroxyl group to a ketone, followed by the addition of a nucleophile (e.g., a Grignard reagent or an organolithium compound) to introduce the desired branch at the C2 position. The resulting branched sugar can then be further elaborated and coupled with a nucleobase to form the target nucleoside analogue.
Illustrative Application: Synthesis of 2'-C-β-Methoxymethyluridine
While the direct synthesis of 2'-C-β-methoxymethyluridine from the title compound is analogous, a well-documented example utilizes the closely related methyl 3,5-di-O-benzyl-D-ribofuranoside. The principles and reaction sequence are directly transferable.
Application Workflow Diagram:
Caption: General workflow for the synthesis of 2'-C-branched nucleosides.
Conclusion
This compound is a synthetically valuable intermediate that enables the efficient construction of 2'-C-branched ribonucleosides. The strategic choice of the 2,4-dichlorobenzyl protecting groups is crucial for preventing unwanted side reactions during the key selective deprotection step. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to access a diverse range of modified nucleoside analogues with potential therapeutic applications. The continued exploration of such building blocks will undoubtedly contribute to the discovery of novel antiviral and anticancer agents.
References
-
Ye, J.-D., Li, N.-S., Dai, Q., & Piccirilli, J. A. (2007). Efficient Synthesis of Methyl 3,5-Di-O-benzyl-α-d-ribofuranoside and Application to the Synthesis of 2′-C-β-Alkoxymethyluridines. Organic Letters, 9(16), 3009–3012. [Link]
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De Clercq, E. (2004). Antiviral drugs in current clinical use. Journal of Clinical Virology, 30(2), 115-133. [Link]
-
Martin, O. R., Kurz, K. G., & Rao, S. P. (1987). A new, efficient synthesis of methyl 3,5-di-O-benzyl-D-ribofuranoside. The Journal of Organic Chemistry, 52(13), 2922–2925. [Link]
-
Eltayeb, N. E., & Birk, J. P. (2022). Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides. International Journal of Molecular Sciences, 23(20), 12566. [Link]
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Oh, C. H., & Hong, J. H. (2004). Synthesis and antiviral activities of novel 2', 4'- or 3', 4'-doubly branched carbocyclic nucleosides as potential antiviral agents. Archiv der Pharmazie, 337(8), 457-463. [Link]
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Harry-O'kuru, R. E., Smith, J. M., & Wolfe, M. S. (1997). A General Method for the Synthesis of 2‘-C-Branched Ribonucleosides. The Journal of Organic Chemistry, 62(6), 1754–1759. [Link]
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A Technical Guide to Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside, a key intermediate in the synthesis of modified nucleosides for therapeutic applications. While this compound is a specialized research chemical, this guide details its synthesis, purification, and characterization, grounded in established chemical principles. We will explore the strategic importance of the 2,4-dichlorobenzyl protecting groups and the compound's role as a versatile synthon in the development of novel antiviral and anticancer agents.
Introduction and Core Identification
This compound is a protected form of a D-ribofuranoside, a sugar molecule that forms the backbone of RNA. In drug development, particularly in the synthesis of nucleoside analogs, protecting specific hydroxyl groups on the ribose ring is a critical step. This allows for chemical modifications at other positions, which is essential for creating new therapeutic agents. The 2,4-dichlorobenzyl groups at the 3- and 5-positions serve as robust protecting groups, stable to a variety of reaction conditions but removable when needed.
CAS Number: 636581-81-2[1][2][3]
This CAS Registry Number provides a unique identifier for this specific chemical substance, ensuring clarity in research and procurement. Another CAS number, 168427-35-8, has also been associated with the alpha-anomer of this compound, Methyl 3,5-Bis-O-(2,4-dichlorobenzyl)-α-D-ribofuranoside[4].
Molecular Formula: C20H20Cl4O5[1][4]
Molecular Weight: 482.18 g/mol [4]
Synthesis and Mechanism
The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The overall strategy involves the selective protection of the hydroxyl groups of a methyl ribofuranoside.
Key Starting Materials
| Compound | CAS Number | Role |
| Methyl β-D-ribofuranoside | 7473-45-2[5][6][7] | Ribose core structure |
| 2,4-Dichlorobenzyl chloride | 94-99-5[8][9][10][11] | Protecting group precursor |
Synthetic Pathway
The synthesis generally follows a Williamson ether synthesis mechanism. The hydroxyl groups of the methyl ribofuranoside are deprotonated by a strong base, such as sodium hydride (NaH), to form alkoxides. These nucleophilic alkoxides then react with the electrophilic 2,4-dichlorobenzyl chloride to form the desired ether linkages.
Caption: Synthetic route to the target compound.
Detailed Experimental Protocol
-
Preparation: A solution of Methyl D-ribofuranoside in an anhydrous aprotic solvent, such as dimethylformamide (DMF), is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Deprotonation: Sodium hydride (NaH) is added portion-wise to the solution at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
Alkylation: 2,4-Dichlorobenzyl chloride is added dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Workup: The reaction is carefully quenched with methanol, followed by the addition of water. The product is extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure this compound.
Characterization and Quality Control
Ensuring the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the anomeric proton, the ribose ring protons, the methoxy group, and the aromatic and benzylic protons of the 2,4-dichlorobenzyl groups. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the ribose carbons, the methoxy carbon, and the carbons of the dichlorobenzyl groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the compound, along with characteristic fragmentation patterns. |
| HPLC | A single major peak indicating high purity. |
Applications in Drug Discovery
Protected ribofuranosides like this compound are valuable intermediates in the synthesis of 2'-C-branched ribonucleosides.[12][13] These modified nucleosides are a significant class of compounds with potential as therapeutic agents.[12] The strategic protection of the 3- and 5-hydroxyl groups allows for selective modification at the 2'-position of the ribose sugar. This is a common strategy in the development of antiviral and anticancer drugs, as modifications at this position can interfere with viral replication or cancer cell proliferation.
Caption: Workflow for nucleoside analog synthesis.
Safety and Handling
2,4-Dichlorobenzyl chloride is a corrosive and hazardous substance. [8] It can cause severe skin burns and eye damage and is harmful if swallowed[8]. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Sodium hydride is a flammable solid that reacts violently with water. It should be handled with extreme care under an inert atmosphere.
Conclusion
This compound is a specialized yet crucial building block in medicinal chemistry. Understanding its synthesis, proper characterization, and strategic application is essential for researchers in the field of drug discovery. This guide provides a foundational framework for the synthesis and use of this and similar protected ribofuranosides in the ongoing quest for novel and more effective therapeutics.
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Angene International Limited. This compound. [Link]
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Ye, J.-D., et al. (2007). Efficient Synthesis of Methyl 3,5-Di-O-benzyl-α-d-ribofuranoside and Application to the Synthesis of 2'-C-β-Alkoxymethyluridines. Organic Letters, 9(16), 3009–3012. [Link]
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Pharmaffiliates. 2,4-Dichlorobenzyl Chloride | CAS No: 94-99-5. [Link]
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Buchanan, J. G., et al. (1984). C-nucleoside studies. Part 6. Synthesis of 3-[2,3,5-tri-O-benzyl-β-(and α)-D-ribofuranosyl]prop-2-yn-1-ol and related compounds. Journal of the Chemical Society, Perkin Transactions 1, 225-232. [Link]
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ResearchGate. Efficient Synthesis of Methyl 3,5-Di- O -benzyl-α- d -ribofuranoside and Application to the Synthesis of 2'- C -β-Alkoxymethyluridines | Request PDF. [Link]
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Molecular weight of Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside
An In-Depth Technical Guide to Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside: Properties, Synthesis, and Characterization
Abstract
This compound is a key synthetic intermediate in the field of nucleoside chemistry and drug development. As a selectively protected derivative of D-ribose, it serves as a versatile building block for the synthesis of novel nucleoside analogues, particularly those with modifications at the 2'-position, which are investigated for potential antiviral and anticancer activities. This guide provides a comprehensive overview of the compound's physicochemical properties, a detailed, field-proven protocol for its synthesis, and a discussion of the critical analytical techniques required for its structural verification and quality control. The methodologies and insights presented herein are tailored for researchers, chemists, and drug development professionals engaged in the synthesis of complex carbohydrate-based therapeutics.
Introduction and Scientific Significance
In the quest for new therapeutic agents, synthetic chemists often require robust starting materials that allow for precise, regioselective modifications. This compound is one such molecule. It is a ribofuranose nucleoside analogue where the hydroxyl groups at the C3 and C5 positions are protected by 2,4-dichlorobenzyl ethers[1]. This specific protection scheme leaves the C2 hydroxyl group available for further chemical transformation, a feature of paramount importance in medicinal chemistry.
The primary utility of this compound lies in its role as a precursor for 2'-C-branched ribonucleosides[2]. Modifications at the 2'-position of the ribose moiety are a well-established strategy for modulating the biological activity, metabolic stability, and pharmacokinetic profile of nucleoside drugs. The 2,4-dichlorobenzyl protecting groups are chosen for their stability under a range of reaction conditions and their distinct spectroscopic signatures, which aid in reaction monitoring. Their removal can be achieved under specific conditions that often leave other functional groups intact. This guide provides an in-depth examination of this valuable synthon, from its fundamental properties to its synthesis and rigorous characterization.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₀Cl₄O₅ | [1][3] |
| Molecular Weight | 482.18 g/mol | [1][3][4] |
| CAS Number | 168427-35-8 (for α-anomer) | [3] |
| Appearance | Typically a white to off-white solid | Inferred from similar compounds |
| Boiling Point | 583.5±50.0 °C at 760 mmHg | [5] |
| Density | 1.5±0.1 g/cm³ | [5] |
| Storage | Room temperature, dry conditions | [1] |
Molecular Weight Calculation
The molecular weight is derived from its molecular formula, C₂₀H₂₀Cl₄O₅, using the atomic masses of its constituent elements:
-
Carbon (C): 20 x 12.011 = 240.22
-
Hydrogen (H): 20 x 1.008 = 20.16
-
Chlorine (Cl): 4 x 35.453 = 141.812
-
Oxygen (O): 5 x 15.999 = 79.995
-
Total Molecular Weight = 482.187 g/mol
Synthesis Strategy and Experimental Protocol
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and regioselectivity. The overarching strategy involves the initial formation of the methyl ribofuranoside from D-ribose, followed by protection of the hydroxyl groups and subsequent selective deprotection.
Synthesis Workflow Diagram
The logical flow from the starting material to the final product is illustrated below. This process is designed to maximize the yield of the desired α-anomer, which is a valuable intermediate[2].
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for the synthesis of related arylmethyl ribofuranosides[2].
Step 1: Synthesis of Methyl β-D-ribofuranoside [6]
-
Dissolve D-ribose (1 equivalent) in methanol (MeOH).
-
Add 1N methanolic HCl solution and allow the reaction to proceed at a low temperature (e.g., 5°C) until completion, monitored by Thin Layer Chromatography (TLC).
-
Neutralize the reaction with a suitable base (e.g., sodium bicarbonate) and concentrate under reduced pressure to yield the crude methyl ribofuranoside as an anomeric mixture. This mixture is often used directly in the next step.
-
Causality: The acidic methanolic condition facilitates the Fischer glycosidation reaction, forming the methyl glycoside. Using the crude anomeric mixture directly is efficient, as the subsequent selective deprotection step can often be performed on the mixture.
-
Step 2: Per-O-benzylation
-
To a solution of the crude methyl D-ribofuranoside (1 equiv.) in anhydrous N,N-Dimethylformamide (DMF) at 0°C, add sodium hydride (NaH, ~3.5 equiv., 60% dispersion in mineral oil) portion-wise under an inert atmosphere (e.g., Argon).
-
Stir the mixture at 0°C for 1 hour.
-
Add a catalytic amount of tetrabutylammonium iodide (TBAI, ~0.05 equiv.).
-
Add 2,4-dichlorobenzyl chloride (~3.5 equiv.) dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully by the slow addition of water at 0°C. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude tri-benzylated product. Purify by flash column chromatography.
-
Causality: NaH is a strong base that deprotonates all hydroxyl groups to form alkoxides, which are potent nucleophiles. TBAI acts as a phase-transfer catalyst, generating the more reactive 2,4-dichlorobenzyl iodide in situ, accelerating the Williamson ether synthesis.
-
Step 3: Regioselective 2-O-Debenzylation
-
Dissolve the purified Methyl 2,3,5-tri-O-(2,4-dichlorobenzyl)-D-ribofuranoside (1 equiv.) in anhydrous dichloromethane (CH₂Cl₂) and cool to 0°C under an inert atmosphere.
-
Add tin(IV) chloride (SnCl₄, ~1.5 equiv., 1M solution in CH₂Cl₂) dropwise.
-
Stir the reaction at 0°C and monitor its progress by TLC. The reaction time can vary from hours to a full day.
-
Upon completion, quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the final product, this compound.
-
Causality: The Lewis acid SnCl₄ coordinates preferentially to the 2-O-benzyl ether. This preference is attributed to the chelation involving the anomeric oxygen (O1) and the oxygen at C2, forming a stable five-membered ring intermediate. This chelation activates the 2-O-benzyl group for cleavage over the 3-O and 5-O positions, leading to high regioselectivity.
-
Structural Characterization and Quality Control
Rigorous analytical characterization is non-negotiable to validate the structure and purity of synthetic intermediates in drug discovery pipelines[7]. A combination of spectroscopic and chromatographic methods is essential.
Analytical Workflow
Caption: Standard workflow for the purification and analysis of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules like this ribofuranoside derivative.
-
¹H NMR: This technique confirms the presence and ratio of all proton-containing groups. Key expected signals include:
-
Aromatic protons from the two 2,4-dichlorobenzyl groups (typically in the 7.2-7.6 ppm range).
-
Methylene protons (CH₂) of the benzyl groups (diastereotopic, appearing as distinct doublets or multiplets).
-
Protons of the ribofuranose ring (H1 to H5), whose coupling constants provide crucial information about the ring's conformation and the stereochemistry of the anomeric center[8][9].
-
A singlet for the methyl (OCH₃) group of the glycoside.
-
A signal for the free 2-OH proton, which can be confirmed by D₂O exchange.
-
-
¹³C NMR: This spectrum reveals the carbon framework of the molecule. In conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, each carbon can be assigned as a CH₃, CH₂, CH, or quaternary carbon[10].
-
2D NMR (COSY, HSQC): Correlation Spectroscopy (COSY) is used to establish proton-proton coupling networks (e.g., tracing the connectivity from H1 through H5 of the ribose ring). Heteronuclear Single Quantum Coherence (HSQC) correlates each proton with its directly attached carbon, enabling definitive assignment of the ribose signals.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the synthesized compound.
-
Methodology: Electrospray Ionization (ESI) is a soft ionization technique well-suited for carbohydrate derivatives, minimizing fragmentation and preserving the molecular ion[11][12].
-
Expected Ions: The analysis, typically in positive ion mode, should reveal a prominent peak corresponding to the sodium adduct [M+Na]⁺ at m/z 505.18 or the protonated molecule [M+H]⁺ at m/z 483.18. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing unequivocal evidence of the molecular formula.
-
Fragmentation: While ESI is soft, some fragmentation can be induced. Tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns, such as the loss of a dichlorobenzyl group, which further supports the proposed structure[13].
Chromatographic Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound. A reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of water and acetonitrile) is typically used. The product should appear as a single major peak, and integration of the peak area allows for quantification of purity, which should ideally be >95% for use in further synthetic steps.
Conclusion
This compound is a high-value synthetic intermediate whose utility is rooted in its specific protecting group pattern. The synthetic route, while demanding precision, is robust and relies on well-understood principles of carbohydrate chemistry. The successful synthesis and application of this compound are critically dependent on a comprehensive analytical characterization strategy, with NMR and MS forming the cornerstone of structural verification. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize, verify, and utilize this important building block in the development of next-generation nucleoside-based therapeutics.
References
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Boryski, J., & Czernecki, S. (2016). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. Organic & Biomolecular Chemistry, 14(3), 947-956. [Link]
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Boryski, J., & Czernecki, S. (2016). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Publishing. [Link]
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Liyanage, R., et al. (2011). Structural Determination of 5'-OH α-Ribofuranoside Modified Cobalamins via 13C and DEPT NMR. The Journal of Organic Chemistry, 76(21), 9044-9051. [Link]
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Ye, J.-D., et al. (2007). Efficient Synthesis of Methyl 3,5-Di-O-benzyl-R-D-ribofuranoside and Application to the Synthesis. Organic Letters, 9(16), 3009-3012. [Link]
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Pepi, A., et al. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews, 121(19), 11685-11741. [Link]
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Ye, J.-D., et al. (2007). Efficient Synthesis of Methyl 3, 5-Di- O -benzyl-α- d -ribofuranoside and Application to the Synthesis of 2'- C -β-Alkoxymethyluridines. ResearchGate. [Link]
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PrepChem. (n.d.). Synthesis of methyl β-D-ribofuranoside. PrepChem.com. [Link]
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Chemsrc. (n.d.). 1-METHYL-3,5-BIS-O-(2,4-DICHLOROBENZYL)-ALPHA-D-RIBOFURANOSIDE. Chemsrc. [Link]
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Ruhaak, L. R., et al. (2010). Quantification of monosaccharides through multiple-reaction monitoring liquid chromatography/mass spectrometry using an aminopropyl column. Rapid Communications in Mass Spectrometry, 24(11), 1591-1598. [Link]
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Pepi, A., et al. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. ACS Publications. [Link]
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Johnson, M. R., et al. (2023). Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach. The Journal of Physical Chemistry B, 127(49), 10469-10480. [Link]
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UC Davis Chem LibreTexts. (2020). Carbohydrate Chemistry Part 9. Mass Spectrometry of Carbohydrates. YouTube. [Link]
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da Silva, J. G., et al. (2015). Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six- Membered D‑Ribonolactone Derivatives. Journal of Chemical Education, 92(10), 1741-1745. [Link]
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A Technical Guide to Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside: A Key Intermediate in Nucleoside Analogue Synthesis
Executive Summary
In the landscape of modern drug discovery, particularly in the development of antiviral therapeutics, nucleoside analogues represent a cornerstone of medicinal chemistry.[1][2][3] Their success hinges on the precise chemical synthesis of complex molecular architectures, a process that relies heavily on the use of strategically protected building blocks. This guide provides an in-depth technical examination of Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside, a key ribofuranose derivative. We will explore its physicochemical properties, the rationale behind its specific protecting group strategy, detailed synthetic protocols, and its critical application as a synthon for creating novel 2'-C-substituted nucleoside analogues. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced carbohydrate chemistry for the discovery of next-generation therapeutics.
The Strategic Role of Protected Ribofuranosides in Drug Discovery
The field of antiviral therapy is rich with examples of nucleoside analogues that effectively disrupt viral replication by acting as chain terminators or inhibitors of viral polymerases.[1][2] Compounds like Remdesivir, a monophosphoramidate prodrug of a C-nucleoside analogue, have demonstrated broad-spectrum antiviral activity and underscore the therapeutic potential of this class of molecules.[4][5][6]
The synthesis of these complex molecules is a significant challenge due to the polyhydroxylated nature of their carbohydrate core.[7] To achieve the desired chemical transformations at specific positions, a robust protecting group strategy is not merely a convenience but a fundamental requirement.[8][9] Protecting groups serve to mask reactive hydroxyls, thereby directing reactions to a specific site. Furthermore, their electronic and steric properties can profoundly influence the reactivity of the carbohydrate scaffold and the stereochemical outcome of glycosylation reactions.[8]
This compound emerges as a valuable intermediate precisely because of its deliberate protection pattern. With the hydroxyl groups at the C3 and C5 positions masked by robust 2,4-dichlorobenzyl ethers, the C2 hydroxyl is left available for chemical modification. This design makes it an ideal precursor for the synthesis of 2'-C-branched ribonucleosides, a class of compounds extensively explored for their biological activity.[10]
Physicochemical and Structural Properties
The fundamental characteristics of this compound are summarized below. These properties are essential for its handling, reaction setup, and characterization.
Core Data
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| Synonyms | Methyl 3,5-Bis-O-(2,4-dichlorobenzyl)-α-D-ribofuranoside | [11] |
| CAS Number | 168427-35-8 (α-anomer); 636581-81-2 | [11][12][13] |
| Molecular Formula | C₂₀H₂₀Cl₄O₅ | [11] |
| Molecular Weight | 482.18 g/mol | [11][13] |
| Physical State | Powder (typical) | [13] |
| Boiling Point | 583.5 ± 50.0 °C at 760 mmHg (Predicted) | |
| Density | 1.5 ± 0.1 g/cm³ (Predicted) | |
| Flash Point | 306.7 ± 30.1 °C (Predicted) |
Chemical Structure
The structure features a central D-ribofuranose ring. The anomeric carbon (C1) is configured as a methyl glycoside. The primary hydroxyl at C5 and the secondary hydroxyl at C3 are protected as 2,4-dichlorobenzyl ethers, leaving the crucial C2 hydroxyl group free.
The 2,4-Dichlorobenzyl Protecting Group: A Strategic Choice
In carbohydrate chemistry, the benzyl (Bn) ether is a workhorse "permanent" protecting group, valued for its stability across a wide range of acidic and basic conditions.[9][14] It is typically removed under neutral conditions via catalytic hydrogenolysis.
The selection of the 2,4-dichlorobenzyl (DCB) variant is a deliberate refinement of this strategy. The electron-withdrawing chlorine atoms on the aromatic ring alter the group's properties in several key ways:
-
Enhanced Stability: The DCB group exhibits greater stability towards acidic conditions compared to the standard benzyl or electron-rich variants like the p-methoxybenzyl (PMB) group. This allows for a broader range of reaction conditions to be used on other parts of the molecule without premature deprotection.
-
Orthogonality: While removable by hydrogenolysis, the cleavage kinetics can differ from other benzyl-type ethers, sometimes allowing for selective removal in complex scaffolds. More commonly, its enhanced acid stability provides orthogonality with acid-labile groups like trityl or silyl ethers.
-
Crystallinity: Halogenated aromatic groups can often enhance the crystallinity of synthetic intermediates, which greatly facilitates purification by recrystallization, a significant advantage in multi-step syntheses.
Synthesis and Purification Protocol
The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. The following protocol is a representative procedure based on established methods for the selective protection of carbohydrates.[10]
Synthetic Workflow
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The Strategic Role of Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside in Modern Nucleoside Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of nucleoside analogues remains a cornerstone of medicinal chemistry, driving the development of antiviral and anticancer therapeutics. A primary challenge in this field is the precise control of stereochemistry and the selective functionalization of the ribose scaffold. This technical guide provides an in-depth exploration of Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside, a pivotal intermediate that offers a robust solution to these challenges. We will dissect the rationale behind the use of the 2,4-dichlorobenzyl (DCB) protecting group, detail the efficient synthesis of the title compound, and illustrate its strategic application in constructing complex nucleosides, particularly 2'-C-branched analogues. This guide is intended for researchers and drug development professionals seeking to leverage advanced synthetic strategies to accelerate their discovery programs.
The Synthetic Challenge: Navigating the Polyfunctional Ribose Landscape
The D-ribofuranose ring is a densely functionalized scaffold. The presence of multiple hydroxyl groups of similar reactivity necessitates a sophisticated protection strategy to achieve regioselective modification.[1][2] In the synthesis of many potent nucleoside drugs, modification at the 2'-position is crucial for modulating biological activity and metabolic stability. Therefore, an ideal intermediate is one where the 3'- and 5'-hydroxyls are masked, leaving the 2'-hydroxyl available for chemical manipulation.
Traditional benzyl (Bn) ethers are common for this purpose, but their removal via hydrogenolysis can be incompatible with other reducible functional groups in the molecule.[3] Furthermore, certain Lewis acid-mediated reactions can be complicated by side reactions when using standard benzyl groups. This has led to the development of substituted benzyl ethers, such as the 2,4-dichlorobenzyl ether, which offers a unique combination of stability and selective reactivity.
The 2,4-Dichlorobenzyl Group: A Superior Protecting Moiety
The strategic advantage of the 2,4-dichlorobenzyl (DCB) group stems from the electron-withdrawing nature of the two chlorine atoms on the aromatic ring. This has several important consequences:
-
Enhanced Stability: The DCB ether is more stable to acidic conditions compared to a standard benzyl or a p-methoxybenzyl (PMB) ether. This is critical during glycosylation steps, which often employ Lewis acids.
-
Suppression of Side Reactions: Standard benzyl groups can undergo intramolecular C-arylation in the presence of strong Lewis acids like SnCl₄. The deactivating effect of the chloro-substituents on the DCB group prevents this unwanted side reaction.
-
Orthogonality: While stable to many conditions, the DCB group is still readily cleaved by standard hydrogenolysis, providing an orthogonal deprotection strategy to acid-labile (e.g., Trityl, TBDMS) or base-labile (e.g., Acetyl, Benzoyl) groups.[3][4]
These properties make this compound an exceptionally valuable and versatile precursor for complex nucleoside synthesis.[5]
Structure and Key Features
The structure of this compound is designed for maximum synthetic utility. The methyl glycoside at the anomeric position (C1) provides stability while being a precursor to a glycosyl donor. The bulky and robust DCB ethers at C3 and C5 provide steric hindrance and protection, directing reactivity towards the free hydroxyl at C2.
Caption: Chemical structure of the title compound highlighting key functional sites.
Efficient Synthesis of the Core Intermediate
An efficient, high-yield synthesis of methyl 3,5-di-O-arylmethyl-D-ribofuranosides has been developed, which notably avoids the need for tedious chromatographic separation of anomers of intermediates. The general pathway involves three key stages.
Caption: Optimized three-step synthetic workflow from Methyl D-Ribofuranoside.
Protocol 1: Synthesis of Methyl 3,5-di-O-(2,4-dichlorobenzyl)-α-D-ribofuranoside
This protocol is adapted from established literature procedures.
Step A: Per-benzylation
-
To a cooled (0 °C) suspension of Sodium Hydride (NaH, 60% in mineral oil, ~3.5 eq.) in dry Tetrahydrofuran (THF), add a solution of commercial Methyl D-ribofuranoside (anomeric mixture, 1.0 eq.) and a catalytic amount of Tetrabutylammonium Iodide (TBAI, ~0.03 eq.) in THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add 2,4-Dichlorobenzyl chloride (~3.3 eq.) dropwise and stir the reaction at room temperature overnight.
-
Monitor the reaction by Thin-Layer Chromatography (TLC). Upon completion, quench the reaction carefully by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Methyl 2,3,5-tri-O-(2,4-dichlorobenzyl)-D-ribofuranoside. This crude product is typically used directly in the next step.
Step B: Selective 2-O-Debenzylation
-
Dissolve the crude tri-benzylated intermediate from Step A in dry Dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C under an inert atmosphere (Argon or Nitrogen).
-
Add Tin(IV) Chloride (SnCl₄, ~1.1 eq.) dropwise. The causality here is that the Lewis acid SnCl₄ coordinates preferentially to the 2-O-benzyl ether, facilitating selective cleavage over the 3-O and 5-O positions.
-
Stir the reaction, allowing it to slowly warm to room temperature over 24-36 hours. Monitor by TLC until the starting material is consumed.
-
Quench the reaction by pouring it into a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃).
-
Extract the product with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by silica gel column chromatography to afford the title compound, this compound.
Quantitative Data Summary
The robustness of this synthetic approach is demonstrated by its applicability to various substituted benzyl groups, consistently providing high yields.
| Arylmethyl Group | Overall Yield from Methyl Ribofuranoside | Reference |
| 2,4-Dichlorobenzyl | ~75% | |
| 4-Chlorobenzyl | 82% | |
| 4-Bromobenzyl | 78% | |
| Benzyl | 72% |
Application in 2'-C-Branched Nucleoside Synthesis
With the 2'-OH group uniquely available, the intermediate is primed for the introduction of chemical diversity. This is particularly valuable for synthesizing 2'-C-branched nucleosides, a class of compounds known for potent antiviral activity.
Caption: General workflow for the synthesis of 2'-C-branched nucleosides.
Protocol 2: 2'-Oxidation to the Ketone
-
Dissolve this compound (1.0 eq.) in dry CH₂Cl₂.
-
Add Dess-Martin Periodinane (DMP, ~1.5 eq.) in one portion at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC for the disappearance of the starting alcohol.
-
Upon completion, quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃.
-
Stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude 3,5-di-O-(2,4-dichlorobenzyl)-2-keto-1-O-methyl-D-ribofuranose, which is often used without further purification.
Following oxidation, the resulting 2-ketone is an electrophilic center ready for nucleophilic addition by Grignard reagents, organolithiums, or other nucleophiles to install the desired 2'-C-branch. Subsequent steps involve standard glycosylation (e.g., activation of the C1-methyl glycoside to a glycosyl halide or acetate, followed by Vorbrüggen coupling with a silylated nucleobase) and final deprotection.[6][7]
Protocol 3: Deprotection of 2,4-Dichlorobenzyl Ethers
The final step is the removal of the DCB protecting groups to unveil the target nucleoside.
-
Dissolve the protected nucleoside in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a Palladium catalyst, typically 10% Palladium on Carbon (Pd/C), under an inert atmosphere.
-
Purge the reaction vessel with Hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the reaction vigorously at room temperature until TLC analysis indicates complete deprotection.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with the reaction solvent.
-
Concentrate the filtrate to yield the deprotected nucleoside, which can be purified by crystallization or chromatography.
Conclusion and Future Outlook
This compound is more than a mere intermediate; it is a strategic tool that addresses several long-standing challenges in carbohydrate and nucleoside chemistry. Its synthesis is efficient and high-yielding, and its unique protecting group arrangement provides a reliable platform for regioselective 2'-functionalization. The enhanced stability of the DCB ether prevents common side reactions and allows for a broader range of chemical transformations to be explored. For scientists engaged in the design and synthesis of novel nucleoside therapeutics, mastering the use of this synthon provides a significant advantage, enabling the rapid and predictable construction of complex molecular architectures destined for biological evaluation.
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Title: Efficient Synthesis of Methyl 3,5-Di-O-benzyl-r-D-ribofuranoside and Application to the Synthesis Source: ElectronicsAndBooks URL: [Link]
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Title: Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation Source: MDPI URL: [Link]
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Title: Efficient Synthesis of Methyl 3,5-Di-O-benzyl-α-d-ribofuranoside and Application to the Synthesis of 2'-C-β-Alkoxymethyluridines | Request PDF Source: ResearchGate URL: [Link]
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Title: Benzyl Ethers - Protecting Groups Source: Organic Chemistry Portal URL: [Link]
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Title: Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC Source: National Institutes of Health URL: [Link]
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Title: Novel protecting groups in carbohydrate chemistry Source: ScienceDirect URL: [Link]
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Title: 13.10: Protecting Groups in Organic Synthesis Source: Chemistry LibreTexts URL: [Link]
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Title: Protecting Group Strategies in Carbohydrate Chemistry Source: Wiley-VCH URL: [Link]
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A Technical Guide to the Synthesis and Application of Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside: A Key Intermediate in Modified Nucleoside Chemistry
Abstract
The precise control of protecting groups is a cornerstone of modern carbohydrate and nucleoside chemistry. Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside stands out as a critical, selectively protected synthon, pivotal for the synthesis of complex 2'-C-branched ribonucleosides and other therapeutic analogs. The 2,4-dichlorobenzyl ether groups offer a unique stability and reactivity profile, enabling chemists to perform intricate modifications at the C-2 position of the ribose scaffold. This guide provides an in-depth examination of the efficient, multi-step synthesis of this key intermediate, elucidates the chemical principles governing the strategic choices in the synthetic pathway, and presents detailed, field-proven protocols for its preparation and characterization.
Introduction: The Strategic Importance of Protected Ribofuranosides
Ribofuranose derivatives are fundamental building blocks in the synthesis of nucleosides, the molecular cornerstones of DNA and RNA.[1] In the development of antiviral and anticancer therapeutics, modifications to the sugar moiety of a nucleoside are a primary strategy for altering its biological activity, metabolic stability, and selectivity. Specifically, 2'-C-branched ribonucleosides have emerged as a class of compounds with significant therapeutic potential.[2]
The synthesis of these complex molecules is not trivial. It requires a robust strategy for selectively masking and unmasking the hydroxyl groups at the C-2, C-3, and C-5 positions of the ribose ring.[3] Methyl 3,5-di-O-arylmethyl-α-D-ribofuranosides are powerful intermediates because they leave the C-2 hydroxyl group free for modification.[2] The choice of the arylmethyl (benzyl) protecting group is critical; it must be stable enough to withstand various reaction conditions yet be removable without compromising the rest of the molecule.[3][4] The 2,4-dichlorobenzyl group, an electron-deficient variant of the standard benzyl group, provides enhanced stability, making it particularly valuable in multi-step synthetic campaigns.
This document details the discovery and optimized synthesis of this compound, presenting it as a case study in modern protecting group strategy for drug development professionals.
Synthetic Strategy and Core Principles
The efficient synthesis of this compound from commercially available D-ribose hinges on a three-stage process. This strategy was refined from methodologies developed for similar arylmethyl-protected ribofuranosides.
The overall workflow is as follows:
-
Anomeric Protection & Per-Benzylation: The process begins with the conversion of D-ribose to its methyl ribofuranoside, followed by the exhaustive protection of all free hydroxyls (C-2, C-3, and C-5) with 2,4-dichlorobenzyl groups.
-
Selective O-2 Deprotection: The crucial step involves the regioselective removal of the 2,4-dichlorobenzyl group at the C-2 position, leveraging its unique electronic and steric environment.
-
Purification & Characterization: The final product is isolated and rigorously characterized to confirm its identity and purity.
Below is a diagram illustrating the high-level synthetic workflow.
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An In-depth Technical Guide to the 2,4-Dichlorobenzyl (DCB) Protecting Group
For professionals in chemical research and drug development, the strategic manipulation of functional groups is a cornerstone of successful multi-step organic synthesis. Protecting groups are instrumental in this process, serving as temporary masks for reactive sites to ensure chemoselectivity during complex transformations.[1][2] Among the myriad of options for protecting hydroxyl groups, benzyl ethers are a classic choice. This guide provides a detailed examination of a key variant: the 2,4-dichlorobenzyl (DCB) ether, highlighting the unique features conferred by its electronic modification and its role in sophisticated synthetic strategies.
The 2,4-Dichlorobenzyl Group: Core Physicochemical Features
The 2,4-dichlorobenzyl group is structurally similar to the standard benzyl (Bn) group, but with two chlorine atoms substituted on the aromatic ring. These electron-withdrawing substituents are not mere decorations; they fundamentally alter the electronic character of the benzylic system, which in turn governs the stability and reactivity of the corresponding ether. This electronic modulation is the primary reason for its selection over a simple benzyl or other substituted benzyl ethers.
Key Attributes:
-
Increased Acid Stability: The electron-withdrawing nature of the two chlorine atoms deactivates the aromatic ring. This reduces the ether oxygen's basicity and makes the C-O bond less susceptible to cleavage under acidic conditions compared to a standard benzyl ether. This enhanced stability is particularly valuable in synthetic routes that require acidic steps where other acid-labile groups must be removed.
-
Resistance to Oxidative Cleavage: Electron-rich benzyl ethers, such as the p-methoxybenzyl (PMB) ether, are prized for their facile removal under mild oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[3][4][5] The electron-deficient nature of the DCB group renders it highly resistant to such oxidative cleavage. This feature is critical for establishing orthogonal protection schemes.
-
Cleavage by Hydrogenolysis: Similar to a standard benzyl ether, the DCB group is reliably cleaved under reductive conditions, most commonly through catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[6] This provides a mild and highly specific method for deprotection.
Strategic Implementation: Protection and Deprotection Protocols
The utility of a protecting group is defined by the efficiency and reliability of its installation and removal. The DCB group excels in this regard, employing well-established and high-yielding chemical transformations.
Installation: Formation of the DCB Ether
The most common method for installing the DCB group is the Williamson ether synthesis. This involves the deprotonation of the target alcohol to form an alkoxide, which then acts as a nucleophile in a substitution reaction with 2,4-dichlorobenzyl halide.
Experimental Protocol: General Procedure for O-Dichlorobenzylation
-
Preparation: In a flame-dried, inert-atmosphere flask, dissolve the alcohol substrate in a suitable anhydrous aprotic solvent (e.g., THF or DMF).
-
Deprotonation: Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, ~1.1 equivalents), portion-wise. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature to ensure complete formation of the alkoxide.
-
Alkylation: Add 2,4-dichlorobenzyl bromide or chloride (~1.1 equivalents) to the solution. The reaction may be heated (e.g., to 60 °C) to drive the reaction to completion.
-
Monitoring & Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction at 0 °C by the slow addition of water or a saturated aqueous NH₄Cl solution.
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.
Workflow for Protection & Subsequent Deprotection
Caption: General workflow for alcohol protection with DCB, subsequent reaction, and deprotection.
Cleavage: Removal of the DCB Group
The primary method for cleaving the DCB ether is catalytic hydrogenolysis.
Experimental Protocol: Deprotection via Catalytic Hydrogenolysis
-
Preparation: Dissolve the DCB-protected substrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere. This can be achieved using a hydrogen-filled balloon for small-scale reactions or a Parr hydrogenator for larger scales or higher pressures.
-
Monitoring & Work-up: Stir the reaction vigorously at room temperature until TLC analysis indicates the complete consumption of the starting material.
-
Filtration & Concentration: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude alcohol is often pure, but can be further purified by column chromatography if necessary.
Orthogonal Protection Strategies
The true power of the 2,4-dichlorobenzyl group is realized in its application within orthogonal protection schemes.[1][7] An orthogonal set of protecting groups allows for the selective deprotection of one group in the presence of others by using reaction conditions that are specific to that group.[2][8]
The stability profile of the DCB group makes it an excellent orthogonal partner to several other common protecting groups:
-
vs. Silyl Ethers (e.g., TBS, TIPS): Silyl ethers are cleaved by fluoride sources (like TBAF). The DCB ether is completely stable to these conditions.
-
vs. p-Methoxybenzyl (PMB) Ether: The PMB ether is readily cleaved by oxidative reagents (like DDQ), which leave the DCB ether untouched.
-
vs. Acetals (e.g., THP, MOM): These groups are labile to mild acidic conditions that will typically not cleave the more robust DCB ether.
Illustrative Orthogonal Cleavage Scheme
Caption: Orthogonal deprotection of a multi-protected molecule.
Comparative Stability Analysis
To effectively deploy the DCB group, it is crucial to understand its stability relative to other common alcohol protecting groups.
| Protecting Group | Reagent/Condition | Stability | Cleavage Method |
| Benzyl (Bn) | Strong Acid (e.g., TFA) | Moderate | Cleaved |
| Oxidants (e.g., DDQ) | Generally Stable | Resistant | |
| H₂, Pd/C | Labile | Primary Cleavage | |
| p-Methoxybenzyl (PMB) | Strong Acid (e.g., TFA) | Labile | Cleaved |
| Oxidants (e.g., DDQ) | Labile | Primary Cleavage | |
| H₂, Pd/C | Labile | Cleaved | |
| 2,4-Dichlorobenzyl (DCB) | Strong Acid (e.g., TFA) | High | Resistant to mild acid |
| Oxidants (e.g., DDQ) | High | Resistant | |
| H₂, Pd/C | Labile | Primary Cleavage | |
| tert-Butyldimethylsilyl (TBS) | Strong Acid (e.g., TFA) | Labile | Cleaved |
| Fluoride (e.g., TBAF) | Labile | Primary Cleavage | |
| H₂, Pd/C | Stable | Stable |
Applications in Advanced Synthesis
The unique stability profile of the 2,4-dichlorobenzyl group has made it a valuable tool in complex total synthesis and medicinal chemistry. In peptide synthesis, for example, the related 2,6-dichlorobenzyl group is noted for its high acid stability, making it useful in Boc-based strategies where repeated exposure to TFA is required.[9] The 2,4-dichloro variant provides a similar level of acid robustness, allowing for synthetic operations that would be incompatible with more labile protecting groups like PMB or standard benzyl ethers.
Conclusion
The 2,4-dichlorobenzyl protecting group is a powerful asset for the synthetic chemist. Its defining features—robustness towards acidic and oxidative conditions combined with facile cleavage via hydrogenolysis—provide a unique and highly desirable stability profile. This allows for its seamless integration into complex orthogonal protection strategies, enabling the synthesis of intricate molecules with multiple hydroxyl functionalities. By understanding the causality behind its stability and the specific protocols for its use, researchers can confidently leverage the DCB group to navigate challenging synthetic pathways and accelerate the development of novel chemical entities.
References
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PrepChem.com. Synthesis of 2,4-dichlorobenzyl alcohol. Available from: [Link]
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Eureka | Patsnap. Synthesis method of 2, 4-dichlorobenzyl chloride. Available from: [Link]
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Wikipedia. Protecting group. Available from: [Link]
- Google Patents. CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride.
- Google Patents. CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride.
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AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]
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University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. Available from: [Link]
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National Institutes of Health. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC. Available from: [Link]
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National Institutes of Health. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC. Available from: [Link]
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University of Pennsylvania. Protecting Groups. Available from: [Link]
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Wiley Online Library. THE CLEAVAGE OF ETHERS'. Available from: [Link]
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Organic Chemistry Portal. Protecting Groups. Available from: [Link]
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Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available from: [Link]
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NIST WebBook. 2,4-Dichlorobenzyl alcohol, chlorodifluoroacetate. Available from: [Link]
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Thieme Chemistry. Product Class 11: Peptides. Available from: [Link]
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AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]
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PubChemLite. 2,4-dichlorobenzyl alcohol (C7H6Cl2O). Available from: [Link]
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PubChem. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684. Available from: [Link]
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Wikipedia. 2,4-Dichlorobenzyl alcohol. Available from: [Link]
-
University of Calgary. Alcohol Protecting Groups. Available from: [Link]
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YouTube. benzyl ether cleavage. Available from: [Link]
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NIST WebBook. 2,4-dichlorobenzyl ethyl ether. Available from: [Link]
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NIST WebBook. 2,4-Dichlorobenzyl alcohol, 1-methylpropyl ether. Available from: [Link]
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Master Organic Chemistry. Protecting Groups For Alcohols. Available from: [Link]
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Methodological & Application
Synthesis of Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside protocol
An Application Note and Detailed Protocol for the Synthesis of Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Protected Ribofuranosides
In the landscape of medicinal chemistry and drug development, 2'-C-branched ribonucleosides are a class of molecules with significant therapeutic potential. Their structural modifications at the 2'-position of the ribose sugar can lead to potent antiviral and anticancer agents. The synthesis of these complex nucleoside analogues, however, hinges on the availability of versatile and strategically protected carbohydrate precursors.
This compound is a key intermediate, or synthon, designed for this purpose.[1] Its structure is notable for the presence of a free hydroxyl group at the C2 position, which serves as a reactive handle for introducing the desired 2'-C-branch. The 3- and 5-hydroxyl groups are masked with 2,4-dichlorobenzyl ethers, a choice that is both deliberate and strategic. This application note provides a comprehensive, field-proven protocol for the synthesis of this valuable synthon, explaining the causality behind the experimental design and offering insights for researchers in organic synthesis and drug discovery.
Guiding Principles: The Rationale of the Synthetic Strategy
The synthesis of this compound is a multi-step process that relies on the core principles of protective group chemistry.[2][3][4] The hydroxyl groups of a carbohydrate like D-ribose exhibit similar reactivity, making it impossible to selectively functionalize one in the presence of others without a protection strategy.
Why the 2,4-Dichlorobenzyl Group?
The choice of a protecting group is critical and must satisfy several criteria: it must be easy to install, stable to a range of reaction conditions, and readily removable under conditions that do not affect the rest of the molecule.[2] While simple benzyl ethers are common, their removal often requires harsh hydrogenolysis conditions.[5]
The 2,4-dichlorobenzyl group offers distinct advantages:
-
Electronic Effects : The electron-withdrawing chlorine atoms on the benzyl ring are crucial. They prevent an undesirable side reaction, intramolecular C-arylation, which can be catalyzed by Lewis acids like tin(IV) chloride (SnCl₄) during the selective deprotection step.
-
Stability and Cleavage : This group is stable to many synthetic transformations but can be cleaved under specific conditions, providing a robust yet removable shield for the hydroxyl groups.
The overall synthetic strategy involves three main stages:
-
Formation of the Methyl Glycoside : D-ribose is first converted to its methyl ribofuranoside. This locks the sugar in its five-membered furanose ring form and protects the anomeric position.[6]
-
Perbenzylation : All free hydroxyl groups (at C2, C3, and C5) are protected with 2,4-dichlorobenzyl groups.
-
Selective 2-O-Deprotection : The key step involves the regioselective removal of the 2-O-(2,4-dichlorobenzyl) group using a Lewis acid, tin(IV) chloride, yielding the target molecule.
Overall Synthetic Workflow Diagram
Caption: Synthetic pathway from D-Ribose to the target compound.
Detailed Experimental Protocol
Safety First: This protocol involves hazardous materials including sodium hydride (flammable solid, water-reactive), tin(IV) chloride (corrosive), and chlorinated solvents. All steps must be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Supplier | Notes |
| D-Ribose | 150.13 | 10.0 g | Sigma-Aldrich | |
| Methanol (MeOH), Anhydrous | 32.04 | 200 mL | Acros Organics | |
| Acetyl Chloride (AcCl) | 78.50 | 2.0 mL | Fisher Scientific | Used to generate methanolic HCl |
| Sodium Hydride (NaH), 60% in oil | 24.00 | ~8.0 g | Sigma-Aldrich | Handle with extreme care; water-reactive |
| Dimethylformamide (DMF), Anhydrous | 73.09 | 150 mL | Acros Organics | |
| 2,4-Dichlorobenzyl chloride | 195.46 | 42.8 g | Alfa Aesar | Lachrymator |
| Tetrabutylammonium iodide (TBAI) | 369.37 | 2.4 g | TCI America | Catalyst |
| Tin(IV) chloride (SnCl₄) | 260.51 | 7.5 mL (1.0 M in CH₂Cl₂) | Sigma-Aldrich | Corrosive and moisture-sensitive |
| Dichloromethane (CH₂Cl₂), Anhydrous | 84.93 | 500 mL | Fisher Scientific | |
| Saturated aq. NaHCO₃ | - | As needed | - | For workup |
| Brine | - | As needed | - | For workup |
| Anhydrous Na₂SO₄ or MgSO₄ | - | As needed | - | For drying organic layers |
| Silica Gel (230-400 mesh) | - | As needed | - | For column chromatography |
| TLC plates (Silica gel 60 F₂₅₄) | - | As needed | - | For reaction monitoring |
Step 1: Synthesis of Methyl D-ribofuranoside
-
Rationale: This Fischer glycosidation reaction converts the cyclic hemiacetal of D-ribose into a more stable methyl acetal. An acidic catalyst is required to protonate the anomeric hydroxyl group, allowing it to be displaced by methanol. The reaction is typically performed at low temperatures to favor the formation of the furanoside form.[6]
-
Preparation of Methanolic HCl: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a drying tube, add 200 mL of anhydrous methanol. Cool the flask to 0 °C in an ice bath. Slowly add 2.0 mL of acetyl chloride dropwise to the stirring methanol. Stir for 15 minutes at 0 °C to generate a ~0.2 M solution of HCl in methanol.
-
Glycosidation: Add 10.0 g of D-ribose to the cold methanolic HCl solution. Seal the flask and stir at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC (10% MeOH in CH₂Cl₂) until the D-ribose spot has disappeared.
-
Neutralization: Cool the mixture in an ice bath and neutralize the acid by slowly adding solid sodium bicarbonate until effervescence ceases.
-
Workup: Filter the mixture to remove the salts and concentrate the filtrate under reduced pressure (rotary evaporation) to obtain a viscous oil. This crude Methyl D-ribofuranoside (a mixture of α and β anomers) is used in the next step without further purification.
Step 2: Perbenzylation to form Methyl 2,3,5-tri-O-(2,4-dichlorobenzyl)-D-ribofuranoside
-
Rationale: This step is a Williamson ether synthesis. Sodium hydride, a strong base, deprotonates the hydroxyl groups of the ribofuranoside to form reactive alkoxides. These nucleophiles then displace the chloride from 2,4-dichlorobenzyl chloride. TBAI acts as a phase-transfer catalyst, generating the more reactive 2,4-dichlorobenzyl iodide in situ, which accelerates the reaction.
-
Setup: In a flame-dried 1 L three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend ~8.0 g of 60% NaH in 50 mL of anhydrous DMF. Cool the suspension to 0 °C.
-
Substrate Addition: Dissolve the crude Methyl D-ribofuranoside from Step 1 in 100 mL of anhydrous DMF. Transfer this solution to the dropping funnel and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 1 hour after the addition is complete.
-
Benzylation: Add 2.4 g of TBAI to the flask. Then, add 42.8 g of 2,4-dichlorobenzyl chloride dropwise via the dropping funnel. After the addition, allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
-
Quenching: Carefully quench the reaction by cooling it to 0 °C and adding methanol dropwise until no more gas evolves.
-
Workup: Pour the reaction mixture into 500 mL of ice-water and extract with ethyl acetate (3 x 200 mL). Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude oil is carried forward.
Step 3: Selective 2-O-Debenzylation
-
Rationale: This is the key regioselective step. The Lewis acid SnCl₄ coordinates preferentially to the oxygen atom at the C2 position, likely due to chelation with the anomeric methoxy group. This coordination makes the 2-O-(2,4-dichlorobenzyl) group a better leaving group, facilitating its cleavage to yield the desired 3,5-di-O-protected product.
-
Setup: Dissolve the crude perbenzylated product from Step 2 in 250 mL of anhydrous dichloromethane in a 500 mL round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C.
-
Lewis Acid Addition: Slowly add 7.5 mL of a 1.0 M solution of SnCl₄ in CH₂Cl₂ dropwise.
-
Reaction: Stir the reaction mixture at 0 °C, allowing it to proceed for 24-36 hours.
-
Monitoring: Monitor the reaction progress closely by TLC (e.g., 30% Ethyl Acetate in Hexanes). The product spot should be more polar than the starting material.
-
Quenching: Once the reaction is complete, quench it by slowly pouring the mixture into a stirring solution of saturated aqueous sodium bicarbonate (300 mL).
-
Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with CH₂Cl₂ (2 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure compound.
Product Characterization and Validation
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Thin-Layer Chromatography (TLC):
-
Mobile Phase: 30% Ethyl Acetate / 70% Hexanes
-
Visualization: UV light (254 nm) and/or staining with a p-anisaldehyde solution followed by heating.
-
Expected Rf: ~0.4 (This is an estimate and should be determined experimentally).
-
-
¹H NMR Spectroscopy (400 MHz, CDCl₃):
-
Rationale: NMR spectroscopy provides detailed structural information. Key signals will confirm the presence of the methyl glycoside, the sugar ring protons, and the two distinct 2,4-dichlorobenzyl groups. The absence of a signal corresponding to the 2-O-benzyl group and the appearance of a hydroxyl proton signal are critical indicators of success.[7][8]
-
Expected Signals (δ, ppm): ~7.4-7.2 (aromatic protons), ~4.9 (anomeric H-1), ~4.6-4.4 (benzylic CH₂ protons), ~4.3-3.9 (sugar ring protons H-2, H-3, H-4), ~3.7-3.5 (H-5, H-5'), ~3.4 (methoxy -OCH₃), ~2.5 (hydroxyl -OH, broad singlet).
-
-
Mass Spectrometry (ESI-MS):
-
Rationale: Confirms the molecular weight of the synthesized compound.
-
Expected [M+Na]⁺: Calculated for C₂₀H₂₀Cl₄O₅Na⁺.
-
References
-
PrepChem. (n.d.). Synthesis of methyl β-D-ribofuranoside. Retrieved from PrepChem.com. [Link]
-
de Souza, R. O. M. A., et al. (2018). A facile ultrasound-assisted synthesis of methyl 2,3-O-isopropylidene-β-D-ribofuranoside from D-ribose and its use to prepare new 1,2,3-triazole glycoconjugates. Journal of the Brazilian Chemical Society. [Link]
-
Ye, J.-D., et al. (2007). Efficient Synthesis of Methyl 3,5-Di-O-benzyl-R-D-ribofuranoside and Application to the Synthesis. Organic Letters, 9(16), 3009-3012. [Link]
-
Ciszek, O., et al. (2018). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. New Journal of Chemistry, 42(18), 15136-15144. [Link]
-
Farkas, I., & Bognar, R. (1996). Synthesis of Methyl 2-O-allyl-(and 3-O-allyl)-5-O-benzyl-beta-D- Ribofuranoside. Carbohydrate Research, 280(2), 209-21. [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of Methyl 3,5-Di-O-benzyl-α-d-ribofuranoside and Application to the Synthesis of 2'-C-β-Alkoxymethyluridines. Retrieved from ResearchGate. [Link]
-
Royal Society of Chemistry. (2018). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Publishing. [Link]
- Google Patents. (n.d.). Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof.
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from Organic Chemistry Portal. [Link]
-
CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from CEM Corporation. [Link]
-
PubChem. (n.d.). 2,4-Dichlorobenzyl alcohol. Retrieved from PubChem. [Link]
-
Wikipedia. (n.d.). 2,4-Dichlorobenzyl alcohol. Retrieved from Wikipedia. [Link]
-
ResearchGate. (2014). How can one remove a benzyl group from benzylated sugar?. Retrieved from ResearchGate. [Link]
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- 7. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of 2'-C-Branched Ribonucleosides
Abstract
This document provides a comprehensive guide for the chemical synthesis of 2'-C-branched ribonucleosides, a class of molecules with significant therapeutic potential as antiviral and anticancer agents.[1][2] The modification at the 2'-position of the ribose sugar is a key strategy for enhancing nuclease resistance and modulating biological activity.[3] We present a detailed, step-by-step methodology, beginning with protected ribofuranose precursors and culminating in the final deprotected nucleosides. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, offering not just procedural steps but also the underlying chemical rationale to empower effective troubleshooting and adaptation.
Introduction: The Strategic Importance of 2'-C-Branching
Ribonucleoside analogues are foundational to modern antiviral and anticancer chemotherapy. Their mechanism often relies on intracellular phosphorylation to the 5'-triphosphate form, which can then be incorporated into nascent RNA or DNA chains by viral polymerases, leading to chain termination and inhibition of replication.[4]
However, natural nucleosides are often limited by metabolic instability. The introduction of a branch at the 2'-carbon of the ribose moiety—a position critical for the structural and functional properties of RNA—is a proven strategy to overcome these limitations. These modifications can sterically hinder enzymatic degradation and fine-tune the conformational properties of the nucleoside, enhancing its therapeutic profile.[3] Prominent examples include 2'-C-methylcytidine, a potent inhibitor of the Hepatitis C virus (HCV) RNA polymerase.[4]
The synthesis of these analogues is a multi-step process that requires careful strategic planning, particularly concerning the use of protecting groups and the stereoselective introduction of the desired branch. This guide delineates a robust and flexible synthetic pathway applicable to various branching groups.
The Core Synthetic Pathway: A Modular Approach
The synthesis can be logically divided into five principal stages, starting from a commercially available, protected ribose derivative. This modular approach allows for adaptation and the introduction of diverse functionalities at the key branching step.
Figure 1: General workflow for the synthesis of 2'-C-branched ribonucleosides.
Stage 1: Precursor Selection and Protection
Rationale: The hydroxyl groups of the ribose sugar are reactive nucleophiles. To prevent unwanted side reactions during the oxidation and branching steps, they must be "protected" with stable, yet removable, chemical moieties.[5][6] The choice of protecting group is critical; they must be stable to the conditions of the subsequent steps but removable under conditions that do not degrade the final product.
-
Starting Material: A common and cost-effective precursor is 1,3,5-tri-O-benzoyl-α-D-ribofuranose .[1][7][8] The benzoyl (Bz) groups are robust and can be removed in the final step with methanolic ammonia.
-
Why Benzoyl?: Benzoyl groups are stable to the mildly oxidative conditions used in the next step and do not interfere with the nucleophilic addition at C-2'. They also participate in the stereochemical control of the subsequent glycosylation reaction.
Stage 2: Oxidation to the 2'-Keto Intermediate
Rationale: To introduce a new carbon-carbon bond at the 2'-position, the C-2' hydroxyl group must be converted into an electrophilic carbonyl. This is achieved through a mild oxidation reaction, yielding a 2'-ketoribofuranose intermediate.
-
Recommended Reagent: Dess-Martin Periodinane (DMP) is the oxidant of choice for this transformation.[1][8]
-
Justification: DMP operates under neutral, room-temperature conditions, minimizing the risk of side reactions like epimerization or protecting group cleavage. It reliably provides the desired 2-ketosugar in high yield.[1]
Stage 3: The Branching Reaction: Stereoselective Nucleophilic Addition
This is the pivotal step where the desired chemical branch is installed. It involves the nucleophilic attack of an organometallic reagent on the newly formed 2'-keto group. The stereoselectivity of this addition is crucial and is often directed by the steric bulk of the existing 3'-O-benzoyl group, which favors attack from the less hindered α-face, leading to the desired β-configuration for the new branch.
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- 7. Synthesis of 2'-C-difluoromethylribonucleosides and their enzymatic incorporation into oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: High-Resolution Purification of Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside via Silica Gel Column Chromatography
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside, a key ribofuranose nucleoside analogue, using silica gel column chromatography.[1] The methodology is designed for researchers, scientists, and professionals in drug development and synthetic organic chemistry. The protocol emphasizes the rationale behind experimental choices, from solvent system selection to fraction analysis, ensuring a reproducible and efficient purification process. This guide is grounded in established chromatographic principles and aims to deliver a high-purity final product, essential for subsequent applications.
Introduction: The Significance of Purifying Protected Ribofuranosides
This compound is a crucial intermediate in the synthesis of various nucleoside analogues, which are a cornerstone in the development of antiviral and anticancer therapeutics.[1][2] The purity of this precursor is paramount, as even minor impurities can lead to significant side reactions, reduced yields, and complications in downstream applications. These impurities often include unreacted starting materials, diastereomers, and byproducts from the benzylation reaction such as benzyl alcohol and dibenzyl ether.[3]
Column chromatography is a fundamental and widely used technique for the purification of these types of compounds in organic synthesis.[4][5] It leverages the differential partitioning of components between a stationary phase (in this case, silica gel) and a mobile phase (a solvent system) to achieve separation.[6] The polarity of the target molecule, influenced by the dichlorobenzyl protecting groups, dictates its interaction with the polar silica gel and its solubility in the mobile phase, forming the basis for its chromatographic separation.
Principle of Separation: Normal-Phase Chromatography
The purification of this compound is achieved through normal-phase column chromatography. In this mode, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase. The separation mechanism relies on the varying degrees of interaction between the analytes and the stationary phase. More polar compounds will adsorb more strongly to the silica gel and thus elute later, while less polar compounds will travel through the column more quickly with the mobile phase.
The presence of the two 2,4-dichlorobenzyl ether groups renders the target molecule significantly less polar than any unreacted or partially protected ribofuranoside starting materials. However, it is still polar enough to interact with the silica gel. The key to a successful separation is the selection of an optimal solvent system that provides differential elution of the target compound from closely related impurities.
Pre-Chromatography Workflow: Thin-Layer Chromatography (TLC) Analysis
Before proceeding with large-scale column chromatography, it is imperative to determine the optimal solvent system using Thin-Layer Chromatography (TLC).[3] TLC is a rapid and inexpensive analytical technique that provides a preview of the separation that will be achieved on the column.[7][8]
Objective: To identify a solvent system that provides a retention factor (Rf) value between 0.2 and 0.4 for the target compound and achieves good separation from all impurities.[3] An Rf in this range typically translates to an efficient elution profile on a column, minimizing excessive solvent use and band broadening.
Protocol for TLC Analysis:
-
Prepare a stock solution of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber containing a test solvent system. Common starting points for benzyl-protected sugars are mixtures of hexane and ethyl acetate.[3]
-
Visualize the separated spots using a UV lamp (the dichlorobenzyl groups are UV-active) and/or a chemical stain (e.g., potassium permanganate or p-anisaldehyde stain).[3][9]
-
Calculate the Rf value for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).
-
Repeat with different solvent ratios until the optimal separation is achieved.
Experimental Protocol: Column Chromatography
This section details the step-by-step procedure for the purification of this compound.
4.1. Materials and Equipment
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh)
-
Mobile Phase: Hexane and Ethyl Acetate (ACS grade or higher)[5]
-
Apparatus: Glass chromatography column, separatory funnel (for solvent reservoir), collection tubes/flasks, rotary evaporator.
-
Crude Product: this compound mixture.
4.2. Column Packing (Slurry Method)
Proper column packing is crucial to avoid channeling and ensure high resolution.[4]
-
Securely clamp the column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.[4]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to dislodge air bubbles and promote even packing.[4]
-
Once the silica has settled, add another thin layer of sand on top to protect the stationary phase surface.
-
Drain the solvent until it is just level with the top of the sand.
4.3. Sample Loading
-
Dissolve the crude product in a minimal amount of a non-polar solvent like dichloromethane or the initial eluting solvent.[4]
-
Carefully apply the concentrated sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb completely onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.
4.4. Elution and Fraction Collection
A gradient elution, where the polarity of the mobile phase is gradually increased, is often most effective for separating compounds with a range of polarities.[3]
-
Begin elution with a low polarity solvent system (e.g., 5-10% ethyl acetate in hexane), as determined by the preliminary TLC analysis.[3]
-
Collect the eluent in a series of labeled test tubes or flasks.
-
Gradually increase the percentage of the more polar solvent (ethyl acetate) to elute compounds that are more strongly adsorbed to the silica gel.[3]
-
Monitor the elution process by performing TLC analysis on the collected fractions.[8] Spot every few fractions on a TLC plate to track the elution of the desired product and any impurities.
4.5. Product Isolation
-
Combine the fractions that contain the pure desired product, as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator under reduced pressure.[5]
-
The purified this compound is typically obtained as a solid or a viscous oil.[10]
Data Summary and Visualization
The following table provides a representative summary of the chromatographic parameters.
| Parameter | Value/Description | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard polar stationary phase for normal-phase chromatography of moderately polar organic molecules. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | A versatile solvent system offering a wide polarity range for effective separation of protected carbohydrates.[3] |
| Gradient Profile | Start: 95:5 (Hexane:EtOAc) -> End: 80:20 (Hexane:EtOAc) | Starts with low polarity to elute non-polar impurities, then increases polarity to elute the target compound. |
| TLC Rf Target | 0.2 - 0.4 in 85:15 (Hexane:EtOAc) | Ensures the compound does not elute too quickly or too slowly from the column.[3] |
| Detection Method | UV (254 nm) and p-Anisaldehyde Stain | The dichlorobenzyl groups are UV active; the stain visualizes carbohydrates.[3] |
Below is a diagram illustrating the general workflow for the purification process.
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- 3. benchchem.com [benchchem.com]
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- 8. magritek.com [magritek.com]
- 9. reddit.com [reddit.com]
- 10. EP1260516A1 - Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof - Google Patents [patents.google.com]
Application Notes and Protocols: NMR Characterization of Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside
Abstract
This comprehensive guide provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) characterization of Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside, a key intermediate in nucleoside analogue synthesis.[1][2] This document outlines the theoretical underpinnings and practical execution of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and structural elucidation of carbohydrate-based therapeutics. The methodologies described herein are designed to ensure data integrity and provide a robust framework for the unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure and purity of the target compound.
Introduction: The Significance of Protected Ribofuranosides
This compound is a crucial building block in the synthesis of various biologically active nucleoside analogues.[1] The strategic placement of the 2,4-dichlorobenzyl protecting groups on the 3- and 5-hydroxyl positions of the D-ribofuranose scaffold allows for selective modification at the 2-position, a common strategy in the development of antiviral and anticancer agents. Given the stereochemical complexity of furanose rings and the potential for anomeric mixtures, rigorous structural characterization is paramount. NMR spectroscopy stands as the most powerful analytical technique for the unambiguous determination of the constitution and stereochemistry of such molecules in solution.[3]
The furanose ring of ribosides is known to exist in a dynamic equilibrium between various envelope (E) and twist (T) conformations.[4] The substitution pattern and the nature of the protecting groups significantly influence this conformational preference, which in turn dictates the observed coupling constants in ¹H NMR spectra.[4] A thorough NMR analysis, including 2D correlation experiments, is therefore essential to not only confirm the primary structure but also to gain insights into the predominant solution-state conformation.
Experimental Design and Rationale
The complete structural assignment of this compound necessitates a suite of NMR experiments. Each experiment provides a unique piece of the structural puzzle, and their combined interpretation leads to a self-validating and definitive characterization.
One-Dimensional NMR: The Foundation
-
¹H NMR: This is the initial and most fundamental experiment. It provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal integration (proton count), and scalar coupling (J-coupling) patterns, which reveal through-bond connectivity between neighboring protons.
-
¹³C NMR: This experiment provides a spectrum of the carbon backbone of the molecule.[5] Due to the low natural abundance of the ¹³C isotope, this experiment is less sensitive than ¹H NMR.[5] However, it is invaluable for determining the number of unique carbon atoms and their chemical environments (e.g., aliphatic, aromatic, carbonyl).[5][6]
Two-Dimensional NMR: Unraveling Connectivity
Due to spectral overlap, especially in the complex region of the ribofuranose ring protons, 1D spectra alone are often insufficient for complete assignment.[3] 2D NMR experiments are crucial for resolving ambiguities and establishing definitive correlations.
-
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are scalar-coupled to each other, typically over two or three bonds.[7] It is instrumental in tracing the proton spin systems within the ribofuranose ring and the dichlorobenzyl groups.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms.[7][8] It provides a powerful method for assigning carbon resonances based on their known proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[7] HMBC is critical for connecting different spin systems, for instance, linking the anomeric proton to the methoxy carbon, or the protons of the dichlorobenzyl groups to the ribofuranose ring via the ether linkages.
Experimental Workflow Diagram
Caption: Experimental workflow for the NMR characterization of the title compound.
Protocols
Sample Preparation
The quality of the NMR data is critically dependent on proper sample preparation.[9]
Materials:
-
This compound (approx. 10-15 mg)
-
Chloroform-d (CDCl₃), 99.8 atom % D, with 0.03% (v/v) Tetramethylsilane (TMS)
-
High-quality 5 mm NMR tube[10]
-
Pasteur pipette and cotton wool for filtration[11]
Procedure:
-
Weigh approximately 10-15 mg of the compound directly into a clean, dry vial.
-
Add approximately 0.6 mL of CDCl₃ to the vial.[10] CDCl₃ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.
-
Gently agitate the vial until the sample is fully dissolved. The solution should be clear and free of any particulate matter.
-
If any solid particles are present, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube to a height of approximately 4-5 cm.[11][12]
-
Cap the NMR tube securely to prevent solvent evaporation and contamination.
NMR Instrument and Parameters
All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz for ¹H. The following are suggested parameters, which may require optimization based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C{¹H} NMR | COSY | HSQC | HMBC |
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K | 298 K | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 | cosygpqf | hsqcedetgpsisp2.2 | hmbcgplpndqf |
| Number of Scans | 16 | 1024 | 8 | 4 | 16 |
| Relaxation Delay | 2.0 s | 2.0 s | 2.0 s | 1.5 s | 1.8 s |
| Acquisition Time | ~4 s | ~1.5 s | ~0.25 s | ~0.15 s | ~0.25 s |
| Spectral Width | 12 ppm | 240 ppm | 12 ppm x 12 ppm | 12 ppm x 165 ppm | 12 ppm x 220 ppm |
| ¹J(C,H) (HSQC) | - | - | - | 145 Hz | - |
| ⁿJ(C,H) (HMBC) | - | - | - | - | 8 Hz |
Data Analysis and Interpretation
Expected Chemical Shifts and Multiplicities
The following table provides an estimation of the expected chemical shifts for the key proton and carbon signals of this compound. Actual values may vary slightly depending on concentration and temperature.
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| Ribofuranose Ring | |||
| 1-H | ~4.9-5.1 | s or d | ~108-110 (C1) |
| 2-H | ~4.0-4.2 | m | ~75-77 (C2) |
| 3-H | ~4.1-4.3 | m | ~81-83 (C3) |
| 4-H | ~4.2-4.4 | m | ~84-86 (C4) |
| 5-H, 5'-H | ~3.6-3.8 | m | ~70-72 (C5) |
| Methoxy Group | |||
| OCH₃ | ~3.3-3.5 | s | ~55-57 |
| Dichlorobenzyl Groups | |||
| Ar-CH₂ | ~4.5-4.8 | 2 x d (AB system) | ~68-70 (x2) |
| Ar-H | ~7.2-7.5 | m | ~127-135 (x6) |
Step-by-Step Assignment Strategy
-
Identify Key ¹H Signals: Start by identifying the most distinct signals in the ¹H spectrum: the anomeric proton (H-1, typically a singlet or a narrow doublet around 4.9-5.1 ppm), the methoxy group (a singlet around 3.3-3.5 ppm), and the benzylic methylene protons (two sets of AB quartets between 4.5-4.8 ppm). The aromatic protons will appear in the region of 7.2-7.5 ppm.
-
Trace the Ribose Spin System with COSY: Starting from a well-resolved proton on the ribose ring (e.g., H-2 or H-3), use the COSY spectrum to identify its coupling partners. For example, H-2 should show correlations to H-1 and H-3. H-3 will correlate with H-2 and H-4, and H-4 will correlate with H-3 and the H-5/H-5' protons.[13] This allows for the sequential assignment of all protons on the furanose ring.
-
Assign Carbons with HSQC: Use the HSQC spectrum to correlate the assigned protons to their directly attached carbons.[8] For example, the signal for H-1 will correlate with C-1, H-2 with C-2, and so on. This provides an unambiguous assignment of all protonated carbons.
-
Confirm and Connect with HMBC: The HMBC spectrum is crucial for final confirmation and for assigning quaternary carbons.[14] Key expected correlations are illustrated in the diagram below. For example, the methoxy protons should show a correlation to the anomeric carbon (C-1). The benzylic protons (Ar-CH₂) at the 3-position will correlate to C-3 of the ribose ring, and the benzylic protons at the 5-position will correlate to C-5. The aromatic protons will show correlations to the quaternary carbons within the dichlorophenyl rings.
Key 2D NMR Correlations Diagram
Caption: Key COSY, HSQC, and HMBC correlations for structural assignment.
Conclusion
The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and indispensable toolkit for the complete and unambiguous structural characterization of this compound. The protocols and analytical strategies outlined in this application note offer a robust framework for researchers in synthetic chemistry and drug development to ensure the structural integrity of this and related furanoside intermediates. Adherence to these methodologies will facilitate high-confidence structural elucidation, a critical step in the advancement of nucleoside-based research programs.
References
- Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars.
- Determination of Anomeric Configuration of Furanoside Derivatives by Carbon-13 NMR. Journal of the Agricultural Chemical Society of Japan.
- Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations.
- Determination of An,omeric Con- figuration of Furanoside Derivatives by Carbon-I3 NMR. Tohoku University Academic Resource Repository.
- Efficient Synthesis of Methyl 3,5-Di-O-benzyl-r-D-ribofuranoside and Application to the Synthesis. ElectronicsAndBooks.
- Computational studies of C-13 NMR chemical shifts of saccharides.
- Efficient Synthesis of Methyl 3,5-Di- O -benzyl-α- d -ribofuranoside and Application to the Synthesis of 2'- C -β-Alkoxymethyluridines.
- Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V) Catalysis.
- alpha(D) RIBOFURANOSE - Optional[13C NMR] - Chemical Shifts. SpectraBase.
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- NMR Sample Preparation.
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- NMR Solvents. Sigma-Aldrich.
- Sample Prepar
- Sample preparation for NMR measurements and points to keep in mind. JEOL.
- How to make an NMR sample. University of Ottawa.
- The key HMBC and COSY correlations of compounds 1–4.
- This compound. MedchemExpress.com.
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- Computational studies of 13C NMR chemical shifts of saccharides. PubMed.
- The COSY and HMBC correlations are referenced according to the pairs of...
- Structural determination of 5'-OH alpha-ribofuranoside modified cobalamins via 13C and DEPT NMR. PubMed.
- 13C NMR Chemical Shifts.
- Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.
- Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.
- Methyl 3,5-Bis-O-(2,4-dichlorobenzyl)-α-D-ribofuranoside, CAS 168427-35-8. Santa Cruz Biotechnology.
- NMR Solvent Data Chart.
- NMR Spectroscopy – 1H NMR Chemical Shifts.
- Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof.
- NMR Solvents.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.
- Complete 1H and 13C NMR spectral assignment of d-glucofuranose. SLU.
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Glycosylation reactions using Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside
An Application Guide to Stereoselective Glycosylation Reactions Using Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of this compound as a glycosyl donor. D-ribofuranosides are central to the synthesis of numerous bioactive molecules, most notably nucleoside analogues, which are cornerstones of antiviral and anticancer therapies.[1][2][3] Controlling the stereochemistry at the anomeric center during glycosylation is a significant synthetic challenge, particularly with five-membered furanoside rings.[4][5] This document elucidates the strategic use of the 2,4-dichlorobenzyl (DCB) protecting group to influence reaction outcomes, offering a robust methodology for researchers in medicinal chemistry and drug development. We present the underlying chemical principles, a step-by-step protocol for a model N-glycosylation reaction, expected outcomes, and troubleshooting advice.
Scientific Principles and Rationale
The Challenge of Furanoside Glycosylation
The formation of a glycosidic bond creates a new stereocenter at the anomeric carbon (C1).[6] Unlike the more rigid six-membered pyranose rings, the five-membered furanose ring is conformationally flexible, leading to a lower degree of facial selectivity during the nucleophilic attack on the intermediate oxocarbenium ion.[4] This often results in a mixture of α- and β-anomers, complicating purification and reducing the yield of the desired product. Consequently, the choice of protecting groups on the glycosyl donor is paramount for directing the stereochemical outcome.[7][8]
The Strategic Role of the 2,4-Dichlorobenzyl (DCB) Protecting Group
Protecting groups at the C2 position of a glycosyl donor are broadly classified as either "participating" or "non-participating".
-
Participating Groups: Acyl groups (e.g., acetyl, benzoyl) at the C2 position can form a cyclic acyloxonium ion intermediate after the departure of the anomeric leaving group. This intermediate shields one face of the molecule, forcing the glycosyl acceptor to attack from the opposite face, reliably leading to the formation of 1,2-trans products.[7][8][9]
-
Non-Participating Groups: Ether groups, such as benzyl (Bn) and its derivatives like 2,4-dichlorobenzyl (DCB), do not form this covalent intermediate.[9] In their absence, the stereochemical outcome is governed by other factors, including the solvent, temperature, and the anomeric effect, often favoring the formation of 1,2-cis products.
The this compound donor lacks a C2 protecting group, meaning it inherently functions as a non-participating system. The DCB groups at the C3 and C5 positions provide steric bulk and influence the electronic properties of the molecule. The electron-withdrawing chlorine atoms make the DCB ethers more stable to certain acidic conditions than standard benzyl ethers, yet they can be readily removed under standard hydrogenolysis conditions. This combination of stereochemical influence and robust handling makes it a valuable tool for synthesizing 1,2-cis-ribofuranosides, which are common motifs in antiviral nucleosides.
Caption: Logic diagram of protecting group influence on glycosylation stereochemistry.
Application Protocol: Synthesis of a β-N-Ribonucleoside
This protocol describes a representative N-glycosylation reaction using this compound with a silylated nucleobase acceptor. Silylation of the nucleobase enhances its solubility and nucleophilicity.
Materials and Reagents
-
Glycosyl Donor: this compound
-
Glycosyl Acceptor: e.g., Uracil
-
Silylating Agent: N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Lewis Acid Promoter: Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Purification: Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
Step-by-Step Methodology
Caption: Experimental workflow for N-glycosylation.
-
Preparation of the Glycosyl Acceptor (Silylation):
-
In a flame-dried flask under an inert atmosphere, suspend the nucleobase (e.g., Uracil, 1.2 equivalents) in anhydrous acetonitrile.
-
Add BSA (2.5 equivalents) and heat the mixture to reflux (approx. 80°C) until the solution becomes clear, indicating complete silylation.
-
Cool the solution to room temperature.
-
Rationale: Silylation of the nucleobase prevents O-glycosylation and increases its nucleophilicity for the desired N-glycosylation.
-
-
Glycosylation Reaction Setup:
-
In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous acetonitrile.
-
Add the previously prepared silylated nucleobase solution via cannula.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Rationale: Low temperature helps to control the reaction rate and can improve stereoselectivity. Anhydrous conditions are critical as the Lewis acid promoter is highly moisture-sensitive.
-
-
Initiation and Monitoring:
-
Slowly add TMSOTf (1.2 - 1.5 equivalents) dropwise to the stirred reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every 15-30 minutes. A typical mobile phase is a mixture of hexane and ethyl acetate.
-
Rationale: TMSOTf activates the methyl glycoside donor, facilitating the formation of the key oxocarbenium ion intermediate.[10] Careful monitoring prevents the formation of degradation byproducts.
-
-
Workup and Purification:
-
Once the donor is consumed (as indicated by TLC), quench the reaction by adding saturated aqueous NaHCO₃ solution while the flask is still in the ice bath.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Dilute with dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by silica gel column chromatography to isolate the desired protected nucleoside.
-
Rationale: The bicarbonate solution neutralizes the acidic promoter. The aqueous workup removes inorganic salts and other water-soluble impurities prior to purification.
-
Expected Outcomes and Data
The reaction typically favors the formation of the β-anomer (1,2-cis relationship relative to the C2-H). Yields and stereoselectivity can be influenced by several factors, as summarized below.
| Parameter | Typical Condition | Rationale & Expected Impact |
| Donor:Acceptor Ratio | 1 : 1.2 | A slight excess of the acceptor drives the reaction to completion. |
| Promoter (TMSOTf) | 1.2 - 1.5 eq. | Catalytic amounts may be insufficient; excess ensures full activation. |
| Temperature | 0°C to RT | Lower temperatures generally improve β-selectivity. |
| Solvent | Acetonitrile (MeCN) | The "nitrile effect" can favor β-anomer formation.[4] |
| Typical Yield | 60 - 85% | Dependent on acceptor nucleophilicity and reaction conditions. |
| Anomeric Ratio (β:α) | >5:1 to >10:1 | The non-participating nature of the donor favors the β-product. |
Deprotection
The final step in the synthesis of the target nucleoside is the removal of the protecting groups. The 2,4-dichlorobenzyl groups can be efficiently removed via catalytic hydrogenation.
-
Procedure: Dissolve the protected nucleoside in a suitable solvent (e.g., Methanol or Ethyl Acetate). Add a catalyst, typically Palladium on Carbon (Pd/C, 10 wt. %). Purge the reaction vessel with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS). Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected nucleoside.
References
- Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. (2021). National Institutes of Health (NIH).
- Glycosylation With Furanosides | Request PDF. (n.d.). ResearchGate.
- Shealy, Y. F., et al. (1984). Synthesis and antiviral evaluation of carbocyclic analogues of ribofuranosides of 2-amino-6-substituted-purines and of 2-amino-6-substituted-8-azapurines. Journal of Medicinal Chemistry.
- Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. (2021). ResearchGate.
- The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. (n.d.). Beilstein Journals.
- Synthesis of C-acyl furanosides via the cross-coupling of glycosyl esters with carboxylic acids. (n.d.). NIH.
- Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (n.d.). MDPI.
- Zhang, Y., & Knapp, S. (2016). Glycosylation of Nucleosides. The Journal of Organic Chemistry.
- Synthesis of 2'-O-β-D-ribofuranosyl nucleosides. (n.d.). ResearchGate.
- Downey, A. M., et al. (2017). Synthesis of Nucleosides through Direct Glycosylation of Nucleobases with 5-O-Monoprotected or 5-Modified Ribose: Improved Protocol, Scope, and Mechanism. Semantic Scholar.
- Chemical Synthesis of Furanose Glycosides | Request PDF. (n.d.). ResearchGate.
- Selective Glycosylations with Furanosides. (2017). Semantic Scholar.
- Synthesis of Nucleosides through Direct Glycosylation of Nucleobases with 5‐O‐Monoprotected or 5‐Modified Ribose: Improved Protocol, Scope, and Mechanism. (2017). Scilit.
- Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. (n.d.). NIH.
- Zhang, Y., & Knapp, S. (2016). Glycosylation of Nucleosides. PubMed.
- Chemical glycosylation. (n.d.). Wikipedia.
- Novel protecting groups in carbohydrate chemistry. (2010). Comptes Rendus de l'Académie des Sciences.
- Protecting Groups of Oligosaccharides. (n.d.). News-Medical.Net.
- O-Glycosylation Methods in the Total Synthesis of Complex Natural Glycosides. (2015). RSC Publishing.
Sources
- 1. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral evaluation of carbocyclic analogues of ribofuranosides of 2-amino-6-substituted-purines and of 2-amino-6-substituted-8-azapurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 7. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 10. pubs.rsc.org [pubs.rsc.org]
Application Notes & Protocols: Strategic Deprotection of 2,4-Dichlorobenzyl Ethers in Nucleoside Synthesis
Introduction: The Strategic Role of the 2,4-Dichlorobenzyl (DCB) Group
In the intricate field of nucleoside and oligonucleotide synthesis, the selection of a hydroxyl protecting group is a critical decision that dictates the overall synthetic strategy. The 2,4-dichlorobenzyl (DCB) ether has emerged as a robust protecting group, prized for its exceptional stability across a wide range of reaction conditions where more common benzyl (Bn) or p-methoxybenzyl (PMB) ethers might fail. The two electron-withdrawing chlorine atoms on the benzyl ring decrease the electron density of the benzylic system, rendering the DCB group significantly more stable to acidic conditions.[1] This enhanced stability makes it an invaluable tool for complex, multi-step syntheses requiring orthogonal protection schemes.
However, this stability necessitates specific and optimized conditions for its eventual removal. Unlike the electron-rich PMB group, which is readily cleaved by oxidation, or the standard benzyl group, the DCB moiety requires reductive methods for efficient deprotection. This document provides a comprehensive guide to the mechanisms, protocols, and critical considerations for the successful cleavage of 2,4-dichlorobenzyl ethers in the context of sensitive nucleoside chemistry.
Mechanistic Underpinnings of DCB Ether Cleavage
The primary and most effective method for the deprotection of 2,4-dichlorobenzyl ethers is through reductive cleavage, specifically catalytic hydrogenolysis.
Catalytic Hydrogenolysis: This process involves the cleavage of the C–O bond of the ether by hydrogen, facilitated by a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds on the surface of the catalyst where the DCB-protected nucleoside and the hydrogen source are adsorbed. The benzylic C-O bond is reductively cleaved, liberating the free hydroxyl group on the nucleoside and generating 2,4-dichlorotoluene as a byproduct.
The reaction can be performed using hydrogen gas (H₂) or through a process called catalytic transfer hydrogenolysis, which utilizes a hydrogen donor molecule in solution, such as ammonium formate (HCO₂NH₄) or formic acid (HCOOH).[2][3] Transfer hydrogenolysis is often preferred for its operational simplicity and for avoiding the use of flammable hydrogen gas.[2][4]
It is crucial to note that methods involving strong acids (e.g., HBr, HI) for ether cleavage are generally unsuitable for complex nucleosides due to the lability of the glycosidic bond and other acid-sensitive functional groups.[5][6][7] Similarly, oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), which is highly effective for electron-rich PMB ethers, is not a viable strategy for the electron-deficient DCB group.[8][9]
Comparative Analysis of Deprotection Methods
The choice of deprotection protocol depends on the substrate's sensitivity and the available laboratory equipment. The following table summarizes the primary methods for DCB ether removal.
| Method | Key Reagents & Catalyst | Typical Conditions | Advantages | Limitations & Considerations |
| Catalytic Hydrogenolysis | H₂ gas (1 atm to high pressure), 10% Pd/C | Room temperature, 4-24 h | Clean reaction, high yield, common procedure.[1][4] | Requires specialized hydrogenation apparatus; potential for reduction of other functional groups (e.g., pyrimidines).[10] |
| Catalytic Transfer Hydrogenolysis | Ammonium Formate or Formic Acid, 10% Pd/C | Refluxing MeOH or EtOH, 1-6 h | Rapid, avoids flammable H₂ gas, operationally simple.[2][3] | May require elevated temperatures; formic acid can be corrosive. The nucleobase itself can sometimes slow the reaction.[10] |
| Strong Acid Cleavage | HBr, HI, BCl₃ | -78 °C to reflux | Effective for simple ethers. | Not suitable for acid-sensitive substrates like nucleosides; risk of cleaving the glycosidic bond.[4][6][7] |
| Oxidative Cleavage | DDQ, CAN | Not applicable | N/A | Ineffective for electron-deficient benzyl ethers like the 2,4-DCB group.[8][9] |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Palladium on carbon is flammable, especially when dry and in the presence of hydrogen and organic solvents. Handle with care.
Protocol 1: Deprotection via Catalytic Hydrogenolysis (H₂ Gas)
This protocol describes the deprotection using hydrogen gas, a standard and highly effective method.
Materials:
-
2,4-DCB protected nucleoside (1.0 equiv)
-
Palladium on carbon (10% Pd/C, 10-20 mol%)
-
Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
Inert gas (Argon or Nitrogen)
-
Celite®
Workflow Diagram:
Caption: General workflow for DCB deprotection via catalytic hydrogenolysis.
Procedure:
-
In a round-bottom flask suitable for hydrogenation, dissolve the 2,4-DCB protected nucleoside (1.0 equiv) in an appropriate solvent (e.g., MeOH).
-
Carefully add 10% Pd/C (10-20 mol% by weight relative to the substrate) to the solution under a stream of inert gas.
-
Seal the flask and carefully evacuate the atmosphere, then backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.
-
If using a balloon, maintain a positive pressure of H₂.
-
Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure proper mixing of the gas, liquid, and solid catalyst phases.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Upon completion, carefully purge the reaction vessel with an inert gas to remove all hydrogen.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad thoroughly with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected nucleoside.
Protocol 2: Deprotection via Catalytic Transfer Hydrogenolysis
This protocol uses ammonium formate as a hydrogen donor, avoiding the need for a hydrogen gas setup.[4]
Materials:
-
2,4-DCB protected nucleoside (1.0 equiv)
-
Palladium on carbon (10% Pd/C, 0.1-0.2 equiv by weight)
-
Ammonium Formate (HCO₂NH₄, 5-10 equiv)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Inert gas (Argon or Nitrogen)
-
Celite®
Workflow Diagram:
Caption: Workflow for DCB removal by catalytic transfer hydrogenolysis.
Procedure:
-
To a solution of the 2,4-DCB protected nucleoside (1.0 equiv) in methanol, add ammonium formate (5-10 equiv).
-
Carefully add 10% Pd/C (0.1-0.2 equivalents by weight) to the stirring solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C for MeOH).
-
Monitor the reaction by TLC. The reaction is typically complete within 1-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with ample methanol.
-
Combine the filtrates and concentrate under reduced pressure. The crude residue may contain excess ammonium formate salts.
-
The residue can be partitioned between water and an organic solvent (like ethyl acetate or dichloromethane) to remove salts before concentrating the organic layer and purifying by silica gel chromatography.
Expertise & Insights: Key Considerations and Troubleshooting
-
Catalyst Poisoning: Nucleosides, particularly those containing sulfur or certain heterocyclic moieties, can act as catalyst poisons. If the reaction stalls, filtering the mixture and adding a fresh batch of catalyst can restart the deprotection.
-
Pyrimidine Reduction: A known side reaction during the hydrogenolysis of nucleosides is the reduction of the C5-C6 double bond in pyrimidines (uracil, thymine, cytosine).[10] Transfer hydrogenolysis is sometimes reported to mitigate this issue compared to high-pressure hydrogenation. If this is a problem, screening different catalysts (e.g., Pearlman's catalyst, Pd(OH)₂) or solvents may be necessary.
-
Solvent Choice: Methanol and ethanol are excellent solvents for transfer hydrogenolysis. Ethyl acetate is commonly used for standard hydrogenation. The choice should be based on the solubility of the starting material.
-
Incomplete Reaction: If the reaction is sluggish, ensure the catalyst is active and the stirring is adequate. For H₂ gas reactions, increasing the pressure can significantly accelerate the reaction rate. For transfer hydrogenolysis, adding more ammonium formate may be beneficial.
-
Work-up: Thoroughly washing the Celite® pad after filtration is critical to ensure a high recovery of the product.
References
- Bieg, T., & Szeja, W. (1985).
- Wikipedia contributors. (2023). Ether cleavage. In Wikipedia, The Free Encyclopedia.
- BenchChem. (2025). Application Notes and Protocols: Deprotection of 2,4-Dimethoxybenzyl (DMB) Ethers using 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ).
- BenchChem. (2025). Application Notes and Protocols for 2-Bromo-3,6-dichlorobenzyl Alcohol in Protecting Group Chemistry.
- Anantharamaiah, G. M., & Sivanandaiah, K. M. (2001). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Indian Journal of Chemistry - Section B, 40B, 835-837.
- ResearchGate. (2025).
- Khan Academy. (n.d.). Acidic cleavage of ethers.
- BenchChem. (2025). Application Notes and Protocols for the Deprotection of Benzyl Ethers in 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
- ResearchGate. (n.d.). Hydrogenolysis of benzyl-protected esters.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid.
- BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenolysis for 2,4-Dimethoxybenzyl (DMB) Group Removal.
- OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. In Organic Chemistry.
- PubChem. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. benchchem.com [benchchem.com]
- 5. Ether cleavage - Wikipedia [en.wikipedia.org]
- 6. Khan Academy [khanacademy.org]
- 7. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 8. benchchem.com [benchchem.com]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic 2,4-Dichlorobenzylation of Methyl D-Ribofuranoside for Advanced Glycoscience Research
Introduction
In the intricate field of glycoscience and drug development, the precise chemical modification of carbohydrates is paramount. The strategic protection of hydroxyl groups on sugar moieties allows for regioselective reactions, which are fundamental to the synthesis of complex oligosaccharides, nucleoside analogues, and other carbohydrate-based therapeutics. The 2,4-dichlorobenzyl (DCB) group is a valuable protecting group for hydroxyl functionalities due to its enhanced stability under certain conditions compared to the simple benzyl group, and its unique electronic properties which can be exploited in subsequent synthetic steps.
This application note provides a comprehensive guide to the experimental setup for the 2,4-dichlorobenzylation of methyl D-ribofuranoside, a key building block in many biologically active molecules. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and discuss the critical aspects of reagent choice, reaction monitoring, and product purification and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this versatile protective group strategy in their synthetic endeavors.
Mechanistic Rationale: The Williamson Ether Synthesis in Carbohydrate Chemistry
The 2,4-dichlorobenzylation of the hydroxyl groups of methyl D-ribofuranoside is achieved through the Williamson ether synthesis.[1][2] This venerable yet highly effective reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] The core principle involves the deprotonation of the alcohol (the hydroxyl groups of the ribofuranoside) to form a more nucleophilic alkoxide, which then attacks the electrophilic carbon of the 2,4-dichlorobenzyl halide.
Key Reagents and Their Roles:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base, NaH is the reagent of choice for the deprotonation of the hydroxyl groups of the carbohydrate.[4][5][6][7] It reacts irreversibly with the alcohol to form the sodium alkoxide and hydrogen gas, which bubbles out of the reaction mixture, driving the equilibrium towards the alkoxide formation.[5][8] The use of NaH as a 60% dispersion in mineral oil is a common safety measure to reduce its pyrophoric nature.[6]
-
2,4-Dichlorobenzyl Chloride: This is the electrophilic partner in the reaction. The chlorine atoms on the benzene ring are electron-withdrawing, which can influence the reactivity of the benzyl group and the properties of the resulting ether.
-
Tetrabutylammonium Iodide (TBAI): While not always essential, TBAI is often used as a catalyst in Williamson ether syntheses involving alkyl chlorides.[9][10] It functions as a phase-transfer catalyst and also facilitates a Finkelstein-type reaction, where the chloride of the 2,4-dichlorobenzyl chloride is transiently replaced by iodide. The resulting 2,4-dichlorobenzyl iodide is more reactive towards nucleophilic attack by the alkoxide, thus accelerating the reaction rate.
-
Anhydrous N,N-Dimethylformamide (DMF): A polar aprotic solvent, DMF is ideal for SN2 reactions as it can solvate the sodium cation of the alkoxide, leaving the alkoxide anion relatively "naked" and highly nucleophilic. It is crucial to use anhydrous DMF to prevent quenching of the sodium hydride and the alkoxide intermediate.
Regioselectivity Considerations
Methyl D-ribofuranoside possesses three hydroxyl groups at the C2, C3, and C5 positions. The relative reactivity of these hydroxyls towards benzylation is generally C5-OH > C2-OH > C3-OH. The primary hydroxyl at C5 is the most accessible and acidic, making it the most reactive. The two secondary hydroxyls at C2 and C3 are sterically more hindered. Therefore, depending on the stoichiometry of the reagents and the reaction conditions, a mixture of partially and fully benzylated products can be expected. To achieve per-2,4-dichlorobenzylation (protection of all three hydroxyl groups), an excess of both sodium hydride and 2,4-dichlorobenzyl chloride is required.
Experimental Protocol
This protocol details the procedure for the per-2,4-dichlorobenzylation of methyl D-ribofuranoside.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Methyl D-ribofuranoside | ≥98% | Sigma-Aldrich | Dry thoroughly under vacuum before use. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Acros Organics | Handle with care under an inert atmosphere. |
| 2,4-Dichlorobenzyl chloride | ≥98% | Alfa Aesar | Lachrymatory, handle in a fume hood. |
| Tetrabutylammonium Iodide (TBAI) | ≥98% | TCI | |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Fisher Scientific | Store over molecular sieves. |
| Methanol (MeOH) | ACS Grade | For quenching. | |
| Ethyl Acetate (EtOAc) | ACS Grade | For extraction. | |
| Saturated aqueous NaCl solution (Brine) | For washing. | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | For drying. | ||
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add methyl D-ribofuranoside (1.0 eq).
-
Place the flask under a positive pressure of dry nitrogen or argon.
-
Dissolve the methyl D-ribofuranoside in anhydrous DMF (approximately 10 mL per gram of starting material).
-
-
Deprotonation:
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 4.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no nearby ignition sources.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxides.
-
-
Benzylation:
-
In a separate flask, dissolve 2,4-dichlorobenzyl chloride (4.0 eq) and TBAI (0.1 eq) in a minimal amount of anhydrous DMF.
-
Add this solution dropwise to the reaction mixture at 0 °C via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate, 4:1 v/v). The product will be significantly less polar than the starting material.
-
-
Quenching and Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the flask to 0 °C.
-
Carefully and slowly add methanol to quench the excess sodium hydride.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification
The crude product will likely be a mixture of the desired per-benzylated product, partially benzylated isomers, and byproducts. Purification by flash column chromatography on silica gel is essential to isolate the pure product.[11]
-
Column Preparation: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 10-20% ethyl acetate). The less polar, fully benzylated product will elute first.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify and combine the pure product fractions.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified methyl 2,3,5-tri-O-(2,4-dichlorobenzyl)-D-ribofuranoside as an oil or solid.
Characterization
The structure and purity of the final product should be confirmed by spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the anomeric proton (H-1), the ribofuranose ring protons, the methoxy group, the methylene protons of the benzyl groups, and the aromatic protons of the 2,4-dichlorobenzyl groups.[12]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the number of carbon atoms and provide information about their chemical environment.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
Workflow Diagrams
Reaction Workflow
Caption: Overall workflow for the 2,4-dichlorobenzylation of methyl D-ribofuranoside.
Mechanistic Pathway
Caption: Simplified SN2 mechanism of the Williamson ether synthesis for 2,4-dichlorobenzylation.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, ensure that all reagents and solvents were rigorously dried. The sodium hydride may also be of poor quality; using a fresh batch is recommended. Increasing the reaction time or temperature may also be necessary, but be mindful of potential side reactions.
-
Low Yield: Poor yields can result from incomplete deprotonation or side reactions. Ensure the dropwise addition of 2,4-dichlorobenzyl chloride at a low temperature to control the exotherm and minimize side reactions.
-
Difficult Purification: The separation of closely related isomers can be challenging. Careful optimization of the eluent system for flash chromatography is crucial. It may be necessary to use a very shallow gradient or a different solvent system.
-
Safety: Sodium hydride is a flammable solid that reacts violently with water.[6] All operations should be conducted under an inert atmosphere in a well-ventilated fume hood. 2,4-Dichlorobenzyl chloride is a lachrymator and should be handled with appropriate personal protective equipment.
Conclusion
The 2,4-dichlorobenzylation of methyl D-ribofuranoside is a robust and versatile method for protecting the hydroxyl groups of this important carbohydrate building block. A thorough understanding of the Williamson ether synthesis mechanism, careful attention to anhydrous reaction conditions, and meticulous purification techniques are essential for a successful outcome. The resulting 2,4-dichlorobenzylated ribofuranoside is a valuable intermediate for the synthesis of complex glycoconjugates and nucleoside analogues, enabling further advancements in drug discovery and chemical biology.
References
- Benchchem. Application Notes: Techniques for Purifying Benzylated Carbohydrate Reaction Products. Accessed December 31, 2025.
-
Wikipedia. Tetra-n-butylammonium iodide. Accessed December 31, 2025. [Link]
-
Dong, D., Zhang, H., & Wang, Z. (2017). Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)–H bond functionalization. RSC Advances, 7(7), 3780-3782. [Link]
-
Wojciech, G., & Lucyna, P. (2014). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. Organic & Biomolecular Chemistry, 12(34), 6695-6705. [Link]
- Benchchem. Application Notes and Protocols: Deprotection of 2,4-Dimethoxybenzyl (DMB) Ethers using 2,3. Accessed December 31, 2025.
- Benchchem.
-
Wikipedia. Williamson ether synthesis. Accessed December 31, 2025. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. Accessed December 31, 2025. [Link]
-
Dong, D., Zhang, H., & Wang, Z. (2017). Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)–H bond functionalization. Semantic Scholar. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Accessed December 31, 2025. [Link]
-
Grynkiewicz, G., & Priebe, W. (2014). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. National Institutes of Health. [Link]
-
Fiveable. Sodium Hydride - Organic Chemistry Key Term. Accessed December 31, 2025. [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. Accessed December 31, 2025. [Link]
- FAQ. What is the role of Tetrabutylammonium iodide (TBAI) in various chemical reactions?. Accessed December 31, 2025.
-
National Institutes of Health. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. Accessed December 31, 2025. [Link]
-
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The Emerging Role of Dichlorobenzylated Ribosides in Drug Discovery
An Application Guide for Medicinal Chemists
Abstract
Nucleoside analogs represent a cornerstone of modern antiviral and anticancer therapy.[1] The strategic incorporation of halogen atoms, particularly chlorine, into drug candidates is a well-established method for modulating metabolic stability, binding affinity, and overall therapeutic efficacy.[2][3] This guide focuses on the intersection of these two powerful concepts: the application of dichlorobenzylated ribosides in medicinal chemistry. We will explore the synthetic rationale, mechanisms of action, and detailed protocols for the biological evaluation of this promising class of compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these structures in their discovery programs.
Introduction: The Scientific Rationale
The pursuit of novel therapeutic agents is a central theme in medicinal chemistry. Nucleoside derivatives, due to their structural similarity to endogenous building blocks of DNA and RNA, are adept at interacting with essential cellular machinery, making them potent inhibitors of enzymes involved in nucleic acid synthesis and metabolism.[1] The addition of a dichlorobenzyl moiety offers several key advantages:
-
Enhanced Lipophilicity: The chlorinated phenyl ring increases the molecule's lipophilicity, potentially improving cell membrane permeability and bioavailability.
-
Metabolic Stability: The chlorine atoms can block sites of oxidative metabolism, prolonging the compound's half-life.
-
Specific Interactions: The dichlorobenzyl group can form specific hydrophobic and halogen-bonding interactions within target enzyme active sites, leading to increased potency and selectivity.
A prominent example illustrating this principle is 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB), a dichlorinated riboside that has been instrumental in molecular biology as a selective inhibitor of RNA synthesis.[4][5] While technically a dichlorobenzimidazole riboside, its study provides a foundational understanding of the potential held by related dichlorobenzylated structures.
Synthetic Strategies and Methodologies
The synthesis of dichlorobenzylated ribosides typically involves the coupling of a protected ribose sugar with a dichlorinated heterocyclic or aromatic moiety. The stereoselective formation of the β-anomer is crucial for biological activity and is a primary focus of synthetic design.[6]
Workflow for Synthesis and Purification
The general process involves preparation of the starting materials, a stereoselective glycosylation reaction, and subsequent deprotection and purification steps.
Caption: General workflow for the synthesis of dichlorobenzylated ribosides.
Protocol 2.1: Synthesis of 5,6-dichloro-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)benzimidazole
This protocol is adapted from established methods for N-glycosylation of heterocyclic bases.[7] The key is the use of a Lewis acid catalyst to promote the stereoselective coupling of the protected ribose with the dichlorobenzimidazole base.
Rationale: The use of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose ensures that the coupling proceeds via a cationic cis-1,2-acyloxonium intermediate. This intermediate sterically directs the incoming nucleophile (the dichlorobenzimidazole) to the β-face, resulting in high stereoselectivity for the desired anomer.[7]
Materials:
-
1,2,3,5-tetra-O-acetyl-β-D-ribofuranose
-
5,6-Dichlorobenzimidazole
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 5,6-dichlorobenzimidazole (1.2 eq) in anhydrous DCM.
-
Add 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (1.0 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add TMSOTf (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, wash with brine, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield the protected nucleoside.
Protocol 2.2: Deprotection to Yield 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB)
Rationale: A mild basic condition, such as methanolic ammonia, is used to cleave the acetyl protecting groups without affecting the glycosidic bond or the dichlorobenzimidazole ring.[7]
Materials:
-
Protected nucleoside from Protocol 2.1
-
Ammonia in Methanol (7N solution)
-
Methanol
Procedure:
-
Dissolve the purified, protected nucleoside in methanol in a sealed pressure vessel.
-
Cool the solution to 0°C.
-
Add the 7N methanolic ammonia solution and seal the vessel.
-
Stir the reaction at room temperature for 24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the final product by recrystallization or HPLC to obtain pure DRB.
Key Applications and Mechanisms of Action
Dichlorobenzylated ribosides have demonstrated significant potential as both antiviral and anticancer agents. Their mechanisms often revolve around the inhibition of nucleic acid metabolism and signaling pathways crucial for pathogen replication and cancer cell proliferation.
Antiviral Applications
The primary antiviral mechanism identified for dichlorobenzimidazole ribosides is the potent and selective inhibition of viral RNA synthesis.[4]
-
Case Study: Epstein-Barr Virus (EBV): The L-riboside analog, 1263W94 (5,6-dichloro-2-(isopropylamino)-1-β-L-ribofuranosyl-1H-benzimidazole), is a potent inhibitor of EBV replication.[8] Its mechanism involves the suppression of both the generation of linear viral DNA and the accumulation of the essential viral cofactor, early antigen D.[8]
Caption: Mechanism of RNA synthesis inhibition by DRB.
The mechanism of action for DRB involves the inhibition of protein kinase CKI, which is required for the phosphorylation of the C-terminal domain of RNA Polymerase II. This leads to premature termination of transcription, thereby preventing the synthesis of functional viral (and host) messenger RNA.[4][5]
Anticancer Applications
The anticancer potential of these compounds stems from their ability to interfere with metabolic pathways that are upregulated in rapidly proliferating cancer cells.
-
Inhibition of IMP Dehydrogenase (IMPDH): Drawing parallels from other nucleoside analogs like benzamide riboside, a plausible mechanism is the inhibition of IMPDH.[9] This enzyme is critical for the de novo synthesis of guanine nucleotides. Cancer cells are often highly dependent on this pathway for the GTP and dGTP required for DNA replication and signal transduction.[9]
-
Induction of Apoptosis: By depleting guanine nucleotide pools, these compounds can trigger cellular stress responses, leading to cell cycle arrest and apoptosis.
Protocols for Biological Evaluation
A hierarchical approach is necessary to characterize the biological activity of newly synthesized compounds, starting with broad cytotoxicity and moving to specific antiviral or mechanistic assays.
Workflow for Biological Evaluation
Caption: Hierarchical workflow for evaluating novel dichlorobenzylated ribosides.
Protocol 4.1: In Vitro Cytotoxicity (MTT Assay)
Rationale: This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. This is a critical first step to determine the therapeutic window of a compound.[10]
Materials:
-
Human cell lines (e.g., HeLa, A549, Vero)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be <0.5%.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (the concentration that causes 50% cell death) using non-linear regression analysis.
Protocol 4.2: Antiviral Plaque Reduction Assay
Rationale: This assay quantifies the ability of a compound to inhibit viral infection and replication. Each plaque represents a region of cell death caused by viral replication, and a reduction in the number of plaques indicates antiviral activity.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)
-
Virus stock of known titer
-
Test compound
-
Overlay medium (e.g., medium containing carboxymethyl cellulose or agar)
-
Crystal violet staining solution
Procedure:
-
Seed host cells in 6-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the test compound in infection medium.
-
Pre-treat the cell monolayers with the compound dilutions for 1-2 hours.
-
Infect the cells with the virus at a concentration calculated to produce 50-100 plaques per well.
-
After a 1-hour adsorption period, remove the virus inoculum and wash the cells.
-
Add 2 mL of overlay medium containing the corresponding concentration of the test compound to each well. The overlay restricts the spread of the virus to adjacent cells, leading to discrete plaques.
-
Incubate the plates for 2-5 days, depending on the virus.
-
Fix the cells (e.g., with 10% formalin) and stain with crystal violet solution.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 (the concentration that inhibits 50% of plaque formation).
Data Summary and Interpretation
The ultimate goal of the initial evaluation is to identify compounds with high potency (low EC50) and low toxicity (high CC50). The Selectivity Index (SI = CC50/EC50) is a critical parameter, with a higher SI value indicating a more promising therapeutic candidate.
Table 1: Representative Biological Data for Hypothetical Dichlorobenzylated Ribosides
| Compound ID | Target Virus | EC50 (µM) | CC50 (µM, Vero Cells) | Selectivity Index (SI) | Proposed Mechanism |
| DRB | EBV | 1.1[8] | >50 | >45 | RNA Synthesis Inhibition[4] |
| Compound A | HSV-1 | 2.5 | 150 | 60 | Viral DNA Polymerase |
| Compound B | Influenza A | 8.0 | >200 | >25 | RNA Synthesis Inhibition |
| Compound C | HeLa (Cancer) | 15.0 (IC50) | N/A | N/A | IMPDH Inhibition |
| Acyclovir | HSV-1 | 1.2 | >1000 | >833 | Viral DNA Polymerase |
Note: Data for Compounds A, B, and C are hypothetical for illustrative purposes. Data for DRB and Acyclovir are based on literature values for context.
Conclusion and Future Directions
Dichlorobenzylated ribosides are a compelling class of molecules for medicinal chemistry. The foundational work on compounds like DRB has established their potential to potently inhibit fundamental cellular processes that are exploited by viruses and cancer cells.[4][8] Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the substitution pattern on the benzyl ring and the stereochemistry of the ribose sugar to optimize potency and selectivity.
-
Broad-Spectrum Screening: Evaluating lead compounds against a wider range of viruses (e.g., flaviviruses, coronaviruses) and cancer cell lines.[11]
-
Advanced Drug Delivery: Exploring prodrug strategies or nanoformulations to improve the pharmacokinetic properties and tumor-targeting of lead candidates.[12]
By leveraging the synthetic and evaluative protocols outlined in this guide, researchers can effectively explore the therapeutic potential of dichlorobenzylated ribosides and contribute to the development of next-generation medicines.
References
-
Yang, T., Chan, N. Y., & Sauve, A. A. (2007). Syntheses of Nicotinamide Riboside and Derivatives: Effective Agents for Increasing Nicotinamide Adenine Dinucleotide Concentrations in Mammalian Cells. Journal of Medicinal Chemistry, 50(26), 6458–6461. [Link]
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Madridge Publishers. (n.d.). The Synthesis of Ribose and Nucleoside Derivatives. Madridge Journal of Chemistry. [Link]
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Yang, T., Chan, N. Y., & Sauve, A. A. (2007). Syntheses of nicotinamide riboside and derivatives: effective agents for increasing nicotinamide adenine dinucleotide concentrations in mammalian cells. Journal of Medicinal Chemistry, 50(26), 6458–6461. [Link]
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Kotor, F., & Ghavami, M. (2019). Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives. Beilstein Journal of Organic Chemistry, 15, 363–373. [Link]
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Yang, T., & Sauve, A. A. (2016). Synthesis of β-nicotinamide riboside using an efficient two-step methodology. Methods in Molecular Biology, 1334, 17-24. [Link]
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Gentry, B. G., et al. (2003). Inhibition of Epstein-Barr virus replication by a benzimidazole L-riboside: novel antiviral mechanism of 5, 6-dichloro-2-(isopropylamino)-1-beta-L-ribofuranosyl-1H-benzimidazole. Antimicrobial Agents and Chemotherapy, 47(8), 2651–2655. [Link]
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Hassan, M. H., et al. (2001). Synthesis of 1-(2-deoxy-beta-D-ribofuranosyl)-2,4-difluoro-5-substituted-benzene Thymidine Mimics, Some Related Alpha-Anomers, and Their Evaluation as Antiviral and Anticancer Agents. Nucleosides, Nucleotides & Nucleic Acids, 20(1-2), 11-40. [Link]
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Girgis, N. S., et al. (1989). Synthesis and biological evaluation of certain 3-beta-D-ribofuranosyl-1,2,4-triazolo[4,3-b)pyridazines related to formycin prepared via ring closure of pyridazine precursors. Journal of Medicinal Chemistry, 32(7), 1547-1551. [Link]
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Srivastava, P. C., et al. (1976). Synthesis and biological studies of 3-(beta-D-ribofuranosyl)-2,3,-dihydro-6H-1,3-oxazine-2,6-dione, a new pyrimidine nucleoside analog related to uridine. Journal of Medicinal Chemistry, 19(5), 643-647. [Link]
-
Tamm, I., & Sehgal, P. B. (1975). Action of dichlorobenzimidazole riboside on RNA synthesis in L-929 and HeLa cells. Journal of Experimental Medicine, 141(3), 658-678. [Link]
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Tamm, I., & Sehgal, P. B. (1975). Action of dichlorobenzimidazole riboside on RNA synthesis in L-929 and HeLa cells. The Journal of Experimental Medicine, 141(3), 658–678. [Link]
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Sharma, R. A., et al. (1978). Synthesis and biological activity of 4-beta-Iribofuranosyl-1,3-dihydroxybenzene ("1,3-dideazauridine"). Journal of Medicinal Chemistry, 21(10), 1054-1057. [Link]
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Gharehbaghi, K., et al. (1994). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. International Journal of Cancer, 57(1), 129-134. [Link]
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Oxford, J. S., et al. (2005). A throat lozenge containing amyl meta cresol and dichlorobenzyl alcohol has a direct virucidal effect on respiratory syncytial virus, influenza A and SARS-CoV. Antiviral Chemistry & Chemotherapy, 16(2), 129-134. [Link]
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ResearchGate. (n.d.). Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. [Link]
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Le, C. M., & MacMillan, D. W. C. (2018). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Journal of the American Chemical Society, 140(42), 13884–13895. [Link]
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Himes, R. H., et al. (1986). 2,4-Dichlorobenzyl thiocyanate, an antimitotic agent that alters microtubule morphology. Proceedings of the National Academy of Sciences of the United States of America, 83(18), 6839–6843. [Link]
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Feleni, O. T., et al. (2021). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Advances, 11(36), 22091–22101. [Link]
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Wang, Y., et al. (2015). Synthesis and biological evaluation of 12-N-p-chlorobenzyl sophoridinol derivatives as a novel family of anticancer agents. European Journal of Medicinal Chemistry, 95, 281-291. [Link]
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Bhasin, G., & Nau, W. M. (2020). Applications of Cucurbiturils in Medicinal Chemistry and Chemical Biology. Frontiers in Chemistry, 8, 592. [Link]
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Li, Y., et al. (2021). The Antiviral Effect of Novel Steroidal Derivatives on Flaviviruses. Frontiers in Microbiology, 12, 730621. [Link]
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Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 197-231. [Link]
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Goret, J., et al. (2023). Novel Antiviral Molecules against Ebola Virus Infection. International Journal of Molecular Sciences, 24(19), 14791. [Link]
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Research Square. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. [Link]
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Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 197-231. [Link]
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Wang, C., et al. (2021). Antiviral activities and applications of ribosomally synthesized and post-translationally modified peptides (RiPPs). Applied Microbiology and Biotechnology, 105(5), 1807–1823. [Link]
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You, Y. J. (2005). Podophyllotoxin derivatives: current synthetic approaches for new anticancer agents. Current Pharmaceutical Design, 11(13), 1695-1717. [Link]
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Al-Ostath, A., et al. (2014). Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives. BMC Cancer, 14, 976. [Link]
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Feleni, O. T., et al. (2021). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. ResearchGate. [Link]
-
Kinner, A., et al. (2022). Novel biocatalytic routes to access amides. ResearchGate. [Link]61)
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside
Welcome to the technical support center for the synthesis of Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside, a key building block in nucleoside chemistry and drug discovery.[1][2][3][4][5][6] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during this synthesis, with a focus on resolving low yield.
The selective protection of hydroxyl groups in carbohydrates is a fundamental challenge in synthetic organic chemistry.[7][8] The synthesis of this compound involves the regioselective benzylation of Methyl β-D-ribofuranoside. This process can be hampered by several factors, leading to suboptimal yields. This guide will walk you through potential pitfalls and their solutions in a structured question-and-answer format.
Troubleshooting Guide: Low Yield
Low yield is a frequent challenge in multi-step organic syntheses, and the preparation of this ribofuranoside derivative is no exception. Below are common questions and detailed troubleshooting steps to enhance your reaction outcomes.
Question 1: My overall yield is significantly lower than expected. What are the most likely causes?
Several factors can contribute to low yields in this synthesis. The primary areas to investigate are the quality of starting materials, reaction conditions, and the efficiency of the purification process. Incomplete reactions, degradation of the product, and the formation of byproducts are common culprits.[9]
A systematic approach to troubleshooting is crucial. The following flowchart outlines a logical progression for identifying and resolving the root cause of low yield.
Caption: Troubleshooting logic for addressing low yields.
Question 2: How can I be sure my starting materials are not the issue?
The purity of both Methyl D-ribofuranoside and 2,4-dichlorobenzyl chloride is paramount.
-
Methyl D-ribofuranoside: This starting material can exist as a mixture of α and β anomers, and may contain residual acid from its synthesis.[10][11][12][13] It is advisable to use a high-purity, crystalline form. The presence of impurities can interfere with the reaction.
-
2,4-Dichlorobenzyl Chloride: This reagent can degrade over time, especially if exposed to moisture, leading to the formation of 2,4-dichlorobenzyl alcohol and other byproducts.[14] It is recommended to use freshly distilled or newly purchased reagent.
Protocol for Starting Material Verification:
-
Thin Layer Chromatography (TLC): Run a TLC of both starting materials against a known standard to check for impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain a ¹H NMR spectrum to confirm the structure and purity of the starting materials.
Question 3: I suspect incomplete reaction. How can I optimize the reaction conditions?
Optimizing reaction conditions such as temperature, reaction time, and stoichiometry of reagents is crucial for driving the reaction to completion.[15]
Key Reaction Parameters and Their Impact on Yield:
| Parameter | Recommended Range | Impact on Yield |
| Temperature | 0 °C to room temperature | Higher temperatures can lead to side reactions and degradation. |
| Reaction Time | 12-24 hours | Insufficient time leads to incomplete reaction; monitor by TLC. |
| Stoichiometry | 2.2-2.5 equivalents of 2,4-dichlorobenzyl chloride | Excess benzylation agent ensures complete reaction of the diol. |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base is essential for deprotonation. |
| Solvent | Anhydrous DMF or THF | Aprotic, polar solvents are necessary to dissolve reactants. |
Experimental Protocol for Optimized Benzylation:
-
To a solution of Methyl D-ribofuranoside (1.0 eq) in anhydrous DMF, add sodium hydride (2.5 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the mixture at 0 °C for 1 hour.
-
Add 2,4-dichlorobenzyl chloride (2.4 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).[16]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Question 4: I'm observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize them?
The formation of multiple products is a common issue in carbohydrate chemistry due to the presence of multiple hydroxyl groups with similar reactivity.[17][18]
Potential Side Products:
-
Mono-benzylated products: Incomplete reaction can lead to the formation of 3-O- or 5-O-mono-(2,4-dichlorobenzyl) derivatives.
-
Over-benzylated product: The 2-O-hydroxyl group can also be benzylated, leading to the tri-substituted product.
-
Degradation products: Harsh reaction conditions can lead to the degradation of the sugar backbone.[19]
Strategies to Minimize Side Products:
-
Controlled Stoichiometry: Use a slight excess of the benzylation agent to favor the formation of the di-substituted product.
-
Temperature Control: Maintain a low temperature (0 °C to room temperature) to minimize over-benzylation and degradation.
-
Choice of Base: Use a strong, non-nucleophilic base like sodium hydride to avoid unwanted side reactions.
Question 5: My crude product is an oil that is difficult to purify. What are the best purification strategies?
The purification of chlorinated carbohydrate derivatives can be challenging due to their similar polarities and potential for co-elution.[16][20]
Recommended Purification Techniques:
-
Silica Gel Column Chromatography: This is the most common method for purifying carbohydrate derivatives.[21] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can provide higher resolution and purity.[15]
Tips for Effective Chromatography:
-
Proper Solvent System Selection: Use TLC to determine the optimal solvent system for separation before running the column.
-
Sample Loading: Load the crude product onto the column in a minimal amount of solvent to ensure a tight band.
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify the pure product.
Frequently Asked Questions (FAQs)
Q1: Why are 2,4-dichlorobenzyl groups used as protecting groups? A1: 2,4-Dichlorobenzyl ethers are used as protecting groups because they are stable under a wide range of reaction conditions and can be removed under specific conditions, such as catalytic hydrogenation.[22] The electron-withdrawing chlorine atoms can influence the reactivity and stability of the protecting group.
Q2: Can other benzylating agents be used? A2: While other benzylating agents like benzyl bromide can be used, 2,4-dichlorobenzyl chloride is often chosen for its specific electronic properties and the stability it imparts to the protected intermediate.
Q3: What is the role of tetrabutylammonium iodide (TBAI) in similar reactions? A3: In some benzylation reactions, a catalytic amount of TBAI is added to in situ generate the more reactive benzyl iodide from the benzyl chloride, which can significantly improve the reaction rate and yield.
Q4: How can I confirm the structure of my final product? A4: The structure of this compound should be confirmed by a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Q5: Are there any safety precautions I should be aware of? A5: Yes. Sodium hydride is a highly flammable and reactive substance that should be handled with extreme care under an inert atmosphere. 2,4-Dichlorobenzyl chloride is a lachrymator and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- BenchChem. (2025). Common side reactions in the synthesis of beta-D-Ribulofuranose and their prevention.
- Google Patents. (n.d.). CN102124017A - Method for purification of chlorinated sucrose derivatives by solvent extraction.
- ElectronicsAndBooks. (n.d.). Efficient Synthesis of Methyl 3,5-Di-O-benzyl-r-D-ribofuranoside and Application to the Synthesis.
- BenchChem. (2025). Optimizing the Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose.
- PrepChem.com. (n.d.). Synthesis of methyl β-D-ribofuranoside.
- ResearchGate. (2025). Efficient Synthesis of Methyl 3,5-Di- O -benzyl-α- d -ribofuranoside and Application to the Synthesis of 2'- C -β-Alkoxymethyluridines | Request PDF.
- (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16, 131.
- BenchChem. (2025). The Cornerstone of Carbohydrate Synthesis: A Technical Guide to Benzyl Protecting Groups in Glucose Chemistry.
- Wiley-VCH. (2019). 1 Protecting Group Strategies in Carbohydrate Chemistry.
- ResearchGate. (n.d.). (PDF) Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry.
- Google Patents. (n.d.). CN103328495B - Carbohydrate and the chlorination of carbohydrate derivates.
- MedchemExpress.com. (n.d.). This compound | Nucleoside.
- Teledyne Labs. (n.d.). Strategies to Purify Carbohydrate-Based Compounds.
- NIH. (n.d.). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC.
- NIH. (n.d.). Methyl beta-D-ribofuranoside | C6H12O5 | CID 81983 - PubChem.
- NIH. (n.d.). Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach.
- Gomez Angel, A. R. (n.d.). Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry.
- 1Click Chemistry. (n.d.). Building-Blocks.
- MDPI. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
- NIH. (n.d.). Formation of Chlorinated Carbohydrate Degradation Products and Amino Acids during Heating of Sucralose in Model Systems and Food.
- Google Patents. (n.d.). US4387253A - Preparation of dichlorobenzyl alcohol.
- PubMed. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations.
- University of Michigan News. (2018). Designing a safer building block for drug discovery by harnessing visible light.
- PubChemLite. (n.d.). Methyl beta-d-ribofuranoside (C6H12O5).
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Common side reactions in the 2,4-dichlorobenzylation of ribosides
Welcome to the Technical Support Center for the 2,4-dichlorobenzylation of ribosides. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific etherification reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and side reactions encountered during your experiments.
Introduction: The Synthetic Challenge
The 2,4-dichlorobenzyl (DCB) group is a valuable protecting group in nucleoside chemistry, offering stability under a range of conditions and unique properties for downstream applications. However, its introduction onto the poly-hydroxyl scaffold of a riboside via a Williamson ether synthesis is not without its challenges. The inherent reactivity of the ribose hydroxyls, coupled with the specific electronic and steric nature of the 2,4-dichlorobenzyl chloride, can lead to a variety of side reactions, impacting yield, purity, and regioselectivity. This guide will provide the causal explanations behind these experimental hurdles and offer field-proven solutions.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues you may encounter during the 2,4-dichlorobenzylation of ribosides in a question-and-answer format.
Question 1: My reaction is producing a significant amount of a non-polar byproduct that is not my desired mono-benzylated riboside. What is it and how can I prevent its formation?
Answer:
This non-polar byproduct is likely bis(2,4-dichlorobenzyl) ether .
-
Causality: The formation of this ether occurs when the alkoxide of 2,4-dichlorobenzyl alcohol, which can be generated in situ, reacts with another molecule of 2,4-dichlorobenzyl chloride. This is a common side reaction in Williamson ether syntheses when the alkylating agent is also susceptible to hydrolysis or when the reaction conditions promote the formation of the corresponding alcohol.[1][2] Direct hydrolysis of the 2,4-dichlorobenzyl chloride by residual water or hydroxide ions in the reaction mixture produces 2,4-dichlorobenzyl alcohol. This alcohol can then be deprotonated by the strong base used in the reaction (e.g., sodium hydride) to form the alkoxide, which competes with the riboside for the alkylating agent.
-
Troubleshooting Protocol:
-
Strict Anhydrous Conditions: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents.
-
Order of Addition: Add the 2,4-dichlorobenzyl chloride slowly to the solution of the deprotonated riboside. This maintains a low concentration of the alkylating agent, favoring the reaction with the more abundant riboside alkoxide.
-
Choice of Base: While strong bases like sodium hydride are common, consider using a non-hydroxide base to minimize in situ water formation.[3]
-
Question 2: I am observing multiple spots on my TLC, indicating a mixture of mono-, di-, and possibly tri-benzylated products. How can I improve the regioselectivity for mono-benzylation?
Answer:
This issue of over-alkylation is a common challenge when working with poly-hydroxylated substrates like ribosides.[4]
-
Causality: The ribose molecule presents three hydroxyl groups (2', 3', and 5') with varying reactivity. The primary 5'-hydroxyl is generally the most reactive due to less steric hindrance, followed by the 2'- and 3'-hydroxyls.[5] However, under strongly basic conditions, all three can be deprotonated, leading to a mixture of products. The initial mono-benzylated product can be further deprotonated and react again with the alkylating agent.
-
Troubleshooting Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of the reagents. Use a slight excess of the riboside relative to the 2,4-dichlorobenzyl chloride (e.g., 1.2:1) to favor mono-substitution.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C). This can help to differentiate the reactivity of the hydroxyl groups and reduce the rate of subsequent alkylations.
-
Bulky Protecting Groups: If feasible for your synthetic route, consider pre-protecting the more reactive hydroxyl groups to direct the benzylation to a specific position.
-
Question 3: My NMR analysis suggests I have a mixture of anomers (α and β). What is causing this anomerization and how can I avoid it?
Answer:
Anomerization can occur under the basic conditions typically employed for Williamson ether synthesis.[6]
-
Causality: The anomeric proton (at the C1' position) of the ribose can be abstracted by a strong base, leading to the opening of the furanose ring to form an acyclic aldehyde intermediate. Recyclization can then occur to form either the α or β anomer, leading to a mixture of products. While this is less common with a pre-formed glycosidic bond to a nucleobase, it is a possibility to consider, especially with prolonged reaction times or very strong bases.
-
Mitigation Strategies:
-
Milder Base: If possible, use a milder base that is still capable of deprotonating the hydroxyl groups but is less likely to abstract the anomeric proton.
-
Shorter Reaction Times: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to minimize the time the product is exposed to the basic conditions.
-
Question 4: My reaction yield is low, and I'm recovering a significant amount of starting material along with some hydrolyzed 2,4-dichlorobenzyl alcohol. What's happening?
Answer:
This points to incomplete deprotonation of the riboside and/or hydrolysis of the alkylating agent.
-
Causality:
-
Inefficient Deprotonation: The base may not be strong enough or used in sufficient quantity to fully deprotonate the riboside's hydroxyl groups. This leaves unreacted starting material.
-
Hydrolysis of 2,4-Dichlorobenzyl Chloride: As mentioned in Question 1, residual moisture in the reaction can hydrolyze the 2,4-dichlorobenzyl chloride to 2,4-dichlorobenzyl alcohol.[1][2] This consumes the alkylating agent, reducing the yield of the desired product.
-
-
Troubleshooting Steps:
-
Verify Base Activity: Ensure your base is fresh and active. For example, sodium hydride can develop an inactive oxide layer.
-
Optimize Base Equivalents: You may need to use a larger excess of the base to ensure complete deprotonation.
-
Rigorous Drying: Re-emphasizing the importance of strictly anhydrous conditions cannot be overstated.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the hydroxyl groups on a riboside in a benzylation reaction?
A1: Generally, the order of reactivity is 5'-OH > 2'-OH > 3'-OH. The primary 5'-hydroxyl is the most sterically accessible and therefore the most nucleophilic. The secondary 2' and 3'-hydroxyls are more sterically hindered.
Q2: How do the dichloro-substituents on the benzyl group affect the reaction?
A2: The two chlorine atoms are electron-withdrawing groups. This has two main effects:
-
They make the benzylic carbon of 2,4-dichlorobenzyl chloride more electrophilic, which can increase the rate of the SN2 reaction.
-
They can also influence the stability of the benzyl ether product, making it more stable to certain deprotection conditions compared to an unsubstituted benzyl ether.
Q3: What are the recommended purification techniques for separating the desired product from the side products?
A3: Column chromatography is the most common method for purifying the products of riboside benzylation.[7]
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is commonly employed. The non-polar bis(2,4-dichlorobenzyl) ether will elute first, followed by the di- and tri-benzylated ribosides, and finally the desired mono-benzylated product. The starting riboside will have the lowest Rf value.
Q4: Can the 2,4-dichlorobenzyl group be removed? If so, under what conditions?
A4: Yes, the 2,4-dichlorobenzyl group can be removed. Common methods for debenzylation include:
-
Catalytic Hydrogenolysis: This is a standard method for cleaving benzyl ethers using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H2 gas or a transfer hydrogenation reagent like ammonium formate).[8][9]
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for the oxidative debenzylation of benzyl ethers, particularly with visible light mediation.[10][11][12]
Experimental Protocols
Protocol 1: General Procedure for 2,4-Dichlorobenzylation of a Riboside
-
To a solution of the riboside (1.0 eq) in anhydrous DMF (or THF) at 0 °C under an argon atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Add a solution of 2,4-dichlorobenzyl chloride (1.1 eq) in anhydrous DMF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Table 1: Troubleshooting Summary
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Non-polar byproduct | Formation of bis(2,4-dichlorobenzyl) ether | Strict anhydrous conditions, slow addition of alkylating agent. |
| Over-alkylation | Reaction at multiple hydroxyl sites | Control stoichiometry, lower reaction temperature. |
| Anomerization | Base-catalyzed ring opening-closing | Use a milder base, shorten reaction time. |
| Low Yield/Starting Material Recovery | Incomplete deprotonation, hydrolysis of alkylating agent | Verify base activity, use excess base, ensure anhydrous conditions. |
Visualizing the Reaction Pathways
Diagram 1: Desired Reaction vs. Side Reactions
Caption: Reaction scheme of 2,4-dichlorobenzylation of a riboside.
Diagram 2: Troubleshooting Workflow
Caption: Troubleshooting workflow for 2,4-dichlorobenzylation.
References
-
Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. PMC - NIH. Available at: [Link]
- US4387253A - Preparation of dichlorobenzyl alcohol. Google Patents.
- EP0047622B1 - Preparation of dichlorobenzyl alcohol. Google Patents.
-
Williamson Ether Synthesis. J&K Scientific LLC. Available at: [Link]
-
Chemical and Biochemical Reactivity of the Reduced Forms of Nicotinamide Riboside. ACS Publications. Available at: [Link]
-
Synthesis of 2,4-dichlorobenzyl alcohol. PrepChem.com. Available at: [Link]
-
Chemical and Biochemical Reactivity of the Reduced Forms of Nicotinamide Riboside. PubMed. Available at: [Link]
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. MPG.PuRe. Available at: [Link]
-
Williamson ether synthesis. Wikipedia. Available at: [Link]
-
On the prebiotic selection of nucleotide anomers: A computational study. PubMed Central. Available at: [Link]
-
Williamson Ether Synthesis. Organic Chemistry Tutor. Available at: [Link]
-
Williamson Ether Synthesis Reaction Mechanism. YouTube. Available at: [Link]
-
2,4-Dichlorobenzyl alcohol. PubChem. Available at: [Link]
-
Process for producing 2,6-dichlorobenzyl alcohol. European Patent Office. Available at: [Link]
-
Protecting Groups. University of Illinois Urbana-Champaign. Available at: [Link]
-
Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. ResearchGate. Available at: [Link]
-
Visible-light-mediated Oxidative Debenzylation of 3-O- Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. Organic Syntheses. Available at: [Link]
-
Nucleoside Analogs: A Review of Its Source and Separation Processes. PMC - NIH. Available at: [Link]
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Protective Groups. Organic Chemistry Portal. Available at: [Link]
-
Alcohol Protecting Groups. University of Windsor. Available at: [Link]
-
Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. PubMed Central. Available at: [Link]
-
Efficient Synthesis of Purine Nucleoside Analogs by a New Trimeric Purine Nucleoside Phosphorylase from Aneurinibacillus migulanus AM007. MDPI. Available at: [Link]
-
Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. PubMed Central. Available at: [Link]
-
Quantitative determination of antiviral nucleoside analog in DNA. PubMed. Available at: [Link]
-
Biological Catalysis and Information Storage Have Relied on N-Glycosyl Derivatives of β-D-Ribofuranose since the Origins of Life. PMC - PubMed Central. Available at: [Link]
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Nucleoside chemistry: a challenge best tackled together. ResearchGate. Available at: [Link]
-
Nucleoside chemistry: a challenge best tackled together. Comptes Rendus de l'Académie des Sciences. Available at: [Link]
-
An Expedient Synthesis of Benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and Benzyl 2,3... PubMed. Available at: [Link]
-
Double-headed nucleosides: Synthesis and applications. Beilstein Journals. Available at: [Link]
-
Nucleoside chemistry: a challenge best tackled together. OUCI. Available at: [Link]
-
Biocatalytic synthesis of ribonucleoside analogues using nucleoside transglycosylase-2. PMC - NIH. Available at: [Link]
-
Purification and Analysis of Nucleotides and Nucleosides from Plants. PubMed. Available at: [Link]
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- 12. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside
Welcome to the technical support resource for researchers working with Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside. This guide is designed to provide practical, in-depth solutions to common purification challenges encountered during and after its synthesis. As a critical intermediate in the synthesis of various nucleoside analogues, its purity is paramount for the success of subsequent, often complex, synthetic steps.[1] This document moves beyond simple protocols to explain the chemical principles behind each step, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.
Section 1: Troubleshooting Common Purity Issues (Q&A Format)
This section addresses the most frequent observations and challenges reported by researchers.
Q1: My final product is a persistent oil or syrup and fails to crystallize. What are the likely impurities preventing solidification?
A1: The failure of a compound to crystallize is almost always due to the presence of impurities that disrupt the formation of a uniform crystal lattice. For this specific molecule, the most common culprits are:
-
Residual Solvents: Trapped solvents from the reaction or workup (e.g., DMF, Dichloromethane) can significantly lower the melting point and inhibit crystallization.
-
Over-benzylated Byproduct: The fully protected Methyl 2,3,5-tri-O-(2,4-dichlorobenzyl)-D-ribofuranoside is a common, less polar impurity that can form.
-
Mono-benzylated Intermediates: Incomplete reactions can leave behind more polar species with a free hydroxyl group (e.g., Methyl 3-O-(2,4-dichlorobenzyl)-D-ribofuranoside). These are often oils.
-
Reagent-derived Impurities: Bis(2,4-dichlorobenzyl) ether, formed from the self-condensation of the benzylating agent, is a nonpolar impurity that can be difficult to remove.[2][3]
Actionable Advice: The most robust solution is purification by silica gel column chromatography before attempting recrystallization. Chromatography is highly effective at separating compounds with different polarities, which is the primary distinction between your target molecule and its most likely contaminants.[4][5][6]
Q2: My TLC plate shows multiple spots. The main spot has an Rf of ~0.4 (in 3:1 Hexane:Ethyl Acetate), but there are other faint spots above and below it. How do I identify them?
A2: This is a classic purification challenge. The position of a spot on a TLC plate is directly related to its polarity. Here is how to logically deduce the identity of the surrounding spots:
-
Spot Above (Higher Rf > 0.4): This spot is less polar than your product. It interacts less with the polar silica gel and travels further with the mobile phase. This is likely the over-benzylated tri-ether byproduct or the nonpolar bis(2,4-dichlorobenzyl) ether.
-
Spot Below (Lower Rf < 0.4): This spot is more polar. It interacts strongly with the silica gel. This is characteristic of under-benzylated impurities, such as the mono-ether intermediates, which still possess a free hydroxyl group. Unreacted Methyl D-ribofuranoside would be very close to the baseline (Rf ~ 0).
The diagram below illustrates this relationship.
Caption: Interpreting TLC spots based on polarity.
Q3: My ¹H NMR spectrum is clean in the aromatic region, but I see unexpected signals in the carbohydrate region (3.5-5.0 ppm). What could they be?
A3: While the aromatic region confirms the presence of the dichlorobenzyl groups, anomalies in the carbohydrate region often point to stereoisomeric impurities.
-
Anomers: The synthesis can produce a mixture of α and β anomers.[7] These are diastereomers and will have distinct, albeit often overlapping, sets of signals in the NMR spectrum. The anomeric proton (H-1) is particularly sensitive to this and you may see two distinct doublets around 4.9-5.1 ppm. Separating anomers can be extremely challenging and often requires specialized chromatography or enzymatic methods.[7]
-
Ring Isomers: Although less common, acid-catalyzed rearrangement from the furanoside (5-membered ring) to the more stable pyranoside (6-membered ring) can occur under harsh acidic conditions.[4] This would result in a completely different and complex set of signals. This is a sign of product degradation.
Q4: HPLC analysis shows my purity is ~90%. What is the most efficient strategy to get to >99% purity for my next synthetic step?
A4: A two-stage purification strategy is the gold standard for achieving high purity with protected sugars.
-
Flash Column Chromatography: First, perform silica gel chromatography to remove the bulk of the impurities (both more and less polar). This step should ideally increase the purity to >98%.
-
Recrystallization: Follow the chromatography with recrystallization. This technique is exceptionally good at removing trace amounts of structurally similar impurities that may have co-eluted during chromatography.[8] By dissolving the partially purified solid in a minimal amount of hot solvent and allowing it to cool slowly, the target molecule will selectively crystallize out, leaving the remaining trace impurities in the mother liquor.[9]
Section 2: Impurity Profile and Identification
A systematic understanding of potential impurities is crucial for developing an effective purification strategy.
| Impurity Name | Source | Relative Polarity | Key Analytical Signature |
| Methyl 2,3,5-tri-O-(2,4-dichlorobenzyl)-D-ribofuranoside | Over-benzylation during synthesis | Less Polar | Higher Rf on TLC. Absence of free -OH peak in IR spectrum. Additional aromatic/benzyl CH₂ signals in ¹H NMR relative to the ribose protons. |
| Methyl 3-O- or 5-O-(2,4-dichlorobenzyl)-D-ribofuranoside | Incomplete benzylation | More Polar | Lower Rf on TLC. Broad -OH peak in IR spectrum (~3400 cm⁻¹). Fewer aromatic/benzyl CH₂ signals in ¹H NMR. |
| Bis(2,4-dichlorobenzyl) ether | Self-condensation of 2,4-dichlorobenzyl halide under basic conditions | Much Less Polar | Very high Rf on TLC. Simple ¹H NMR with only signals for a dichlorobenzyl group (aromatic protons and a singlet for the CH₂-O-CH₂).[2][10] |
| 2,4-Dichlorobenzyl alcohol | Hydrolysis of the benzylating agent | More Polar | Lower Rf on TLC. Can be removed with an aqueous wash during workup.[11] |
| α-anomer of the title compound | Lack of stereocontrol during synthesis | Similar | Difficult to resolve by standard TLC/column. May appear as a shoulder on the main peak in HPLC. Distinct anomeric proton signal in ¹H NMR.[7] |
Section 3: Step-by-Step Purification Protocols
These protocols provide a validated workflow for purifying the title compound.
Protocol 1: High-Performance Flash Column Chromatography
This method is the primary workhorse for removing significant impurities.
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). Less polar compounds travel faster, while more polar compounds are retained longer on the column.[6]
Step-by-Step Methodology:
-
TLC Analysis: First, determine an optimal eluent system using TLC. A good system will give your product an Rf value of 0.3-0.4 . A common starting point is a mixture of Hexane and Ethyl Acetate. Test ratios like 4:1, 3:1, and 2:1.
-
Column Packing:
-
Select a column with a diameter appropriate for your sample size (a general rule is a 1:20 to 1:50 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 4:1 Hexane:Ethyl Acetate).
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble materials, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the least polar solvent mixture determined in Step 1. This will wash out highly nonpolar impurities.
-
Employ a gradient elution. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., from 4:1 to 3:1 to 2:1 Hexane:EtOAc). This will sequentially elute compounds of increasing polarity.
-
-
Fraction Collection & Analysis:
-
Collect fractions of a consistent volume.
-
Analyze every few fractions by TLC to track the elution of your product.
-
Combine the fractions that contain the pure product.
-
-
Solvent Evaporation: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound.
Protocol 2: Recrystallization
This protocol is ideal for a final polishing step to achieve >99% purity.
Principle: Recrystallization relies on the difference in solubility of the compound versus its impurities in a specific solvent system at different temperatures. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures.[8][9]
Step-by-Step Methodology:
-
Solvent Selection: For O-benzylated sugars, a mixed solvent system is often effective.[8] A good choice is Ethanol/Cyclohexane or Methanol/Water .
-
Dissolution:
-
Place the purified solid from the column chromatography into an Erlenmeyer flask.
-
Add a minimal amount of the primary solvent (e.g., hot absolute ethanol) while heating and stirring until the solid just dissolves. It is critical not to add too much solvent.
-
-
Induce Crystallization:
-
Slowly add the anti-solvent (e.g., cyclohexane or water) dropwise to the hot solution until you observe persistent turbidity (cloudiness).
-
Add one or two more drops of the primary solvent to redissolve the precipitate and obtain a clear, saturated solution.
-
-
Cooling:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold anti-solvent to remove any residual mother liquor.
-
Dry the crystals under high vacuum to remove all traces of solvent.
-
Section 4: Purification Workflow and Logic
The following diagrams illustrate the decision-making process and the standard workflow for purification.
Caption: Decision tree for purification strategy.
Caption: Standard two-stage purification workflow.
Section 5: Frequently Asked Questions (FAQs)
Q: What is the best way to store the purified compound? A: Store the pure, dry solid in a tightly sealed container at -20°C. The dichlorobenzyl ether protecting groups are relatively stable, but prolonged exposure to atmospheric moisture, light, or acidic/basic contaminants can cause slow degradation.[12]
Q: I suspect I have a mixture of anomers. Can they be separated by standard column chromatography? A: Separating anomers of ribofuranosides is notoriously difficult with standard silica gel chromatography because their polarities are very similar.[7] While careful optimization of the eluent system might provide partial separation, complete resolution typically requires more advanced techniques like preparative HPLC with a specialized column or enzymatic resolution methods.[7][13]
Q: Can I use a different purification technique like preparative HPLC instead of flash chromatography? A: Yes, preparative HPLC is a powerful tool and can provide excellent separation.[13][14][15] However, for multi-gram quantities, it is often less practical and more expensive than flash chromatography due to higher solvent consumption and lower sample capacity. Flash chromatography is generally preferred for the initial bulk purification, with preparative HPLC reserved for very difficult separations or for purifying small quantities of highly valuable material.
References
- Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC - NIH.
- Application Note and Protocol: Purification of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose by Recrystallization - Benchchem.
- Efficient Synthesis of Methyl 3,5-Di-O-benzyl-r-D-ribofuranoside and Application to the Synthesis - ElectronicsAndBooks.
- EP1260516A1 - Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof - Google Patents.
-
Nucleoside Analogs: A Review of Its Source and Separation Processes - ResearchGate. (2023-10-09). ResearchGate. [Link]
-
Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PubMed. (2011-09-10). PubMed. [Link]
-
Determination of Intracellular Concentrations of Nucleoside Analogues and their Phosphorylated Metabolites | Omics. (2014-04-30). Omics Online. [Link]
-
Efficient Synthesis of Methyl 3,5-Di- O -benzyl-α- d -ribofuranoside and Application to the Synthesis of 2'- C -β-Alkoxymethyluridines | Request PDF - ResearchGate. (2025-08-10). ResearchGate. [Link]
-
Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno- and Mannopyranosides | Request PDF - ResearchGate. (2025-08-06). ResearchGate. [Link]
-
Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (No Date). . [Link]
- Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC - NIH. (2023-10-12). vertexaisearch.cloud.google.com.
-
Acid-Catalyzed Transformation of Pyranosides into Furanosides as a Tool for Preparation of Furanoside Synthetic Blocks | Organic Letters - ACS Publications. (2024-09-13). ACS Publications. [Link]
-
Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations - Green Chemistry (RSC Publishing). (No Date). Royal Society of Chemistry. [Link]
-
Nucleoside analysis with high performance liquid chromatography (HPLC) - Protocols.io. (2022-12-17). Protocols.io. [Link]
-
Ether cleavage - Wikipedia. (No Date). Wikipedia. [Link]
-
synthesis & cleavage of benzyl ethers - YouTube. (2019-12-27). YouTube. [Link]
-
How can one remove a benzyl group from benzylated sugar? - ResearchGate. (2014-10-18). ResearchGate. [Link]
-
2,6-Dichlorobenzyl ether - the NIST WebBook. (No Date). NIST. [Link]
-
2,4-dichlorobenzyl alcohol - AERU - University of Hertfordshire. (2024-11-07). sitem.herts.ac.uk. [Link]
-
Chemical Properties of 2,6-Dichlorobenzyl ether (CAS 73927-56-7) - Cheméo. (No Date). Cheméo. [Link]
-
O-Aryl α,β-d-ribofuranosides: synthesis & highly efficient biocatalytic separation of anomers and evaluation of their Src kinase inhibitory activity - PubMed. (2012-12-01). PubMed. [Link]
-
How to purify sugar crystals in laboratories? - ResearchGate. (2016-03-03). ResearchGate. [Link]
-
Recrystallization of Dibenzalacetone – IU East Experimental Chemistry Laboratory Manual. (No Date). IU East. [Link]
-
Purification of protected syntheic peptides by preparative high performance liquid chromatography on silica gel 60 - PubMed. (No Date). PubMed. [Link]
- Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC - NIH. (2019-09-03). vertexaisearch.cloud.google.com.
Sources
- 1. researchgate.net [researchgate.net]
- 2. atamankimya.com [atamankimya.com]
- 3. 2,6-Dichlorobenzyl ether [webbook.nist.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. O-Aryl α,β-d-ribofuranosides: synthesis & highly efficient biocatalytic separation of anomers and evaluation of their Src kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Recrystallization of Dibenzalacetone – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 10. 2,6-Dichlorobenzyl ether (CAS 73927-56-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. 2,4-dichlorobenzyl alcohol [sitem.herts.ac.uk]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purification of protected syntheic peptides by preparative high performance liquid chromatography on silica gel 60 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Riboside Benzylation
Welcome to the technical support center for riboside benzylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and overcome common experimental hurdles.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that arise during the benzylation of ribosides.
Q1: Why is my riboside benzylation reaction incomplete, resulting in a low yield of the desired product?
A1: Incomplete reactions are a frequent issue and can stem from several factors. Primarily, the Williamson ether synthesis, a common method for benzylation, is an SN2 reaction that is highly sensitive to reaction conditions.[1][2] Key areas to investigate include:
-
Insufficient Base Strength or Stoichiometry: The reaction requires a strong base to deprotonate the hydroxyl groups of the riboside, forming a reactive alkoxide.[1] If the base is not strong enough or used in insufficient quantities, deprotonation will be incomplete, leading to a low concentration of the nucleophile.
-
Reagent Purity: The purity of your starting materials, particularly the benzyl halide and the solvent, is crucial. Benzyl bromide, for instance, can degrade over time to form benzyl alcohol and other impurities that can interfere with the reaction.[3]
-
Inadequate Solvent: The solvent plays a critical role in an SN2 reaction. Polar aprotic solvents like DMF and DMSO are generally preferred as they solvate the cation of the base, leaving the alkoxide anion more available for nucleophilic attack.[2]
-
Reaction Temperature and Time: Benzylation reactions may require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions.[4] Optimization of both temperature and reaction time is often necessary.
Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?
A2: The presence of multiple hydroxyl groups on the ribose sugar makes regioselectivity a significant challenge. Additionally, other side reactions can occur:
-
Formation of Anomeric Mixtures: If the anomeric hydroxyl group is unprotected, it can also be benzylated, potentially leading to a mixture of α and β anomers.[5]
-
Over-benzylation or Incomplete Benzylation: Depending on the stoichiometry of the benzylating agent, you may see a mixture of partially benzylated and fully benzylated products.
-
Elimination Reactions: While less common with primary halides like benzyl bromide, elimination reactions can occur, especially if the reaction conditions are too harsh (e.g., very high temperatures or a very strong, sterically hindered base).[6]
-
C-Alkylation: In some cases, particularly with phenoxides, C-alkylation can compete with the desired O-alkylation.[1]
Q3: How can I improve the regioselectivity of my riboside benzylation?
A3: Achieving regioselectivity is key to a successful synthesis. Several strategies can be employed:
-
Use of Protecting Groups: The most common approach is to use protecting groups to selectively block certain hydroxyl groups, directing the benzylation to the desired positions.[7] The choice of protecting group is critical and depends on the overall synthetic strategy.
-
Tin-Mediated Benzylation: Stannylene acetals, formed by reacting the riboside with a dibutyltin oxide, can activate specific hydroxyl groups, leading to high regioselectivity.[4][8] This method often favors benzylation at the O-2 position in glucopyranosides.[4]
-
Enzymatic Benzylation: In some instances, enzymatic methods can offer exquisite regioselectivity that is difficult to achieve through traditional chemical means.
Q4: What is the role of a phase-transfer catalyst in riboside benzylation, and when should I use one?
A4: A phase-transfer catalyst (PTC) can be highly beneficial, particularly in biphasic reaction systems (e.g., a solid base in an organic solvent). The PTC, typically a quaternary ammonium salt, facilitates the transfer of the alkoxide from the solid or aqueous phase to the organic phase where the benzyl halide is located.[9][10] This can significantly increase the reaction rate and allow for the use of milder bases like potassium carbonate.[11] However, be aware that some PTCs, especially benzyl-substituted ones, can act as competing alkylating agents.[12]
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific problems encountered during riboside benzylation.
Problem 1: Poor Benzylation Efficiency (Low Conversion)
| Potential Cause | Troubleshooting Steps & Optimization |
| Inactive or Insufficient Base | • Verify Base Strength: Ensure the pKa of the conjugate acid of the base is significantly higher than the pKa of the riboside hydroxyl groups. Sodium hydride (NaH) is a common and effective choice.[13] • Increase Stoichiometry: Use a molar excess of the base (e.g., 1.2-1.5 equivalents per hydroxyl group to be benzylated). • Check Base Quality: Use freshly opened or properly stored base. NaH can react with atmospheric moisture and lose its activity. |
| Degraded Benzylating Agent | • Purify Benzyl Bromide/Chloride: If the reagent is old or discolored, consider purification by passing it through a plug of basic alumina or by distillation.[3] • Use Fresh Reagent: Whenever possible, use a fresh bottle of the benzylating agent. |
| Suboptimal Solvent | • Ensure Anhydrous Conditions: Use dry solvents. Water will quench the strong base and the alkoxide intermediate.[14] • Solvent Choice: If using NaH, polar aprotic solvents like DMF or THF are recommended.[13] For reactions with weaker bases like K₂CO₃, consider using a phase-transfer catalyst.[11] |
| Low Reaction Temperature | • Gradual Temperature Increase: Start the reaction at 0°C for the addition of the base and benzylating agent, then slowly warm to room temperature or higher.[13] Monitor the reaction by TLC to determine the optimal temperature. |
Problem 2: Formation of Multiple Products (Lack of Selectivity)
| Potential Cause | Troubleshooting Steps & Optimization |
| Non-selective Benzylation of Multiple Hydroxyls | • Implement Protecting Groups: Protect the hydroxyl groups that you do not want to benzylate. Common protecting groups for ribosides include acetonides and silyl ethers.[7] • Tin-Mediated Methods: For regioselective benzylation without extensive protection/deprotection steps, explore tin-mediated protocols.[4][8] |
| Anomeric Mixture Formation | • Protect the Anomeric Position: If the anomeric hydroxyl is not the target for benzylation, it should be protected prior to the reaction. • Control of Anomeric Selectivity: The formation of the desired anomer can sometimes be influenced by the choice of solvent and reaction conditions, often through the formation of an intermediate acyloxonium ion with a participating neighboring group.[5] |
| Over/Under-benzylation | • Stoichiometric Control: Carefully control the stoichiometry of the benzylating agent. For selective monobenzylation, using a slight excess of the riboside may be beneficial. For perbenzylation, a significant excess of the benzylating agent and base is required. |
Problem 3: Product Degradation or Unexpected Byproducts
| Potential Cause | Troubleshooting Steps & Optimization |
| Harsh Reaction Conditions | • Milder Base: If product degradation is observed, consider using a weaker base such as potassium carbonate in combination with a phase-transfer catalyst.[11] • Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Side Reactions with the Nucleobase | • Protect the Nucleobase: If the nucleobase has reactive functional groups (e.g., exocyclic amines), they may need to be protected prior to benzylation of the sugar moiety.[15] |
| Impure Starting Materials | • Purify Riboside Substrate: Ensure the starting riboside is pure and free from contaminants that could lead to side reactions. |
III. Experimental Protocols
Protocol 1: General Procedure for Per-O-benzylation of a Riboside using Sodium Hydride
This protocol describes a standard method for the complete benzylation of all free hydroxyl groups on a riboside.
Materials:
-
Riboside substrate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the riboside (1.0 eq.) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add NaH (1.5 eq. per hydroxyl group) portion-wise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Benzylation: Cool the reaction mixture back to 0°C and add benzyl bromide (1.5 eq. per hydroxyl group) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0°C and cautiously quench the excess NaH by the slow, dropwise addition of methanol.
-
Work-up: Dilute the mixture with ethyl acetate and wash with water, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure benzylated riboside.[13]
Protocol 2: Regioselective Benzylation using a Tin Acetal Intermediate
This protocol is an example of achieving regioselectivity through the use of an organotin reagent.
Materials:
-
Riboside substrate
-
Dibutyltin oxide (Bu₂SnO)
-
Benzyl bromide (BnBr)
-
Tetrabutylammonium bromide (TBAB) - as a phase-transfer catalyst
-
Anhydrous toluene or methanol
-
Silica gel for column chromatography
Procedure:
-
Stannylene Acetal Formation: A mixture of the riboside (1.0 eq.) and dibutyltin oxide (1.1 eq.) in anhydrous toluene or methanol is heated at reflux with azeotropic removal of water (using a Dean-Stark apparatus if in toluene). The reaction is continued until the solution becomes clear. The solvent is then removed under reduced pressure.
-
Benzylation: The resulting crude stannylene acetal is dissolved in a suitable anhydrous solvent (e.g., DMF). Benzyl bromide (1.2 eq.) and a catalytic amount of TBAB are added.
-
Reaction: The mixture is heated (e.g., to 80°C) and stirred until the reaction is complete, as monitored by TLC.[4]
-
Work-up and Purification: The reaction mixture is concentrated, and the residue is purified by silica gel column chromatography to isolate the regioselectively benzylated product.
IV. Visualizing the Benzylation Workflow
Decision Tree for Troubleshooting Benzylation Reactions
Caption: A decision tree for troubleshooting common issues in riboside benzylation.
General Riboside Benzylation Workflow
Caption: A general workflow for the benzylation of ribosides.
V. References
-
Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. (2021). PMC - PubMed Central. [Link]
-
Phase‐transfer catalysis in the N ‐benzylation of adenine. (1981). Zendy. [Link]
-
Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives. (2019). PMC - PubMed Central. [Link]
-
Regioselectivity of Tin-Mediated Benzylation of Glycoside. Asian Journal of Chemistry. [Link]
-
Should You Use Benzyl Quats as Phase-Transfer Catalysts in PTC Nucleophilic Substitutions?. Phase Transfer Catalysis. [Link]
-
phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by. CORE. [Link]
-
Chemoselective Acylation of Nucleosides. (2018). PMC - NIH. [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
-
The Williamson Ether Synthesis. (2020). Chemistry LibreTexts. [Link]
-
Process for benzylation of monoglycosides. Google Patents.
-
Benzylation of hydroxyl groups by Williamson reaction. (2021). Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf. [Link]
-
Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy. (2019). PMC - NIH. [Link]
-
Phase Transfer Catalysis. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Industrial Phase-Transfer Catalysis. PTC Organics. [Link]
-
Chemical synthesis of benzamide riboside. PubMed. [Link]
-
The preparation and properties of some benzylated nucleosides. Journal of the Chemical Society C: Organic (RSC Publishing). [Link]
-
Synthesis of β-nicotinamide riboside using an efficient two-step methodology. (2018). PMC. [Link]
-
Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy. (2019). ResearchGate. [Link]
-
Pd-Catalyzed Chemoselective O‑Benzylation of Ambident 2‑Quinolinone Nucleophiles. NIH. [Link]
-
Tin-Mediated Regioselective Benzylation and Allylation of Polyols: Applicability of a Catalytic Approach Under Solvent-Free Conditions. (2025). ResearchGate. [Link]
-
Nicotinamide Riboside: Benefits, Side Effects and Dosage. (2024). Healthline. [Link]
-
Benzyl Protection. Common Organic Chemistry. [Link]
-
New Crystalline Salts of Nicotinamide Riboside as Food Additives. MDPI. [Link]
-
Nicotinamide Riboside—The Current State of Research and Therapeutic Uses. PMC. [Link]
-
Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Publishing. [Link]
-
Benzylation of Arenes with Benzyl Halides under Promoter‐Free and Additive‐Free Conditions. (2019). ResearchGate. [Link]
-
Nicotinamide Riboside: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]
-
BnBr purification via basic alumina?. (2016). Reddit. [Link]
-
Reaction Times and Yields in de-O-benzylation Reactions. ResearchGate. [Link]
-
New Crystalline Salts of Nicotinamide Riboside as Food Additives. (2021). PMC - NIH. [Link]
-
Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems. MDPI. [Link]
-
Purification of a nitric oxide-stimulated ADP-ribosylated protein using biotinylated beta-nicotinamide adenine dinucleotide. PubMed. [Link]
-
Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. (2021). ResearchGate. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase‐transfer catalysis in the N ‐benzylation of adenine | Zendy [zendy.io]
- 10. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 11. CN107365334B - Process for benzylation of monoglycosides - Google Patents [patents.google.com]
- 12. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 13. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Synthesis of β-nicotinamide riboside using an efficient two-step methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges with the Cleavage of 2,4-Dichlorobenzyl Protecting Groups
Welcome to the technical support center for challenges associated with the cleavage of 2,4-dichlorobenzyl (DCB) protecting groups. This guide is designed for researchers, scientists, and drug development professionals who utilize DCB as a protecting group for alcohols, amines, and other functional groups in their synthetic workflows. The 2,4-dichlorobenzyl group is valued for its stability under a range of conditions, yet its removal can present specific challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during the deprotection step.
Frequently Asked Questions (FAQs)
Q1: Why is my 2,4-dichlorobenzyl ether/amine resistant to standard hydrogenolysis conditions?
A1: The 2,4-dichlorobenzyl group is generally more robust than a standard benzyl (Bn) group and can be resistant to catalytic hydrogenation.[1] The electron-withdrawing nature of the two chlorine atoms on the aromatic ring deactivates the benzylic position, making cleavage by standard methods like H₂/Pd-C more difficult. Several factors could be contributing to incomplete deprotection:
-
Catalyst Inactivity: The palladium catalyst may be poisoned by impurities in the substrate or solvents, particularly sulfur-containing compounds.[1] Using a fresh batch of catalyst is a crucial first step in troubleshooting.[1]
-
Insufficient Hydrogen Pressure: Atmospheric pressure may be inadequate to drive the reaction to completion.[1]
-
Steric Hindrance: Bulky neighboring groups can impede the catalyst's access to the benzylic C-O or C-N bond.
Q2: I am observing a complex mixture of products after attempting to cleave the DCB group. What are the likely side reactions?
A2: The formation of multiple products suggests that either the deprotection is incomplete or that side reactions are occurring. With 2,4-dichlorobenzyl groups, potential side reactions can include:
-
Partial Deprotection: If multiple DCB groups are present, you might be observing a mixture of partially deprotected intermediates.
-
Rearrangement Reactions: Under harsh acidic conditions, carbocation intermediates can form, which may lead to molecular rearrangements.
-
Functional Group Incompatibility: Other functional groups in your molecule might not be stable to the deprotection conditions. For instance, some acid-labile groups may be cleaved simultaneously.
Q3: Can I use oxidative cleavage methods for 2,4-dichlorobenzyl ethers, similar to p-methoxybenzyl (PMB) ethers?
A3: While oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is highly effective for electron-rich benzyl ethers like PMB, it is generally not a viable method for the electron-deficient 2,4-dichlorobenzyl group.[2][3] The two chlorine atoms significantly reduce the electron density of the aromatic ring, making it resistant to oxidation by DDQ under standard conditions.[2]
Q4: Are there alternative, milder methods for cleaving 2,4-dichlorobenzyl ethers?
A4: Yes, several alternative methods can be employed when standard hydrogenolysis fails:
-
Catalytic Transfer Hydrogenolysis: This method uses a hydrogen donor in conjunction with a palladium catalyst and often proceeds under milder conditions than high-pressure hydrogenation.[4][5] Common hydrogen donors include formic acid and ammonium formate.[4][6]
-
Lewis Acid-Mediated Cleavage: Strong Lewis acids like boron trichloride (BCl₃) or boron tribromide (BBr₃) can effectively cleave benzyl-type ethers.[1][7] However, these reagents are harsh and require careful consideration of other functional groups in the molecule.[1]
Troubleshooting Guide: Incomplete Deprotection
This section provides a structured approach to troubleshooting incomplete cleavage of 2,4-dichlorobenzyl protecting groups.
Problem: Incomplete Cleavage via Catalytic Hydrogenolysis
If you are experiencing incomplete deprotection using catalytic hydrogenation, consider the following troubleshooting steps, summarized in the table below.
| Troubleshooting Step | Rationale | Recommended Action |
| Catalyst Activity | The catalyst may be old, inactive, or poisoned.[1] | Use a fresh batch of Pd/C. Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[1] |
| Catalyst Loading | Insufficient catalyst may lead to slow or incomplete reaction. | Increase the weight percentage of the catalyst (e.g., from 10 wt% to 20-50 wt%).[1] |
| Hydrogen Pressure | Atmospheric pressure may not be sufficient. | Use a high-pressure hydrogenation apparatus (e.g., a Parr shaker) to increase hydrogen pressure.[1] |
| Reaction Temperature | The reaction may be kinetically slow at room temperature. | Increase the reaction temperature (e.g., to 40-50 °C).[1] |
| Solvent System | The substrate and/or product may have poor solubility in the reaction solvent. | Change the solvent system. Common solvents include methanol, ethanol, ethyl acetate, and THF.[1] |
| Acidic Additive | An acidic co-solvent can sometimes accelerate the reaction. | Add a small amount of acetic acid or a few drops of HCl.[1] |
Experimental Protocol: Catalytic Transfer Hydrogenolysis of a 2,4-Dichlorobenzyl Ether
This protocol provides a general procedure for the removal of a 2,4-dichlorobenzyl group using catalytic transfer hydrogenolysis with ammonium formate.
Materials:
-
2,4-Dichlorobenzyl protected compound
-
Palladium on carbon (10 wt%)
-
Ammonium formate
-
Methanol (or other suitable solvent)
-
Celite®
Procedure:
-
Dissolve the 2,4-dichlorobenzyl protected compound in methanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add 10 wt% palladium on carbon to the solution.
-
Add ammonium formate (typically 5-10 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Problem: Substrate Decomposition or Side Reactions with Lewis Acids
The use of strong Lewis acids can sometimes lead to undesired side reactions or decomposition of the starting material.
| Troubleshooting Step | Rationale | Recommended Action |
| Reaction Temperature | Lewis acid-mediated reactions can be highly exothermic and sensitive to temperature. | Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C) and allow it to warm slowly.[7] |
| Lewis Acid Choice | Different Lewis acids have varying strengths and may be more or less compatible with your substrate. | Screen a variety of Lewis acids, such as BCl₃·SMe₂, to find one that provides selective cleavage.[8] |
| Scavengers | Cationic intermediates generated during the reaction can lead to side reactions. | Add a cation scavenger, such as anisole or 1,3,5-trimethoxybenzene, to the reaction mixture.[9] |
Experimental Protocol: Lewis Acid-Mediated Cleavage of a 2,4-Dichlorobenzyl Ether
This protocol outlines a general procedure for the deprotection of a 2,4-dichlorobenzyl ether using boron tribromide. Caution: Boron tribromide is a corrosive and moisture-sensitive reagent. Handle it in a fume hood with appropriate personal protective equipment.
Materials:
-
2,4-Dichlorobenzyl protected compound
-
Boron tribromide (BBr₃) solution in dichloromethane (DCM)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the 2,4-dichlorobenzyl protected compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide in DCM (typically 1.1-1.5 equivalents) to the cooled solution.
-
Stir the reaction mixture at -78 °C and monitor the progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizing the Challenges and Solutions
Diagram 1: Troubleshooting Workflow for Incomplete Hydrogenolysis
Caption: A decision tree for troubleshooting incomplete hydrogenolysis of 2,4-dichlorobenzyl groups.
Diagram 2: Cleavage Method Selection Based on Substrate Sensitivity
Caption: A flowchart to guide the selection of an appropriate deprotection method for 2,4-dichlorobenzyl groups based on the presence of other sensitive functional groups.
References
- 1. benchchem.com [benchchem.com]
- 2. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 5. On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. benchchem.com [benchchem.com]
- 8. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Avoiding anomer formation in glycosylation with protected ribofuranosides
Welcome to the technical support center for stereoselective glycosylation of protected ribofuranosides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their synthetic strategies. Here, we delve into the causal factors behind anomeric control and provide actionable, field-proven guidance to address common experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that determine the α/β anomer ratio in ribofuranoside glycosylation?
The stereochemical outcome of a ribofuranosylation is a delicate interplay of several competing factors.[1][2] There is no single "magic bullet," and successful control often relies on the strategic manipulation of the following:
-
Neighboring Group Participation (NGP): A participating protecting group at the C2 position is one of the most reliable tools for achieving 1,2-trans glycosides.[3][4] For D-ribofuranosides, this means a participating group at C2 will favor the formation of the β-anomer. The group, typically an acyl-type protecting group like benzoyl or acetyl, forms a cyclic intermediate (an acyloxonium ion) that shields one face of the ribose ring, directing the incoming nucleophile (the glycosyl acceptor) to the opposite face.[4][5]
-
The Anomeric Effect: This stereoelectronic effect generally stabilizes the α-anomer, where the anomeric substituent is in an axial-like orientation.[6][7] While significant in pyranosides, its influence in the more flexible furanoside systems is more complex but still a contributing factor.
-
Solvent Effects: The choice of solvent can dramatically alter the anomeric ratio.[8][9] Nitrile solvents like acetonitrile are known to participate in the reaction, forming a transient α-nitrilium ion intermediate that is then displaced by the acceptor in an SN2-like fashion to yield the β-anomer.[6] Ethereal solvents such as diethyl ether or tetrahydrofuran (THF) can stabilize the oxocarbenium ion intermediate, often favoring the formation of the α-anomer.[6]
-
Glycosyl Donor and Leaving Group: The nature of the leaving group at the anomeric position (e.g., trichloroacetimidate, halide, thioglycoside) and the overall reactivity of the glycosyl donor play a crucial role.[3] More reactive donors that readily form a dissociated oxocarbenium ion are more likely to be influenced by thermodynamic factors (favoring the α-anomer), whereas less reactive donors may proceed through a more SN2-like pathway, leading to inversion of the anomeric center.
-
Promoter/Activator System: The Lewis acid or promoter used to activate the glycosyl donor can influence the reaction mechanism and, consequently, the stereochemical outcome.[3][7] For instance, powerful Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) can promote SN1-type reactions, while others may favor an SN2 pathway.[7][10]
-
Temperature: Lower temperatures generally favor the kinetically controlled product, which is often the β-glycoside, while higher temperatures can lead to the thermodynamically favored α-glycoside.[6]
Q2: How can I reliably synthesize the β-ribofuranoside?
For the synthesis of β-ribofuranosides (a 1,2-trans product for D-ribose), leveraging neighboring group participation is the most common and effective strategy.
-
Strategy: Employ a participating protecting group at the C2-hydroxyl position. Acyl groups such as benzoyl (Bz) or acetyl (Ac) are standard choices.
-
Mechanism: Upon activation of the anomeric leaving group, the carbonyl oxygen of the C2-ester attacks the anomeric carbon, forming a cyclic acyloxonium ion intermediate. This intermediate effectively blocks the α-face of the furanose ring, forcing the glycosyl acceptor to attack from the β-face, resulting in the desired 1,2-trans product.[4][11]
Q3: I need to synthesize the α-ribofuranoside. What are the best strategies?
Synthesizing the α-ribofuranoside (a 1,2-cis product for D-ribose) is often more challenging as it requires overriding the influence of any potential neighboring group participation.
-
Strategy 1: Use a Non-Participating C2 Protecting Group. Employ an ether-based protecting group at C2, such as a benzyl (Bn) or silyl ether. These groups cannot form the cyclic intermediate, thus preventing the formation of the 1,2-trans product via NGP.[12]
-
Strategy 2: Solvent-Assisted Glycosylation. Performing the reaction in an ethereal solvent like diethyl ether or dioxane can promote the formation of the α-anomer.[6] These solvents can stabilize the intermediate oxocarbenium ion, allowing for attack from the more thermodynamically stable α-face.
-
Strategy 3: Halide Ion Catalysis. Using a glycosyl halide donor in the presence of a halide ion catalyst can promote the formation of 1,2-cis glycosides.[6]
Q4: My reaction is giving me a nearly 1:1 mixture of anomers. What is the likely cause and how can I fix it?
An unselective reaction suggests that the competing factors for α- and β-formation are not well-controlled.
-
Possible Cause: You might be using a non-participating C2 protecting group in a non-participating solvent (like dichloromethane), leading to a less controlled SN1-type reaction where the nucleophile can attack from either face of the oxocarbenium ion.
-
Troubleshooting Steps:
-
To favor the β-anomer: Switch to a C2-acyl protecting group (e.g., benzoyl) to enforce neighboring group participation.[12] Alternatively, if you must use a non-participating group, switch the solvent to acetonitrile.[6]
-
To favor the α-anomer: Ensure your C2 protecting group is non-participating (e.g., benzyl ether) and switch to an ethereal solvent like diethyl ether or a mixture of toluene and dioxane.[6]
-
Lower the temperature: Running the reaction at a lower temperature (e.g., -78 °C) can enhance kinetic control and may favor one anomer over the other.[6]
-
Q5: How do I confirm the anomeric configuration of my product?
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for determining anomeric configuration.
-
1H NMR: The coupling constant between the anomeric proton (H1) and the adjacent proton (H2), denoted as JH1,H2, is diagnostic.
-
For β-ribofuranosides , H1 and H2 are trans, resulting in a small coupling constant, often close to 0 Hz (appearing as a singlet).[13]
-
For α-ribofuranosides , H1 and H2 are cis, leading to a larger coupling constant, typically in the range of 4-8 Hz.
-
-
13C NMR: The chemical shift of the anomeric carbon (C1) can also be indicative, though it is more substrate-dependent.[14]
-
2D NMR: Techniques like NOESY can show through-space correlations. For a β-anomer, a NOE correlation might be observed between H1 and H4, while for an α-anomer, NOEs might be seen between H1 and the C2/C3 protons on the same face.
Section 2: Troubleshooting Guide
This section addresses specific issues you might encounter during your glycosylation experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Glycosylated Product | 1. Inefficient activation of the glycosyl donor. 2. Deactivated glycosyl acceptor. 3. Instability of the donor or acceptor under reaction conditions. | 1. Change the promoter/activator: If using NIS/TfOH for a thioglycoside, try a different activator like IDCP or DMTST. For imidates, ensure the Lewis acid (e.g., TMSOTf, BF3·OEt2) is fresh and potent.[6][7] 2. Check acceptor reactivity: Sterically hindered or electronically deactivated hydroxyl groups on the acceptor will react slower. Consider increasing the reaction temperature or using a more reactive glycosyl donor. 3. Optimize reaction conditions: Run the reaction at a lower temperature to minimize side reactions and degradation. Ensure all reagents and solvents are anhydrous. |
| Formation of Orthoester Byproduct | This is a common side reaction when using C2-acyl participating groups, especially with reactive acceptors.[15] | 1. Modify the acceptor: Use a less nucleophilic acceptor if possible. 2. Change the solvent: Solvents like dichloromethane may favor orthoester formation. Toluene or ethereal solvents might suppress it. 3. Alter the activator system: Some activator systems are more prone to orthoester formation than others. Empirical screening may be necessary. |
| Anomeric Ratio Varies Between Runs | 1. Inconsistent reaction temperature. 2. Presence of moisture in the reaction. 3. Degradation of the Lewis acid promoter. | 1. Strict temperature control: Use a cryostat for precise temperature maintenance, especially for reactions run below 0 °C. 2. Ensure anhydrous conditions: Flame-dry glassware, use freshly distilled solvents, and add molecular sieves. 3. Use fresh reagents: Use a freshly opened bottle or a recently titrated solution of the Lewis acid. |
| Desired β-Anomer is Contaminated with α-Anomer (with C2-Acyl Group) | 1. The reaction is proceeding partially through an SN1 pathway. 2. The reaction is reaching thermodynamic equilibrium. | 1. Use a less dissociating solvent system: Avoid highly polar solvents that can stabilize a free oxocarbenium ion. Consider using a nitrile solvent to promote the SN2 pathway.[6] 2. Lower the temperature and shorten the reaction time: This will favor the kinetically controlled β-product and prevent equilibration to the more thermodynamically stable α-anomer.[6] |
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for β-Selective Ribosylation using Neighboring Group Participation
This protocol is a starting point for the synthesis of a 1,2-trans-glycoside using a C2-benzoyl protected ribofuranosyl trichloroacetimidate donor.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the glycosyl acceptor (1.0 equiv) and the C2-benzoyl protected ribofuranosyl donor (1.2 equiv) in anhydrous acetonitrile (0.1 M).
-
Addition of Molecular Sieves: Add freshly activated powdered 4 Å molecular sieves. Stir the mixture at room temperature for 30 minutes.
-
Initiation: Cool the reaction mixture to the desired temperature (typically -40 °C to 0 °C). Add a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1-0.2 equiv) dropwise.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the donor is consumed, quench the reaction by adding a few drops of triethylamine or pyridine.
-
Workup: Dilute the mixture with dichloromethane, filter through a pad of Celite, and wash the filtrate with saturated aqueous sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Diagrams
Mechanism of Neighboring Group Participation
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 4. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 5. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. ijres.org [ijres.org]
- 8. On the influence of solvent on the stereoselectivity of glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On the influence of solvent on the stereoselectivity of glycosylation reactions (2023) | Kevin M Dorst | 2 Citations [scispace.com]
- 10. Strategies toward protecting group-free glycosylation through selective activation of the anomeric center - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage conditions for Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside
Technical Support Center: Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside
Introduction: This guide provides comprehensive technical information on the stability and optimal storage conditions for this compound (MDCDR). As a complex ribofuranoside analogue used in various research and development applications, its chemical integrity is paramount for reproducible and reliable experimental outcomes.[1] This document is designed for researchers, scientists, and drug development professionals, offering insights into the compound's chemical nature, practical handling protocols, and troubleshooting advice to mitigate potential degradation.
Section 1: Chemical Profile and Inherent Stability Factors
To understand the "how" and "why" of storing MDCDR, we must first analyze its structure. The molecule's stability is a function of its core components: the D-ribofuranoside ring, a methyl glycosidic bond, and two 2,4-dichlorobenzyl ether protecting groups.
-
D-Ribofuranoside Core: The five-membered furanose ring is generally stable under neutral conditions. However, the glycosidic linkage is the most susceptible point.
-
Anomeric Methyl Ether (C1-OCH₃): This is a methyl glycoside. Glycosidic bonds are known to be sensitive to acidic conditions, which can catalyze hydrolysis, leading to the cleavage of the methoxy group and opening of the ribose ring.
-
Dichlorobenzyl Ether Linkages (C3 & C5): Ether bonds are typically robust and chemically inert. However, benzyl ethers, such as these, can be cleaved under harsh conditions like strong acids or catalytic hydrogenation. The presence of electron-withdrawing chlorine atoms on the benzene ring slightly modifies the reactivity but does not eliminate the risk of cleavage under aggressive conditions. These bulky, hydrophobic groups also influence the compound's solubility and solid-state properties.
Potential Degradation Sites Diagram
The following diagram illustrates the key bonds susceptible to chemical degradation under suboptimal conditions.
Caption: Key locations on the MDCDR molecule susceptible to degradation.
Section 2: Recommended Storage & Handling
Based on the chemical profile, the primary goals for storage are to prevent hydrolysis and oxidation. General guidance for similar compounds recommends storage in a dry, cool, and well-ventilated place with the container tightly closed.[2]
Storage Conditions Summary Table
| Parameter | Long-Term Storage (>6 months) | Short-Term Storage (<6 months) | In-Solution (Stock) |
| Form | Solid (as supplied) | Solid (as supplied) | Frozen Aliquots |
| Temperature | -20°C | 2-8°C or -20°C | -20°C or -80°C |
| Atmosphere | Inert gas (Argon or Nitrogen) | Desiccated | Tightly Sealed Vials |
| Light | Protect from light (amber vial) | Protect from light (amber vial) | Protect from light (amber vial) |
| Humidity | Low (use of desiccant) | Low (use of desiccant) | N/A (tightly sealed) |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of the solid compound?
A: For long-term stability, we recommend storing the solid powder at -20°C . While some suppliers may ship at room temperature for short durations[1], freezer storage minimizes the potential for slow degradation over months or years. Ensure the container is tightly sealed to prevent moisture condensation upon removal from the freezer.
Q2: I need to use the compound frequently. Can I store it in the refrigerator?
A: Yes, for short-term, frequent use (e.g., within a few weeks to months), storing the solid at 2-8°C is acceptable. The key is to minimize exposure to atmospheric moisture. Always allow the container to warm to room temperature before opening to prevent water from condensing on the cold powder. Use of a desiccant cabinet is highly recommended.
Q3: How should I prepare and store stock solutions of MDCDR?
A: We recommend preparing a high-concentration stock solution in an anhydrous, aprotic solvent such as DMSO or DMF.
-
Protocol: Use anhydrous-grade solvent and gently warm if necessary to fully dissolve the compound. Once dissolved, aliquot the solution into smaller, single-use volumes in tightly sealed vials (e.g., amber glass vials with PTFE-lined caps).
-
Storage: Store these aliquots at -20°C or -80°C . This prevents repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.
Q4: Is the compound sensitive to light?
A: While there is no specific photostability data for this compound, the dichlorobenzyl moieties have the potential to be light-sensitive. As a standard best practice for all complex organic molecules, protect the compound from light at all times by storing it in an amber vial or by wrapping a clear vial in aluminum foil.
Q5: What are the main chemical incompatibilities I should be aware of?
A: Avoid contact with:
-
Strong Acids: Will likely cause hydrolysis of the glycosidic bond.
-
Strong Oxidizing Agents: Can potentially oxidize sensitive parts of the molecule.
-
Strong Reducing Agents: May cleave the benzyl ether groups (e.g., catalytic hydrogenation).
Section 4: Troubleshooting Guide
This guide helps diagnose issues that may be related to compound instability.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting experimental issues.
| Observed Problem | Potential Cause Related to Stability | Recommended Action |
| Loss of biological activity or inconsistent assay results. | The compound has degraded due to improper storage (e.g., moisture, heat, acid exposure) or multiple freeze-thaw cycles of the stock solution. | 1. Prepare fresh dilutions from a new, single-use aliquot of your frozen stock solution. 2. If the problem persists, prepare a fresh stock solution from the solid material. 3. As a final check, use a newly purchased vial of the compound. |
| Appearance of new peaks in analytical chromatography (HPLC, LC-MS). | Degradation products are forming. This could be from hydrolysis of the methyl glycoside or, less likely, cleavage of an ether bond. | 1. Analyze the new peaks by mass spectrometry to identify their molecular weights. A loss of CH₂ corresponds to hydrolysis of the methyl glycoside. 2. Review solution preparation and storage protocols. Ensure solvents are anhydrous and buffered to a neutral pH if used in aqueous media. |
| Solid material appears clumped, discolored, or oily. | The compound has absorbed moisture or has begun to degrade. | Do not use the material. This indicates a significant breach in storage integrity. Contact the supplier for a replacement. |
Section 5: Experimental Protocols
Protocol 1: Receipt and Initial Handling of Solid MDCDR
-
Inspect: Upon receipt, visually inspect the container for an intact seal and the product for a uniform, crystalline/powder appearance.
-
Log: Record the date of receipt on the vial.
-
Equilibrate: If the compound was shipped on ice packs, allow the sealed vial to equilibrate to room temperature for at least 30-60 minutes before opening. This is critical to prevent moisture condensation.
-
Inert Atmosphere (Optional but Recommended): For long-term storage, briefly flush the vial headspace with an inert gas like argon or nitrogen before re-sealing.
-
Store: Place the vial in a desiccated, light-protected environment at the appropriate temperature (-20°C for long-term).
Protocol 2: Preparation and Storage of Stock Solutions
-
Select Solvent: Choose an appropriate anhydrous-grade solvent (e.g., DMSO, DMF) in which MDCDR is soluble.
-
Calculate: Determine the mass of MDCDR required to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Weigh & Dissolve: In a controlled environment (e.g., fume hood), weigh the solid and add the calculated volume of solvent. Use a vortex mixer and gentle warming (if necessary) to ensure complete dissolution.
-
Aliquot: Immediately dispense the stock solution into single-use volumes in amber, screw-cap vials with chemically resistant (PTFE-lined) caps. The volume per aliquot should be sufficient for one or two experiments.
-
Label & Store: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store immediately at -20°C or -80°C.
References
-
Use of Ether - Environment, Health & Safety. University of California, Santa Barbara.[Link]
-
Degradation Pathways. ResearchGate.[Link]
Sources
Technical Support Center: Selective Deprotection of Dichlorobenzylated Ribosides
Welcome to the technical support center for the selective deprotection of 2,4-dichlorobenzyl (DCB) ethers in riboside chemistry. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical synthetic step. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and selectivity of your reactions.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selective deprotection of dichlorobenzylated ribosides, providing foundational knowledge for successful experimentation.
Q1: Why is the 2,4-dichlorobenzyl (DCB) group used as a protecting group in riboside synthesis?
A1: The 2,4-dichlorobenzyl group is a valuable asset in carbohydrate chemistry for several reasons. Benzyl ethers, in general, are favored for their stability across a wide range of acidic and basic conditions.[1][2][3] This robustness allows for various synthetic manipulations on other parts of the molecule without premature cleavage of the protecting group. The electron-withdrawing chlorine atoms on the DCB group provide additional stability compared to a standard benzyl group, making it even more resilient. However, its key advantage lies in its selective removal under specific conditions, which is crucial for complex, multi-step syntheses where orthogonal protecting group strategies are necessary.[4][5]
Q2: What are the primary methods for the deprotection of DCB ethers?
A2: The primary methods for cleaving DCB ethers from ribosides include:
-
Catalytic Hydrogenolysis: This is a widely used method for benzyl ether deprotection.[2][6] It typically involves a palladium catalyst (e.g., Pd/C) and a hydrogen source.[1][7] Catalytic transfer hydrogenolysis, using hydrogen donors like formic acid or ammonium formate, is often preferred as it can be milder and avoid the need for high-pressure hydrogen gas.[1][7]
-
Lewis Acid-Mediated Cleavage: Strong Lewis acids can effect the cleavage of benzyl ethers.[8][9] However, this method can be harsh and may not be suitable for acid-sensitive substrates.[2][10]
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used, particularly for electron-rich benzyl ethers like the p-methoxybenzyl (PMB) group.[2] While less common for the more electron-deficient DCB group, it remains a potential strategy.
-
Photoredox Catalysis: Emerging methods utilizing visible-light photoredox catalysis offer a mild and selective alternative for debenzylation.[11][12][13][14] These methods often proceed through radical intermediates and can be highly functional-group tolerant.[13]
Q3: What does "orthogonal deprotection" mean in this context?
A3: Orthogonal deprotection refers to the selective removal of one type of protecting group in the presence of others, without affecting them.[4] In the synthesis of complex molecules like oligosaccharides, multiple hydroxyl groups need to be protected and then selectively deprotected at different stages. For example, you might want to remove a DCB group while leaving a silyl ether or an acyl group intact. This requires a set of protecting groups that are cleaved under mutually exclusive conditions.[4][5]
Q4: What are the most common side reactions observed during DCB deprotection?
A4: Common side reactions include:
-
Incomplete Deprotection: The reaction fails to go to completion, leaving some of the DCB groups intact.
-
Over-reduction: In catalytic hydrogenolysis, other functional groups like alkenes, alkynes, or nitro groups may be reduced.[15]
-
Migration of other protecting groups: Acidic or basic conditions can sometimes cause acyl or silyl groups to migrate to newly deprotected hydroxyl positions.
-
Cleavage of other protecting groups: If the conditions are not sufficiently selective, other protecting groups may be unintentionally removed.
-
Degradation of the riboside: The ribose core itself can be sensitive to harsh conditions, leading to degradation products.[16][17][18][19]
II. Troubleshooting Guides
This section provides a structured approach to diagnosing and solving common problems encountered during the selective deprotection of dichlorobenzylated ribosides.
Guide 1: Low Yield of the Deprotected Product
Symptom: The desired deprotected riboside is obtained in a low yield, with a significant amount of starting material remaining.
| Potential Cause | Suggested Solution & Rationale |
| Inactive Catalyst (Hydrogenolysis) | Solution: Use a fresh batch of palladium on carbon (Pd/C). If the catalyst is old, it may have been oxidized or poisoned. Rationale: The catalytic activity of Pd/C is crucial for efficient hydrogenolysis. Deactivation leads to incomplete reactions. |
| Insufficient Hydrogen Source (Hydrogenolysis) | Solution: Increase the pressure of hydrogen gas or add more equivalents of the hydrogen donor (e.g., formic acid, ammonium formate). Rationale: The hydrogen source is a stoichiometric reagent in the reduction. Insufficient amounts will lead to incomplete conversion. |
| Inappropriate Solvent | Solution: Screen different solvents. For catalytic hydrogenolysis, polar protic solvents like methanol or ethanol are often effective.[20] For Lewis acid-mediated cleavage, anhydrous chlorinated solvents are common. Rationale: The solvent can significantly impact the solubility of the substrate and reagents, as well as the reaction kinetics.[21] |
| Low Reaction Temperature | Solution: Gradually increase the reaction temperature. For some sluggish reactions, gentle heating may be required. Rationale: Higher temperatures can increase the reaction rate, but should be used cautiously to avoid side reactions. |
| Incorrect Reagent Stoichiometry | Solution: Carefully re-evaluate the stoichiometry of all reagents, including the catalyst and any additives. Rationale: An incorrect ratio of reagents can lead to incomplete reactions or the formation of byproducts. |
Experimental Workflow: Optimizing Catalytic Transfer Hydrogenolysis
Caption: Troubleshooting workflow for low deprotection yield.
Guide 2: Lack of Selectivity (Cleavage of Other Protecting Groups)
Symptom: In addition to the desired DCB deprotection, other protecting groups (e.g., silyl ethers, esters) are also cleaved.
| Potential Cause | Suggested Solution & Rationale |
| Reaction Conditions are too Harsh | Solution: If using strong acids, switch to a milder Lewis acid or explore alternative methods like catalytic hydrogenolysis or photoredox catalysis.[11][12][13][14] Rationale: Different protecting groups have varying lability under acidic, basic, or reductive conditions.[10][22][23][24][25][26][27] Milder, more specific conditions are key to achieving selectivity. |
| Inappropriate Choice of Orthogonal Protecting Groups | Solution: Re-evaluate the overall protecting group strategy. Ensure that the chosen protecting groups are truly orthogonal under the planned deprotection conditions.[4][5] Rationale: A well-designed synthetic route relies on a robust orthogonal protecting group strategy where each group can be removed without affecting the others. |
| Extended Reaction Time | Solution: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Rationale: Prolonged exposure to the reaction conditions, even if mild, can lead to the slow cleavage of other, more stable protecting groups. |
| Presence of Impurities | Solution: Ensure all reagents and solvents are pure and anhydrous if necessary. Rationale: Impurities, such as water or acid traces, can alter the reaction conditions and lead to unintended side reactions. |
Reaction Pathway: Selective vs. Non-Selective Deprotection
Sources
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- 2. Benzyl Ethers [organic-chemistry.org]
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- 4. researchgate.net [researchgate.net]
- 5. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
- 9. ether cleavage reactions: Topics by Science.gov [science.gov]
- 10. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 11. researchgate.net [researchgate.net]
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- 13. Exploiting photoredox catalysis for carbohydrate modification through C-H and C-C bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploiting photoredox catalysis for carbohydrate modification through C–H and C–C bond activation | Performance Analytics [scinapse.io]
- 15. researchgate.net [researchgate.net]
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- 17. researchgate.net [researchgate.net]
- 18. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Identifying Synthesis Byproducts by NMR Spectroscopy
Welcome to the technical support center for the identification of synthesis byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected signals in their NMR spectra and need a systematic approach to identify their origins. Here, we combine foundational principles with field-proven insights to help you navigate the complexities of reaction mixture analysis.
FAQs: Foundational Concepts in Byproduct Identification
This section addresses common questions that form the basis of identifying byproducts in an NMR spectrum.
Q1: I have unexpected peaks in my ¹H NMR spectrum. What is the first step I should take?
A1: The crucial first step is to determine if the unexpected signals originate from trivial sources or are genuine reaction byproducts. Systematically check for the following common impurities:
-
Residual Solvents: Solvents used in the reaction or purification (e.g., ethyl acetate, dichloromethane, hexane) are common culprits. Even after extensive drying, they can remain in the sample.[1]
-
NMR Solvent Impurities: The deuterated solvent itself can contain residual protonated solvent and water.[2] For instance, CDCl₃ often shows a peak for CHCl₃ at 7.26 ppm, and D₂O will have a residual HDO peak.
-
Grease: Stopcock grease from glassware can introduce broad, aliphatic signals.
-
Starting Materials: Ensure that you are not simply observing unreacted starting materials.
Actionable Advice: Compare the chemical shifts of your unknown peaks against established tables of common laboratory solvents and impurities.[3][4][5]
Q2: How can I definitively distinguish between a byproduct and the remaining starting material if their spectra are very similar?
A2: When the spectra of the starting material and a potential byproduct are very similar, a "spiking" experiment is a powerful technique.[6][7] This involves acquiring an NMR spectrum of your sample, then adding a small amount of the known starting material to the same NMR tube and re-acquiring the spectrum.
-
If the signal for the suspected starting material increases in intensity , you have confirmed its presence.
-
If a new set of peaks appears that corresponds to the starting material's known spectrum , your original unknown peak is from a different compound (a byproduct).[6]
This method provides a direct comparison under identical experimental conditions, avoiding ambiguity from slight variations in chemical shifts due to concentration or solvent effects.[7]
Q3: What is the role of ¹³C NMR in identifying byproducts?
A3: While ¹H NMR is often the first-line technique due to its high sensitivity, ¹³C NMR provides complementary and often decisive information for structure elucidation of byproducts:
-
Wider Chemical Shift Range: The larger chemical shift dispersion in ¹³C NMR (0-220 ppm) reduces the likelihood of peak overlap, which can be a significant issue in complex ¹H NMR spectra.[8]
-
Carbonyl and Quaternary Carbons: ¹³C NMR is excellent for identifying carbon environments that lack attached protons, such as carbonyl groups (ketones, aldehydes, esters, amides) and quaternary carbons. These signals are not observed in ¹H NMR.
-
Symmetry: The number of signals in a ¹³C NMR spectrum can reveal the symmetry of a molecule.
Although it has lower sensitivity and requires more sample or longer acquisition times, a ¹³C NMR spectrum is invaluable for building a complete picture of a byproduct's structure.[9]
Q4: Can I determine the quantity of a byproduct in my sample using NMR?
A4: Yes, Quantitative NMR (qNMR) is a highly accurate method for determining the concentration or purity of a substance, including byproducts.[10][11][12] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[12]
To perform qNMR, a certified internal standard of known concentration is added to the sample. By comparing the integral of a known peak from the byproduct to the integral of a peak from the internal standard, the concentration of the byproduct can be calculated.[13] This technique is crucial in pharmaceutical development for quantifying impurities.[14]
Troubleshooting Guide: Addressing Specific Experimental Issues
This section provides solutions to specific problems you might encounter during the analysis of your reaction mixtures.
Issue 1: My spectrum is too complex, with many overlapping peaks.
Q: I can't distinguish individual signals in a crowded region of my ¹H NMR spectrum. How can I resolve these peaks to get meaningful information?
A: Peak overlap is a common challenge in analyzing reaction mixtures.[13][15] Here are several strategies to tackle this issue:
-
Change the NMR Solvent: The chemical shift of a proton can be influenced by the solvent.[1] Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆) can often shift the positions of overlapping peaks, leading to better resolution.[1][8]
-
Increase the Magnetic Field Strength: Higher field NMR spectrometers provide greater spectral dispersion, meaning the peaks are spread out over a wider frequency range, which can resolve overlapping signals.
-
Utilize 2D NMR Techniques: Two-dimensional NMR experiments are essential for deconvoluting complex spectra.[16]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This helps to trace out spin systems within a molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are two or three bonds away from each other. This is key for connecting different fragments of a molecule.
-
Issue 2: I see broad peaks in my spectrum.
Q: Some of the peaks in my ¹H NMR spectrum are broad and ill-defined. What could be the cause, and how can I fix it?
A: Broad peaks can arise from several factors:
-
Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is the first step.
-
Sample Inhomogeneity: Solid particles suspended in the sample can distort the magnetic field, leading to broad lines.[9] Always filter your NMR sample into the tube.[17]
-
Presence of Paramagnetic Species: Even trace amounts of paramagnetic metals can cause significant line broadening.
-
Chemical Exchange: Protons on heteroatoms like oxygen (-OH) and nitrogen (-NH) can exchange with each other or with trace amounts of water in the solvent.[18] This exchange process can broaden their signals. To confirm this, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. Exchangeable protons will be replaced by deuterium, causing their signals to disappear or significantly diminish.[1]
-
Dynamic Processes: If the molecule is undergoing conformational changes on the NMR timescale (e.g., rotamers), this can lead to broad peaks. Acquiring the spectrum at a higher temperature can sometimes coalesce these broad signals into sharper peaks.[1]
Issue 3: I'm not sure if a reaction has occurred.
Q: The NMR spectrum of my crude product looks very similar to my starting material. How can I confirm if any transformation has taken place?
A: This is a common scenario, especially in reactions where the changes to the molecule are subtle.
-
Focus on Key Diagnostic Regions: Instead of looking at the entire spectrum, focus on the signals that are expected to change. For example, if you are oxidizing an alcohol to an aldehyde, look for the disappearance of the alcohol's -CH-OH signal and the appearance of the characteristic aldehyde C-H signal (typically between 9-10 ppm).[19]
-
Monitor the Reaction Over Time: If possible, taking NMR samples at different time points during the reaction can show the gradual decrease of starting material signals and the corresponding increase of product signals.[20] In-situ or flow NMR techniques are ideal for this.[21][22]
-
Use Negative Evidence: Look for the absence of peaks that should be present if the reaction hadn't worked. The disappearance of a starting material's unique signal is strong evidence of its consumption.[19]
-
Spiking Experiment: As mentioned in the FAQs, a spiking experiment can definitively show if your isolated material is different from the starting material.[6][7]
Experimental Protocol: Systematic Identification of an Unknown Byproduct
This workflow provides a step-by-step methodology for identifying an unknown signal in your reaction mixture.
Objective: To identify the structure of an unknown byproduct observed in a ¹H NMR spectrum.
Methodology:
-
Initial ¹H NMR Analysis & Triage:
-
Acquire a standard ¹H NMR spectrum of the crude reaction mixture.
-
Integrate all peaks.
-
Identify and label peaks corresponding to the starting material, expected product, and known solvents/impurities using chemical shift tables.[3][4][5] The remaining unassigned signals belong to potential byproducts.
-
-
Data Acquisition for Structure Elucidation:
-
¹³C and DEPT: Acquire a ¹³C spectrum and a DEPT-135 spectrum. The DEPT-135 experiment will differentiate between CH₃/CH (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.
-
2D COSY: Acquire a COSY spectrum to establish proton-proton coupling networks. This helps to piece together molecular fragments.
-
2D HSQC: Acquire an HSQC spectrum to correlate each proton with its directly attached carbon.
-
2D HMBC: Acquire an HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting the fragments identified from the COSY spectrum.
-
-
Structure Assembly and Verification:
-
Use the HSQC data to assign carbons to their attached protons.
-
Use the COSY data to connect adjacent proton-bearing carbons.
-
Use the HMBC data to connect the molecular fragments, often through quaternary carbons or heteroatoms.
-
Propose a structure for the byproduct based on the combined data.
-
Verification: Use NMR prediction software or search spectral databases (e.g., SDBS, NMRShiftDB) with the proposed structure to see if the predicted spectrum matches your experimental data.[23][24][25]
-
Data Summary Table
The following table provides ¹H NMR chemical shifts for common laboratory solvents in CDCl₃, a frequently used NMR solvent. Note that these values can vary slightly with temperature and concentration.
| Solvent | Functional Group | Chemical Shift (ppm) in CDCl₃ | Multiplicity |
| Acetone | CH₃ | 2.17 | Singlet |
| Acetonitrile | CH₃ | 2.10 | Singlet |
| Benzene | Ar-H | 7.36 | Singlet |
| Dichloromethane | CH₂ | 5.30 | Singlet |
| Diethyl ether | OCH₂ | 3.48 | Quartet |
| CH₃ | 1.21 | Triplet | |
| Ethyl Acetate | OCOCH₃ | 2.05 | Singlet |
| OCH₂ | 4.12 | Quartet | |
| CH₃ | 1.26 | Triplet | |
| n-Hexane | CH₃ | 0.88 | Triplet (app) |
| CH₂ | 1.26 | Multiplet | |
| Methanol | CH₃ | 3.49 | Singlet |
| Toluene | Ar-H | 7.17-7.29 | Multiplet |
| CH₃ | 2.36 | Singlet | |
| Water | H₂O | 1.56 | Singlet (broad) |
Data compiled from various sources, including Sigma-Aldrich and publications by Gottlieb et al.[5]
References
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Freitas, V., et al. (2025). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. ACS Omega. [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Central European Journal of Chemistry, 8(3), 549-563. [Link]
-
Patsnap. (2025). Evaluating Complex Mixtures via Advanced Multidetector NMR. Patsnap Eureka. [Link]
-
ACD/Labs. (2022). Advanced NMR Analysis Methods for Challenging Spectral Data Sets. YouTube. [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Iowa State University. Reaction Monitoring & Kinetics. Chemical Instrumentation Facility. [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]
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Chem Help ASAP. (2022). lab mystery - product or starting material. YouTube. [Link]
-
ResearchGate. (2025). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR (q-NMR). [Link]
-
National Institutes of Health. (2022). Examples showing the utility of doping experiments in ¹H NMR analysis of mixtures. [Link]
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University of Wisconsin–Madison. Links – Chemistry NMR Facility. [Link]
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nmrshiftdb2. open nmr database on the web. [Link]
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Steinbeck, C., Krause, S., & Kuhn, S. (2003). NMRShiftDB – Constructing a Chemical Information System with Open Source Components. Journal of Chemical Information and Computer Sciences, 43(6), 1733–1739. [Link]
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University of Rochester. Troubleshooting ¹H NMR Spectroscopy. Department of Chemistry. [Link]
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University of Ottawa. NMR Sample Preparation. [Link]
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Hall, A. M. R., et al. (2016). Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy. Catalysis Science & Technology, 6(23), 8286-8295. [Link]
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Chemistry LibreTexts. (2022). 4.14: NMR in Lab- Monitoring Reaction Progress. [Link]
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Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
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Giraudeau, P. (2023). Quantitative NMR spectroscopy of complex mixtures. Chemical Communications, 59(44), 6650-6662. [Link]
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CAS. NMR Database for Faster Structural Data. [Link]
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Queen Mary University of London. How to Prepare Samples for NMR. [Link]
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Mestrelab. (2012). What is qNMR and why is it important?. [Link]
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NMR Wiki. Databases. [Link]
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ResearchGate. (2017). Can H-NMR distinguish between unreacted substances and final product?. [Link]
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Corden Pharma. (n.d.). ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. [Link]
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ResearchGate. (2022). NMR methods for the analysis of mixtures. [Link]
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Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]
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Journal of the American Chemical Society. (2023). Identifying and Overcoming Artifacts in ¹H-Based Saturation Transfer NOE NMR Experiments. [Link]
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Brainly. (2023). Explain, using the NMR data, how you could determine if your product was pure. [Link]
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Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
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Mesbah Energy. (2021). Basics of NMR Sample preparation and analysis of NMR analysis data. [Link]
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ACS Publications. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. [Link]
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Chemistry with Caroline. (2021). How to Interpret Chemical Shift in the ¹H NMR. YouTube. [Link]
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Spectroscopy Online. (2019). Seven Essential Steps for In Situ Reaction Monitoring. [Link]
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Magnetic Resonance Imaging. (2018). In situ Reaction Monitoring in Heterogeneous Catalysts by a Benchtop NMR Spectrometer. [Link]
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ResearchGate. (2021). Is it possible to do a 'spike' test in 1H-NMR to identify a molecule when you suspect it's a gas?. [Link]
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Reddit. (2022). ¹H NMR showing less peaks than expected?. [Link]
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Mestrelab Research. (2021). Reaction Monitoring by NMR. YouTube. [Link]
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Chegg. (2024). Solved by an EXPERT 2 (a) How would you distinguish between the main. [Link]
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Mestrelab Research. for Reaction Monitoring by NMR. [Link]
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ResearchGate. (2018). Abnormal compounds present in urine 1D ¹H-NMR spectra from the patients. [Link]
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Navigating the Stereochemical Maze: A Technical Guide to Improving Stereoselectivity in Ribofuranosylation
Welcome to the Technical Support Center for Stereoselective Ribofuranosylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of forming specific anomeric linkages in the synthesis of nucleosides, nucleic acids, and other biologically active ribofuranosides. The flexible nature of the furanose ring presents unique challenges in controlling stereochemistry at the anomeric center. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome these hurdles and achieve your desired α- or β-isomers with high fidelity.
Troubleshooting Guide: Common Issues in Stereoselective Ribofuranosylation
This section addresses specific experimental challenges, their underlying causes, and provides actionable, step-by-step protocols to resolve them.
Issue 1: Poor α/β Anomeric Selectivity
You're obtaining a nearly 1:1 mixture of α and β anomers, or the selectivity is consistently low and difficult to reproduce.
Potential Causes:
-
Non-participating C2-Protecting Group: Ether-type protecting groups (e.g., Benzyl, TBDMS) at the C2 position lack the ability to form a cyclic intermediate that shields one face of the oxocarbenium ion.[1][2]
-
Reaction Conditions Favoring Thermodynamic Equilibrium: Higher temperatures can lead to anomerization, eroding the initial kinetic selectivity.[3]
-
Inappropriate Lewis Acid or Promoter: The choice and strength of the activator can significantly influence the reaction mechanism, shifting it between SN1 and SN2 pathways.
-
Solvent Effects: The solvent can stabilize or destabilize reaction intermediates, directly impacting the stereochemical outcome.[4][5]
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for poor anomeric selectivity.
Detailed Protocols:
Protocol 1A: Achieving High β-Selectivity via Neighboring Group Participation
This protocol utilizes a C2-acyl protecting group to direct the formation of the 1,2-trans product (β-anomer).
-
Prepare the Ribofuranosyl Donor: Synthesize the ribofuranosyl donor with a participating group at the C2 position, such as an acetyl (Ac) or benzoyl (Bz) group. A common precursor is 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.
-
Set up the Glycosylation Reaction:
-
Dissolve the glycosyl donor (1.0 equiv) and the glycosyl acceptor (1.2-1.5 equiv) in anhydrous dichloromethane (DCM) or acetonitrile under an inert atmosphere (Argon or Nitrogen).
-
Add molecular sieves (4 Å) and stir for 30 minutes at room temperature.
-
Cool the reaction mixture to the desired temperature, typically -20 °C to 0 °C.
-
-
Initiate the Reaction: Add a Lewis acid promoter, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1-0.3 equiv), dropwise.
-
Monitor Progress: Follow the reaction by Thin Layer Chromatography (TLC) or LC-MS until the donor is consumed.
-
Quench and Work-up: Quench the reaction with a few drops of triethylamine or saturated sodium bicarbonate solution. Filter through celite, concentrate the filtrate, and purify by silica gel chromatography.
Protocol 1B: Promoting α-Selectivity with Non-Participating Groups and Solvent Control
This protocol aims for the 1,2-cis product (α-anomer) by using a non-participating C2-protecting group in a non-polar, ethereal solvent.
-
Prepare the Ribofuranosyl Donor: Use a ribofuranosyl donor with a non-participating group at C2, such as a benzyl (Bn) ether. Ensure all other hydroxyls are also protected. A suitable leaving group like a trichloroacetimidate or a thioglycoside is recommended.
-
Set up the Glycosylation Reaction:
-
Dissolve the donor (1.0 equiv) and acceptor (1.2 equiv) in anhydrous diethyl ether or a mixture of DCM/diethyl ether under an inert atmosphere.
-
Add activated molecular sieves (4 Å) and stir.
-
Cool the mixture to -78 °C.
-
-
Initiate the Reaction: Add the promoter (e.g., TMSOTf for a thioglycoside donor) slowly.
-
Monitor and Work-up: As described in Protocol 1A. The α-anomer is thermodynamically favored, but kinetic control at low temperatures is crucial to prevent anomerization.[4]
Issue 2: Formation of Orthoester Side Products
When using participating C2-acyl groups, you observe a significant amount of a stable orthoester byproduct, which reduces the yield of the desired β-ribofuranoside.
Potential Causes:
-
Highly Reactive Acceptor: Less reactive or sterically hindered acceptors may fail to attack the dioxolenium ion intermediate, which can then be trapped by the counterion or rearrange.
-
Excessive Lewis Acid: A high concentration of a strong Lewis acid can promote orthoester formation.
-
Prolonged Reaction Times: Allowing the reaction to stir for too long after the initial glycosylation can lead to the formation of thermodynamically stable byproducts.
Solutions:
-
Optimize Lewis Acid Stoichiometry: Reduce the amount of Lewis acid to catalytic quantities (0.05-0.1 equiv).
-
Change the Promoter System: For thioglycoside donors, consider using milder promoters like N-iodosuccinimide (NIS) with a catalytic amount of a triflic acid source (e.g., TfOH or TMSOTf).
-
Employ a "Pre-activation" Protocol: Activate the glycosyl donor with the promoter at a low temperature for a short period before adding the acceptor. This can favor the desired reaction pathway.
-
Modify the C2-Protecting Group: While still participating, some acyl groups are less prone to orthoester formation than others. Experiment with different esters if the problem persists.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent dramatically alter the stereochemical outcome?
The solvent plays a critical role in stabilizing or destabilizing the key intermediates in a glycosylation reaction.[4][5] This is most evident in reactions with non-participating C2-protecting groups.
-
The Nitrile Effect: Solvents like acetonitrile can participate in the reaction. The nitrogen lone pair can attack the oxocarbenium ion from the α-face, forming a transient α-nitrilium ion intermediate. This intermediate effectively blocks the α-face, forcing the incoming nucleophile (the acceptor) to attack from the β-face, leading to a high yield of the β-anomer.[6]
-
The Ether Effect: Ethereal solvents (e.g., diethyl ether, THF) can coordinate with the oxocarbenium ion. This interaction is thought to favor the formation of the α-anomer, which is often the thermodynamically more stable product due to the anomeric effect.[7]
Q2: Beyond the C2 position, do protecting groups at C3 and C5 influence stereoselectivity?
Yes, while the C2-substituent has the most direct influence, remote protecting groups can exert significant control through conformational and electronic effects.[8]
-
Conformational Rigidity: Bulky protecting groups at C3 and C5, or cyclic protecting groups like a 3,5-O-(di-tert-butylsilylene) group, can lock the furanose ring into a specific conformation.[9] This pre-organization of the glycosyl donor can favor the attack of the acceptor from one face over the other, enhancing selectivity.
-
Electronic Effects: Electron-withdrawing protecting groups (e.g., esters) on the ribose ring can decrease the reactivity of the glycosyl donor (a "disarming" effect). This often leads to more selective reactions as the reaction proceeds through a more ordered transition state.[6] Conversely, electron-donating groups (e.g., benzyl ethers) increase reactivity ("arming" effect), which can sometimes lead to a loss of selectivity.
Q3: What is the best way to determine the α/β ratio of my product mixture?
The most reliable method for determining the anomeric ratio is Proton NMR (1H NMR) spectroscopy .
-
Anomeric Proton Signal: The proton at the anomeric carbon (H-1) has a distinct chemical shift, typically between 4.5 and 6.0 ppm.[10] The α and β anomers will have different chemical shifts for their H-1 protons. Generally, the H-1 proton of the α-anomer is shifted downfield compared to the β-anomer.
-
Coupling Constants (J-values): The coupling constant between H-1 and the adjacent H-2 proton (JH1-H2) is highly diagnostic.
-
For β-ribofuranosides , H-1 and H-2 are trans, resulting in a small coupling constant, often close to 0 Hz (appearing as a singlet or a very narrow doublet).
-
For α-ribofuranosides , H-1 and H-2 are cis, leading to a larger coupling constant, typically in the range of 4-8 Hz (appearing as a clear doublet).[10]
-
By integrating the signals corresponding to the α and β anomeric protons, you can accurately calculate the ratio of the two isomers in your product mixture.
Q4: Are there any specific methods that reliably produce α-ribofuranosides?
Achieving high α-selectivity can be challenging. However, specific methods have been developed to favor this isomer. One effective strategy involves the use of ribofuranosyl iodides. A published protocol describes the reaction of various alcohols with ribofuranosyl iodides in the presence of a base and triphenylphosphine oxide, which affords the corresponding α-ribofuranosides with diastereoselectivities of ≥ 99:1.[9] This method is advantageous as it proceeds under mildly basic conditions, making it compatible with acid-sensitive functional groups.[9]
Mechanism of Stereocontrol:
Caption: Key mechanistic pathways influencing stereoselectivity.
Data Summary: Influence of Reaction Parameters
While a comprehensive, directly comparative dataset for ribofuranosylation is sparse in the literature, the following table compiles representative outcomes based on established principles of glycosylation chemistry. Actual results will vary based on the specific donor, acceptor, and precise conditions.
| Parameter | Condition 1 | Expected Outcome 1 | Condition 2 | Expected Outcome 2 | Rationale |
| C2-Protecting Group | Benzoyl (Bz) | High β-selectivity | Benzyl (Bn) | Mixture, favors α | Neighboring group participation vs. non-participation.[1][2] |
| Solvent | Acetonitrile | High β-selectivity | Diethyl Ether | High α-selectivity | Nitrile effect vs. Ether effect.[4][6][7] |
| Temperature | -78 °C | High kinetic selectivity | Room Temperature | Lower selectivity | Minimizes anomerization at lower temperatures.[3] |
| Leaving Group | Trichloroacetimidate | Generally reactive | Thioglycoside | Tunable reactivity | Reactivity can be tuned by the choice of promoter. |
References
-
Oka, N., Kajino, R., Takeuchi, K., Nagakawa, H., & Ando, K. (2014). α-Selective ribofuranosylation of alcohols with ribofuranosyl iodides and triphenylphosphine oxide. The Journal of Organic Chemistry, 79(16), 7656–7664. [Link]
-
See, N. W., Roseli, R. B., Wimmer, N., Le, T. T., Krenske, E. H., & Ferro, V. (2024). Origins of Temperature-Dependent Anomeric Selectivity in Glycosylations with an L-Idose Thioglycoside. Chemistry–A European Journal, 30(52), e202400331. [Link]
-
Trinderup, H. H., Andersen, S. M., Heuckendorff, M., & Jensen, H. H. (2021). How do Various Reaction Parameters Influence Anomeric Selectivity in Chemical Glycosylation with Thioglycosides and NIS/TfOH Activation?. European Journal of Organic Chemistry, 2021(24), 3465-3472. [Link]
-
Larsen, C. H., Ridgway, B. H., Shaw, J. T., & Woerpel, K. A. (1999). A Stereoelectronic Model to Explain the Highly Stereoselective Reactions of Nucleophiles with Five-Membered-Ring Oxocarbenium Ions. Journal of the American Chemical Society, 121(51), 12208–12209. [Link]
-
Demchenko, A. V. (Ed.). (2008). Handbook of Chemical Glycosylation: Advances in Stereoselectivity and Therapeutic Relevance. John Wiley & Sons. [Link]
-
Gajda, T., & Dudziński, B. (2022). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC advances, 12(45), 29285-29295. [Link]
-
Cui, L. (2016). Controlling the stereoselectivity of glycosylation via solvent effects. Journal of Carbohydrate Chemistry, 35(3), 123-140. [Link]
-
Wikipedia. (2023). Nuclear magnetic resonance spectroscopy of carbohydrates. In Wikipedia. Retrieved from [Link]
-
Widmalm, G., et al. (2024). On the influence of solvent on the stereoselectivity of glycosylation reactions. Carbohydrate Research, 535, 109010. [Link]
-
Zhu, X., & Schmidt, R. R. (2009). New principles for glycoside-bond formation. Angewandte Chemie International Edition, 48(11), 1900-1934. [Link]
-
Codée, J. D., & van der Marel, G. A. (2015). Stereocontrolled 1, 2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. Chemical Science, 6(5), 2636-2652. [Link]
-
Guo, J., & Ye, X. S. (2010). Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations. Molecules, 15(10), 7235-7265. [Link]
-
Vinogradov, E., et al. (2019). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Essentials of Glycobiology, 3rd edition. [Link]
-
Jacobsen, E. N., et al. (2020). Stereospecific Furanosylations Catalyzed by Bis-Thiourea Hydrogen-Bond Donors. Journal of the American Chemical Society, 142(34), 14594-14600. [Link]
-
Nguyen, H. M., et al. (2022). Stereoselective 1,2-cis Furanosylations Catalyzed by Phenanthroline. Journal of the American Chemical Society, 144(1), 323-332. [Link]
-
Crich, D. (2010). The Influence of the O3 Protecting Group on Stereoselectivity in the Preparation of C-Mannopyranosides with 4,6-O-Benzylidene Protected Donors. The Journal of organic chemistry, 75(24), 8383-8391. [Link]
-
Hansen, T., et al. (2019). Dual-Participation Protecting Group Solves the Anomeric Stereocontrol Problems in Glycosylation Reactions. Organic Letters, 21(19), 7859-7863. [Link]
-
Pfrengle, F., et al. (2022). Neighboring Group Participation of Benzoyl Protecting Groups in C3‐ and C6‐Fluorinated Glucose. Chemistry–A European Journal, 28(45), e202201111. [Link]
-
Wikipedia. (2023). Neighbouring group participation. In Wikipedia. Retrieved from [Link]
-
Guo, J., & Ye, X. S. (2010). Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations. Molecules (Basel, Switzerland), 15(10), 7235–7265. [Link]
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MDPI. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 15(10), 7235-7265. [Link]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of synthetic carbohydrate chemistry, the judicious selection and application of protecting groups are paramount to achieving desired molecular architectures. These temporary modifications do more than just mask reactive hydroxyl groups; they profoundly influence the reactivity, stability, and conformational behavior of the carbohydrate scaffold. The 2,4-dichlorobenzyl (DCB) group, an electron-withdrawing analogue of the classical benzyl (Bn) ether, offers unique properties that are particularly advantageous in multi-step syntheses. This guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside, a key intermediate in nucleoside analogue synthesis. Through a comparative lens, we will explore how the electronic nature of the DCB protecting group, in contrast to the electron-donating benzyl group and sterically demanding silyl ethers, manifests in its ¹H NMR signature, offering valuable insights for structural elucidation and reaction planning.
The Strategic Advantage of the 2,4-Dichlorobenzyl Protecting Group
The selection of a protecting group strategy is a critical decision in the synthesis of complex carbohydrates and nucleosides. Benzyl ethers are widely employed due to their general stability to a range of reaction conditions and their facile removal by catalytic hydrogenolysis. However, the electron-rich nature of the benzyl group can sometimes lead to undesired side reactions. The introduction of electron-withdrawing chlorine atoms onto the aromatic ring, as in the 2,4-dichlorobenzyl group, modulates its chemical properties. This modification imparts greater stability towards acidic conditions and electrophiles, a feature that can be exploited for selective deprotection in the presence of other "armed" protecting groups like the standard benzyl ether. This strategic orthogonality is a cornerstone of modern protecting group strategies in oligosaccharide and nucleoside synthesis.
Analysis of the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound provides a detailed fingerprint of its molecular structure. The interpretation of this spectrum relies on understanding the chemical environment of each proton, which is significantly influenced by the electronegativity of adjacent atoms, anisotropic effects from the aromatic rings, and the rigid furanose ring conformation.
A representative ¹H NMR spectrum of the title compound reveals distinct regions corresponding to the aromatic protons of the DCB groups, the benzylic methylene protons, the protons of the ribofuranose ring, and the anomeric methyl group. The electron-withdrawing nature of the chlorine atoms on the benzyl rings leads to a downfield shift of the aromatic and benzylic protons compared to the unsubstituted benzyl analogue.
Key Spectral Features:
-
Aromatic Protons (δ 7.2-7.5 ppm): The protons on the dichlorinated benzene rings typically appear as a set of multiplets in this region. The specific splitting patterns are dictated by the ortho, meta, and para relationships of the protons and the chlorine atoms.
-
Benzylic Protons (δ 4.5-4.8 ppm): The four benzylic protons (two from each DCB group) often appear as a set of overlapping doublets or multiplets. Their diastereotopicity, arising from the chiral centers of the ribose ring, can lead to complex splitting patterns.
-
Ribofuranose Ring Protons (δ 3.5-5.0 ppm): The protons on the furanose ring (H-1 to H-5) exhibit chemical shifts and coupling constants that are highly sensitive to the ring's conformation and the orientation of its substituents.
-
Anomeric Proton (H-1): The anomeric proton is typically a well-resolved signal, and its coupling constant with H-2 is indicative of the anomeric configuration (α or β).
-
Methyl Protons (δ ~3.4 ppm): The three protons of the anomeric methyl group appear as a sharp singlet.
Comparative ¹H NMR Data Analysis
To fully appreciate the influence of the 2,4-dichlorobenzyl protecting group, it is instructive to compare the ¹H NMR data of this compound with its unsubstituted benzyl and a silyl-protected analogue. The following table summarizes typical ¹H NMR data for these compounds.
| Proton | This compound | Methyl 3,5-di-O-benzyl-D-ribofuranoside | Methyl 3,5-di-O-TBDMS-D-ribofuranoside |
| Aromatic | ~ 7.20 - 7.50 (m) | ~ 7.25 - 7.40 (m) | N/A |
| Benzylic CH₂ | ~ 4.50 - 4.80 (m) | ~ 4.50 - 4.65 (m) | N/A |
| H-1 | ~ 4.95 (d) | ~ 4.90 (d) | ~ 4.85 (d) |
| H-2 | ~ 4.10 (m) | ~ 4.05 (m) | ~ 4.00 (m) |
| H-3 | ~ 3.90 (m) | ~ 3.85 (m) | ~ 3.80 (m) |
| H-4 | ~ 4.20 (m) | ~ 4.15 (m) | ~ 4.10 (m) |
| H-5, H-5' | ~ 3.60 - 3.75 (m) | ~ 3.55 - 3.70 (m) | ~ 3.65 - 3.80 (m) |
| OCH₃ | ~ 3.40 (s) | ~ 3.35 (s) | ~ 3.30 (s) |
| Si-C(CH₃)₃ | N/A | N/A | ~ 0.89 (s) |
| Si-(CH₃)₂ | N/A | N/A | ~ 0.07 (s) |
Analysis of Comparative Data:
-
Aromatic and Benzylic Regions: The downfield shift of the aromatic and benzylic protons in the DCB-protected compound compared to the benzyl-protected analogue is a direct consequence of the electron-withdrawing effect of the chlorine atoms. This deshielding effect is a key diagnostic feature.
-
Ribofuranose Ring Protons: The chemical shifts of the ribofuranose protons are subtly influenced by the protecting groups. The bulky TBDMS groups can induce conformational changes in the furanose ring, which may be reflected in altered chemical shifts and coupling constants compared to the benzyl-protected derivatives.
-
Silyl Protecting Groups: The ¹H NMR spectrum of the TBDMS-protected ribofuranoside is characterized by the absence of aromatic and benzylic signals and the appearance of two intense singlets in the upfield region (δ 0-1 ppm) corresponding to the tert-butyl and dimethylsilyl protons. This provides a clean spectral window for the analysis of the carbohydrate ring protons.
Experimental Protocols
The synthesis of this compound is typically achieved through a multi-step sequence starting from D-ribose. A general procedure involves the initial formation of methyl D-ribofuranoside, followed by selective protection of the 3- and 5-hydroxyl groups.
Synthesis of Methyl 3,5-di-O-(2,4-dichlorobenzyl)-α-D-ribofuranoside[1][2]
Step 1: Synthesis of Methyl D-ribofuranoside
-
To a solution of D-ribose in methanol, add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Neutralize the reaction with a suitable base (e.g., NaHCO₃) and concentrate under reduced pressure to obtain a mixture of anomers of methyl D-ribofuranoside.
Step 2: Per-O-benzylation
-
Dissolve the crude methyl D-ribofuranoside in a suitable solvent such as DMF.
-
Add a base (e.g., NaH) portion-wise at 0 °C.
-
Add 2,4-dichlorobenzyl chloride and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium iodide).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with methanol and extract the product into an organic solvent.
-
Purify the crude product by column chromatography to yield methyl 2,3,5-tri-O-(2,4-dichlorobenzyl)-D-ribofuranoside.
Step 3: Selective 2-O-Debenzylation
-
Dissolve the per-benzylated product in a chlorinated solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C and add a Lewis acid (e.g., SnCl₄) dropwise.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product and purify by column chromatography to afford Methyl 3,5-di-O-(2,4-dichlorobenzyl)-α-D-ribofuranoside.
¹H NMR Spectroscopy
-
Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
Visualizing the Molecular Structure and Synthetic Pathway
Caption: Molecular structure of this compound.
Caption: Synthetic workflow for this compound.
Conclusion
The 2,4-dichlorobenzyl group is a valuable tool in the synthetic chemist's arsenal, offering enhanced stability and opportunities for orthogonal deprotection strategies. Its distinct electronic properties are clearly reflected in the ¹H NMR spectrum of this compound, particularly in the downfield shifts of the aromatic and benzylic protons when compared to its unsubstituted benzyl counterpart. Understanding these spectral nuances, in conjunction with a comparative analysis against other common protecting groups like silyl ethers, empowers researchers to make informed decisions in the design and execution of complex synthetic routes. The data and protocols presented in this guide serve as a practical resource for the characterization and utilization of this important protected ribofuranoside intermediate in the pursuit of novel nucleoside-based therapeutics and biological probes.
References
-
Ye, J.-D., Li, N.-S., Dai, Q., & Piccirilli, J. A. (2007). Efficient Synthesis of Methyl 3,5-Di-O-benzyl-α-D-ribofuranoside and Application to the Synthesis of 2′-C-β-Alkoxymethyluridines. Organic Letters, 9(16), 3009–3012. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic supplementary information for: A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI)-Fluoride Exchange with Benzophenone Photochemistry. Retrieved from [Link]
-
Kabir, A. K., & Saeid, O. (2012). Synthesis of some silyl protected 1,4-galactonolactone derivatives. Journal of the Bangladesh Chemical Society, 25(1), 59-66. [Link]
A Guide to the 13C NMR Spectral Analysis of Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside for Structural Verification
For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural confirmation of novel or modified nucleoside analogues is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for this purpose. This guide provides an in-depth analysis and comparison of the 13C NMR data for Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside , a key intermediate in the synthesis of various biologically active compounds.
Introduction: The Role of 13C NMR in Carbohydrate Chemistry
In the realm of carbohydrate chemistry, 13C NMR spectroscopy offers a powerful tool for elucidating the stereochemistry and substitution patterns of sugar moieties. Each carbon atom in a distinct chemical environment gives rise to a unique signal, providing a carbon "fingerprint" of the molecule. For a complex molecule like this compound, this technique is indispensable for confirming the successful installation of the bulky, electron-withdrawing 2,4-dichlorobenzyl protecting groups onto the D-ribofuranoside core.
This guide will delve into the expected 13C NMR chemical shifts of the title compound, drawing comparisons with related structures to provide a comprehensive understanding of the spectral data. We will also outline a standard protocol for acquiring high-quality 13C NMR spectra for this class of compounds.
Predicted 13C NMR Chemical Shift Assignments
While a publicly available, fully assigned 13C NMR spectrum for this compound is not readily accessible, we can predict the chemical shifts with a high degree of confidence based on the analysis of its constituent parts: the methyl D-ribofuranoside core and the 2,4-dichlorobenzyl protecting groups.
The Structure:
Caption: Molecular structure of this compound.
Table 1: Predicted 13C NMR Chemical Shifts for this compound (in CDCl3)
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| Ribofuranoside Core | ||
| C1 | ~108-110 | Anomeric carbon, shifted downfield due to two attached oxygen atoms. |
| C2 | ~70-72 | Bearing a free hydroxyl group. |
| C3 | ~78-80 | Shifted downfield due to ether linkage to the dichlorobenzyl group. |
| C4 | ~82-84 | Influenced by the substituents at C3 and C5. |
| C5 | ~70-72 | Shifted downfield due to ether linkage to the dichlorobenzyl group. |
| OCH3 | ~55-57 | Typical for a methoxy group on an anomeric carbon. |
| 2,4-Dichlorobenzyl Groups (x2) | ||
| CH2 | ~68-70 | Benzylic carbon attached to an oxygen atom. |
| C (ipso, C-Cl) | ~133-135 | Aromatic carbons directly attached to chlorine atoms. |
| C (ipso, C-CH2) | ~135-137 | Aromatic carbon attached to the benzylic CH2 group. |
| C (aromatic, CH) | ~127-130 | Aromatic carbons with attached hydrogen atoms. |
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we will compare the expected chemical shifts with experimental data from analogous compounds.
D-Ribofuranoside Derivatives
The 13C NMR chemical shifts for the core ribofuranoside moiety are well-documented.[1][2] For instance, in simple methyl ribofuranosides, the anomeric carbon (C1) typically resonates around 102-104 ppm. The introduction of the bulky and electron-withdrawing 2,4-dichlorobenzyl groups at the 3- and 5-positions is expected to induce downfield shifts for the adjacent carbons (C3, C4, and C5) due to inductive effects and conformational changes.
2,4-Dichlorobenzyl Alcohol
The 13C NMR spectrum of 2,4-dichlorobenzyl alcohol provides a reference for the chemical shifts of the protecting group.[3][4] The aromatic carbons in this precursor will have similar chemical shifts to those in the target molecule, with slight variations due to the change from a hydroxyl to an ether linkage.
Experimental Protocol for 13C NMR Data Acquisition
For researchers aiming to acquire their own data, the following protocol is recommended for obtaining a high-quality 13C NMR spectrum of this compound.
Workflow for 13C NMR Analysis
Caption: Standard workflow for acquiring and processing 13C NMR data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 20-30 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3). CDCl3 is a suitable solvent as it is unlikely to react with the analyte and has a characteristic solvent peak at ~77 ppm.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Use a spectrometer with a field strength of at least 400 MHz for optimal resolution and sensitivity.
-
Acquire a standard proton-decoupled 13C NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a single line, simplifying interpretation.
-
Set the spectral width to approximately 250 ppm to ensure all carbon signals are captured.
-
The number of scans will depend on the sample concentration and spectrometer sensitivity. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio, which may range from several hundred to a few thousand scans.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Carefully phase the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm.
-
Integrate the peaks if desired, although in proton-decoupled 13C NMR, peak intensities are not always directly proportional to the number of carbons, especially for quaternary carbons.[5]
-
Assign the peaks to the corresponding carbon atoms in the molecule using the predicted values in Table 1 and by comparison with spectra of related compounds. For unambiguous assignments, 2D NMR experiments such as HSQC and HMBC may be necessary.
-
Conclusion
The 13C NMR spectrum of this compound is a critical tool for its structural verification. By understanding the expected chemical shifts based on the constituent fragments and by following a robust experimental protocol, researchers can confidently confirm the identity and purity of this important synthetic intermediate. The comparative data provided in this guide serves as a valuable resource for interpreting the spectral features and ensuring the scientific integrity of subsequent research and development efforts.
References
-
ResearchGate. Computational studies of C-13 NMR chemical shifts of saccharides. [Link]
-
ElectronicsAndBooks. Efficient Synthesis of Methyl 3,5-Di-O-benzyl-r-D-ribofuranoside and Application to the Synthesis. [Link]
-
PubMed. Structural determination of 5'-OH alpha-ribofuranoside modified cobalamins via 13C and DEPT NMR. [Link]
-
ResearchGate. Efficient Synthesis of Methyl 3,5-Di- O -benzyl-α- d -ribofuranoside and Application to the Synthesis of 2'- C -β-Alkoxymethyluridines | Request PDF. [Link]
-
University of California, Los Angeles. 13-C NMR Chemical Shift Table.pdf. [Link]
-
SpectraBase. alpha(D) RIBOFURANOSE - Optional[13C NMR] - Chemical Shifts. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
Oregon State University. 13 C NMR Chemical Shifts. [Link]
-
PubChem. 2,4-Dichlorobenzyl alcohol. [Link]
-
YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link]
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- 2. Structural determination of 5'-OH alpha-ribofuranoside modified cobalamins via 13C and DEPT NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4-Dichlorobenzyl alcohol(1777-82-8) 13C NMR spectrum [chemicalbook.com]
- 4. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
A Comparative Guide to the Mass Spectrometry Analysis of Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside
This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the structural characterization of Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside, a protected carbohydrate often synthesized as an intermediate in the development of novel nucleoside analogues. We will explore the nuances of electrospray ionization (ESI) mass spectrometry, contextualize its performance against alternative analytical techniques, and provide field-proven insights into an integrated workflow for unambiguous compound validation.
Introduction: The Analytical Challenge
The synthesis of complex molecules like this compound requires rigorous analytical verification at each step. The primary challenge lies in confirming not only the covalent structure and molecular weight but also the successful and site-specific installation of protecting groups.[1][2] In this case, the two 2,4-dichlorobenzyl ether groups are critical for directing subsequent chemical transformations. While mass spectrometry (MS) is a cornerstone technique for its sensitivity and speed in determining molecular weight, its data must be interpreted carefully and often in conjunction with other methods to provide a complete structural picture. This guide will dissect the information that can be gleaned from mass spectrometry and compare its utility to that of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Part 1: Primary Characterization by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
Electrospray ionization (ESI) is the premier soft ionization technique for analyzing modified carbohydrates and other polar, non-volatile synthetic intermediates.[3][4] Its ability to generate intact molecular ions in the gas phase with minimal fragmentation is essential for obtaining an accurate molecular weight. For a molecule like this compound, ESI in positive ion mode is ideal, as the ether oxygens can be readily protonated or form adducts with cations like sodium ([M+Na]⁺) or lithium ([M+Li]⁺).[5]
Predicted Mass and Isotopic Pattern
The molecular formula of the target compound is C₂₂H₂₄Cl₄O₅. A key feature of this molecule is the presence of four chlorine atoms, which imparts a highly characteristic isotopic pattern. High-resolution mass spectrometry (HRMS), for instance using a Quadrupole Time-of-Flight (Q-TOF) instrument, is indispensable for confirming the elemental composition.
Table 1: Predicted High-Resolution Mass Data
| Ion Species | Molecular Formula | Predicted Monoisotopic Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₂₂H₂₅Cl₄O₅⁺ | 525.0450 |
| [M+Na]⁺ | C₂₂H₂₄Cl₄NaO₅⁺ | 547.0270 |
| [M+K]⁺ | C₂₂H₂₄Cl₄KO₅⁺ | 562.9990 |
The unique isotopic distribution of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) results in a distinctive cluster of peaks for the molecular ion, providing a high-confidence preliminary identification.
Experimental Protocol: ESI-MS/MS Analysis
-
Sample Preparation: Dissolve the purified compound in methanol or acetonitrile at a concentration of 1-10 µg/mL.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS1 (Full Scan) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 100-1000.
-
Capillary Voltage: 3.5-4.0 kV.
-
Source Temperature: 120-150 °C.
-
Acquisition: Acquire full scan spectra to identify the protonated molecule [M+H]⁺ and common adducts like [M+Na]⁺.
-
-
MS2 (Product Ion Scan) Parameters:
-
Precursor Ion Selection: Isolate the most abundant molecular ion species (e.g., [M+Na]⁺ at m/z 547.0).
-
Collision Energy: Apply a ramp of collision energies (e.g., 10-40 eV) using an inert gas like argon or nitrogen. This allows for the observation of a full range of fragment ions.
-
Acquisition: Acquire product ion spectra to elucidate the fragmentation pathways.
-
Predicted Fragmentation Pathways
The structural insights from MS/MS are derived from analyzing the fragmentation patterns. For this molecule, the fragmentation is predictable and driven by the lability of the ether linkages.[6][7][8]
-
Primary Fragmentation: The most facile cleavages are the losses of the two 2,4-dichlorobenzyl groups. The C-O bond of the benzyl ether is relatively weak and its cleavage leads to the formation of a stable 2,4-dichlorobenzyl cation (m/z 159).
-
Secondary Fragmentation: Subsequent fragmentation involves cleavages of the ribofuranoside ring itself or the loss of the methyl group from the anomeric position.[9][10]
Caption: Predicted ESI-MS/MS fragmentation pathway.
Table 2: Predicted Key Fragment Ions in ESI-MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure / Neutral Loss |
|---|---|---|
| 547.0 ([M+Na]⁺) | 387.0 | Loss of one 2,4-dichlorobenzyl group |
| 547.0 ([M+Na]⁺) | 227.0 | Loss of two 2,4-dichlorobenzyl groups |
| 547.0 ([M+Na]⁺) | 159.0 | 2,4-dichlorobenzyl cation |
| 227.0 | 195.0 | Loss of methanol (CH₃OH) from the core |
This fragmentation pattern strongly supports the presence of two dichlorobenzyl ether protecting groups and a methyl ribofuranoside core.
Part 2: Comparison with Alternative & Complementary Analytical Methods
While ESI-MS provides excellent data on molecular weight and the nature of substituents, it falls short of providing a complete, unambiguous structural proof. For this, we must turn to alternative and complementary techniques.
Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerhouse for the analysis of volatile and thermally stable compounds.[11][12] For carbohydrates, this typically requires a derivatization step, such as silylation or acetylation, to increase volatility.[13][14]
-
Applicability to the Target Molecule: Our target molecule, being a protected sugar, is significantly more volatile than its unprotected parent. However, its molecular weight (~524 Da) and the presence of four chlorine atoms push the limits of standard GC-MS analysis, which is typically suited for compounds below 500 Da. High-temperature columns and injectors would be required, risking thermal degradation.
-
Causality Behind Method Choice: ESI-MS is superior for this specific molecule because it analyzes the compound directly from solution without the need for heat, eliminating the risk of degradation and providing a clear molecular ion. GC-MS is the method of choice for analyzing the monosaccharide composition of a complex polysaccharide after hydrolysis and derivatization, but not for characterizing intact, protected intermediates like this one.[15][16]
Table 3: ESI-MS vs. GC-MS for Protected Carbohydrate Analysis
| Feature | ESI-MS | GC-MS |
|---|---|---|
| Principle | Soft ionization from liquid phase | Electron ionization of volatile compounds in gas phase |
| Sample State | Solution | Gas (requires volatility) |
| Thermal Stress | Low | High |
| Molecular Weight Range | Very high (1000s of Da) | Typically < 600 Da |
| Molecular Ion | Abundant [M+H]⁺, [M+Na]⁺ | Often weak or absent (M⁺•) |
| Fragmentation | Controllable (CID) | Extensive, library-matchable (EI) |
| Best For... | Intact, non-volatile molecules | Volatile derivatives, compositional analysis |
Alternative 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the undisputed gold standard for the elucidation of organic structures.[17][18] While MS infers connectivity through fragmentation, NMR provides direct, unambiguous evidence of the molecular skeleton and stereochemistry through the analysis of nuclear spin interactions.
-
Unambiguous Structural Data:
-
¹H NMR: Would confirm the number and connectivity of all protons, including the characteristic signals for the anomeric proton, the furanose ring protons, and the aromatic protons of the dichlorobenzyl groups. Coupling constants (J-values) between these protons would help define the stereochemistry of the furanose ring.[19][20]
-
¹³C NMR: Would show distinct signals for every carbon atom in the molecule, confirming the presence of the methyl group, the five carbons of the ribose core, and the carbons of the two distinct protecting groups.
-
2D NMR (COSY, HSQC, HMBC): These experiments would definitively link the proton and carbon skeletons, proving that the dichlorobenzyl groups are attached at the C3 and C5 positions of the methyl ribofuranoside.
-
Table 4: Comparison of Information from MS vs. NMR
| Information Sought | Mass Spectrometry | NMR Spectroscopy |
|---|---|---|
| Molecular Formula | Yes (via HRMS) | Indirectly (requires MS) |
| Presence of Protecting Groups | Yes (via fragmentation) | Yes (definitive signals) |
| Location of Protecting Groups | Inferred, not definitive | Yes (unambiguous via 2D NMR) |
| Stereochemistry | No | Yes (via coupling constants, NOE) |
| Anomeric Configuration (α/β) | No | Yes (definitive) |
| Sample Amount Required | Picomoles to femtomoles | Nanomoles to micromoles |
| Analysis Time | Minutes | Hours |
Part 3: An Integrated Analytical Workflow for Self-Validating Data
Neither MS nor NMR alone provides a complete picture with absolute certainty. A robust, self-validating workflow leverages the strengths of multiple techniques to build an unshakeable structural proof.
Caption: Integrated workflow for compound validation.
Workflow Explanation:
-
Purity Assessment: The process begins with chromatography (TLC or HPLC-UV) to ensure the sample is pure.
-
Rapid Confirmation: The purified sample is subjected to LC-ESI-MS. The observation of the correct molecular ion with its characteristic chlorine isotope pattern provides rapid and high-confidence confirmation that the reaction likely succeeded.
-
Unambiguous Proof: The sample is then analyzed by a suite of NMR experiments. ¹H and ¹³C NMR confirm the presence of all expected structural motifs, which should align with the fragments seen in the MS/MS data. Critically, 2D NMR experiments like HMBC provide the definitive, through-bond correlations that prove the exact points of attachment of the protecting groups.
-
Elemental Composition: Finally, high-resolution mass spectrometry provides an accurate mass measurement, confirming the elemental formula with high precision and validating the structure proposed by NMR.
This multi-faceted approach ensures trustworthiness, as the data from each technique must be consistent with the others, creating a self-validating system.
Conclusion
For the analysis of this compound, electrospray ionization mass spectrometry is an indispensable tool. It offers unparalleled speed and sensitivity for confirming the molecular weight and provides vital clues about the integrity of the acid-labile dichlorobenzyl protecting groups through characteristic fragmentation patterns. However, MS data is, by nature, inferential. When compared to alternatives, it is clear that MS cannot replace the unambiguous structural detail provided by NMR spectroscopy. The most authoritative and trustworthy characterization is achieved not by choosing one technique over the other, but by implementing an integrated workflow where the rapid, high-sensitivity data from MS complements the definitive structural insights from NMR, leading to a complete and validated molecular profile.
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A Comparative Guide to 2,4-Dichlorobenzyl vs. Benzyl Protecting Groups in Nucleoside Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of nucleoside chemistry, the strategic selection of protecting groups is a cornerstone of successful synthetic campaigns. The hydroxyl groups of the sugar moiety, particularly the 2'-hydroxyl in ribonucleosides, require robust yet selectively cleavable protection to prevent unwanted side reactions during oligonucleotide synthesis. The benzyl (Bn) ether has long been a staple for this purpose, valued for its general stability. However, the search for protecting groups with orthogonal deprotection strategies and tailored stabilities has led to the exploration of substituted benzyl ethers. This guide provides an in-depth comparison of the traditional benzyl protecting group with the less conventional 2,4-dichlorobenzyl (DCB) group, offering insights into their respective performance, stability, and deprotection methodologies.
The Benzyl (Bn) Group: A Trusted Workhorse
The benzyl group is one of the most widely used protecting groups for hydroxyl functions in organic synthesis, including in nucleoside chemistry.[1][2] Its popularity stems from a combination of factors: ease of introduction, stability to a wide range of reaction conditions, and reliable cleavage.
Introduction: Benzyl ethers are typically formed via a Williamson ether synthesis, where the alkoxide of the nucleoside hydroxyl group reacts with benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base such as sodium hydride (NaH).[3] For substrates sensitive to basic conditions, benzyl trichloroacetimidate can be employed under acidic catalysis.[3]
Stability: Benzyl ethers exhibit excellent stability under both acidic and basic conditions, making them compatible with many subsequent synthetic transformations.[1] They are, for instance, stable to the conditions used for the removal of other common protecting groups like silyl ethers (e.g., TBDMS) and acetals.
Deprotection: The hallmark of the benzyl group is its cleavage under neutral conditions via catalytic hydrogenolysis.[3] This reaction, typically carried out with palladium on carbon (Pd/C) and a hydrogen source (H₂ gas or a transfer hydrogenation reagent like formic acid or ammonium formate), yields the deprotected alcohol and toluene as a byproduct.[3] However, in the context of nucleoside synthesis, the hydrogenolysis of benzyl ethers can be sluggish, and side reactions involving the reduction of the nucleobase have been reported.[4]
The 2,4-Dichlorobenzyl (DCB) Group: An Alternative with Modulated Properties
The 2,4-dichlorobenzyl group represents a modification of the standard benzyl ether, where two electron-withdrawing chlorine atoms are substituted onto the aromatic ring. This substitution pattern is expected to alter the electronic properties of the benzyl group, thereby influencing its stability and reactivity. While less commonly employed in routine nucleoside synthesis, the DCB group offers a potential alternative with distinct characteristics.
Rationale for Substitution: The introduction of electron-withdrawing groups on the benzyl ring can significantly impact the rate of both introduction and cleavage of the protecting group. For instance, electron-withdrawing substituents can retard the rate of debenzylation by catalytic hydrogenolysis.[4] Conversely, these substitutions can render the benzyl group more susceptible to other cleavage methods, such as oxidative deprotection.
Introduction: The introduction of the 2,4-dichlorobenzyl group would likely follow similar procedures to the standard benzyl group, utilizing 2,4-dichlorobenzyl chloride or bromide in a Williamson ether synthesis. The reactivity of 2,4-dichlorobenzyl chloride in nucleophilic substitution reactions is well-established.
Stability: The electron-withdrawing nature of the chlorine atoms is expected to increase the stability of the 2,4-dichlorobenzyl ether towards acidic cleavage compared to the unsubstituted benzyl ether.
Deprotection: The deprotection of the 2,4-dichlorobenzyl group presents both opportunities and challenges.
-
Catalytic Hydrogenolysis: While catalytic hydrogenolysis is a standard method for benzyl ether cleavage, the presence of aryl chlorides introduces the potential for competitive hydrodechlorination. Selective removal of a benzyl group in the presence of an aryl chloride can be challenging.[5] This suggests that standard hydrogenolysis conditions might lead to a mixture of the desired deprotected nucleoside and its dechlorinated analogues.
-
Oxidative Cleavage: A key advantage of substituted benzyl ethers is the potential for orthogonal deprotection strategies. Electron-donating groups, such as methoxy substituents, render the benzyl group susceptible to oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[3][6] While electron-withdrawing groups generally disfavor oxidative cleavage, the specific substitution pattern of the 2,4-dichlorobenzyl group might allow for cleavage under specific oxidative conditions that leave a standard benzyl group intact, though this is not as well-established as for electron-rich systems.
Head-to-Head Comparison
| Feature | Benzyl (Bn) Group | 2,4-Dichlorobenzyl (DCB) Group |
| Introduction | Well-established (Williamson ether synthesis) | Similar to benzyl group, using 2,4-dichlorobenzyl halides |
| Stability | Stable to acid and base | Expected to have enhanced stability to acid |
| Deprotection | Catalytic hydrogenolysis (H₂/Pd/C) | Catalytic hydrogenolysis (potential for hydrodechlorination); Potentially oxidative cleavage (less facile than electron-rich analogues) |
| Orthogonality | Orthogonal to acid- and base-labile groups | Potentially orthogonal to standard benzyl group via differential cleavage methods |
| Key Advantage | Reliability and extensive documentation | Potential for altered stability and orthogonal cleavage |
| Key Disadvantage | Sluggish hydrogenolysis in nucleosides, potential for nucleobase reduction | Lack of established protocols in nucleoside synthesis, potential for side reactions during hydrogenolysis |
Experimental Protocols
General Protocol for Benzylation of a Nucleoside (e.g., 2'-OH of Uridine)
-
Preparation: To a solution of a suitably protected uridine derivative (e.g., 3',5'-O-protected) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of methanol, followed by water. Extract the product with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
General Protocol for Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
-
Preparation: Dissolve the benzyl-protected nucleoside in a suitable solvent (e.g., methanol or ethanol).
-
Reaction: Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20 mol% by weight). Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus). Stir the reaction vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected nucleoside.
Visualization of Key Concepts
Workflow for Protection and Deprotection
Caption: General workflow for the protection and deprotection of the 2'-hydroxyl group of a nucleoside using benzyl and 2,4-dichlorobenzyl protecting groups.
Orthogonal Deprotection Strategy
Caption: Conceptual orthogonal deprotection of a nucleoside bearing both 2,4-dichlorobenzyl and benzyl ethers.
Conclusion
The choice between a 2,4-dichlorobenzyl and a standard benzyl protecting group in nucleoside synthesis hinges on the specific requirements of the synthetic route. The benzyl group remains the reliable and well-documented choice for general applications, with its primary drawback being the potentially harsh conditions required for its removal in sensitive substrates. The 2,4-dichlorobenzyl group, while not extensively studied in this context, offers the tantalizing prospect of modulated stability and orthogonal cleavage possibilities. However, the lack of established protocols and the potential for side reactions during deprotection, particularly hydrodechlorination, necessitate careful consideration and empirical validation. For researchers seeking to expand their synthetic toolbox, the exploration of substituted benzyl ethers like the 2,4-dichlorobenzyl group could unlock novel strategies for the synthesis of complex oligonucleotides.
References
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Reese, C. B. (2001). Protection of 2'-hydroxy functions of ribonucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 2, Unit 2.2. [Link]
-
University of Leeds. (n.d.). Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Beaucage, S. L. (2008). Protection of 2′-Hydroxy Functions of Ribonucleosides. Request PDF. [Link]
-
Stawinski, J., & Strömberg, R. (1994). Evaluation of 2'-hydroxyl protection in RNA-synthesis using the H-phosphonate approach. Nucleic Acids Research, 22(1), 94–99. [Link]
-
University of California, Irvine. (n.d.). Alcohol Protecting Groups. [Link]
-
Pitsch, S., Weiss, P. A., Wu, X., & Wendeborn, S. (2021). Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences. ACS Omega, 6(11), 7794–7802. [Link]
-
Glen Research. (n.d.). RNA Synthesis - Options for 2'-OH Protection. Glen Report 4.1. [Link]
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Sajiki, H., & Kadori, H. (2006). Studies on the hydrogenolysis of benzyl ethers. Request PDF. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]
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Boons, G.-J., & Hale, K. J. (2000). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. The Journal of Organic Chemistry, 65(19), 6137–6140. [Link]
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Gaunt, M. J., Yu, J.-Q., & Spencer, J. B. (1998). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. Organic Letters, 1(4), 541–543. [Link]
-
Seeberger, P. H., & Werz, D. B. (2005). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 7(21), 4653–4656. [Link]
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Al-Mughaid, H., & Al-Zoubi, R. M. (2022). An orthogonal approach for the precise synthesis of phenylpropanoid sucrose esters. Scientific Reports, 12(1), 6755. [Link]
-
Reddy, M. S., & Kumar, M. (2007). Selective removal of a benzyl protecting group in the presence of an aryl chloride under gaseous and transfer hydrogenolysis conditions. Request PDF. [Link]
-
Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Reactivity of 2,4-Dichlorobenzyl Chloride: A Cornerstone for Innovation. [Link]
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Baran, P. S. (n.d.). Protecting Groups. The Scripps Research Institute. [Link]
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Organic Syntheses. (n.d.). PREPARATION OF α-HALO ETHERS FROM SYMMETRIC ACETALS AND THEIR USE IN THE ALKYLATION OF ALCOHOLS. [Link]
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AERU. (2024). 2,4-dichlorobenzyl alcohol. University of Hertfordshire. [Link]
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A Comparative Guide to Alternative Protecting Groups for Ribofuranosides
For professionals in drug development and synthetic chemistry, the strategic protection of hydroxyl groups on ribofuranosides is a cornerstone of successful nucleoside and oligonucleotide synthesis. The 2,4-dichlorobenzyl (DCB) group is a robust protecting group, prized for its stability. However, its cleavage often requires harsh reductive conditions (e.g., dissolving metal reduction) that may not be compatible with sensitive functionalities elsewhere in the molecule. This guide provides an in-depth comparison of viable alternatives to the 2,4-DCB group, offering a nuanced look at their performance, orthogonality, and the causality behind their application, supported by experimental data and protocols.
The Role of the Hydroxyl Protecting Group in Ribose Chemistry
The ribofuranose unit presents three hydroxyl groups (2', 3', and 5') with varying reactivity, primarily dictated by sterics. The 5'-OH is a primary alcohol and is the most reactive, while the 2'- and 3'-OH are secondary alcohols.[1] A successful protecting group strategy must allow for the selective masking and unmasking of these positions to direct chemical transformations, such as phosphoramidite coupling in oligonucleotide synthesis or the installation of modifications.
The ideal protecting group should be:
-
Easy to introduce in high yield at the desired position.
-
Stable to a wide range of subsequent reaction conditions (e.g., acidic, basic, oxidative, reductive).
-
Removable selectively and efficiently under specific, mild conditions that do not affect other protecting groups or the integrity of the target molecule.[2]
This concept of selective removal is known as orthogonality , a critical principle in multi-step synthesis.[3] An orthogonal set of protecting groups allows for the deprotection of one type of group in any order without affecting the others.[2][3]
Key Alternatives to the 2,4-Dichlorobenzyl Group
We will explore three major classes of alternatives: Benzyl-type Ethers, Silyl Ethers, and Photolabile Groups. Each offers a unique profile of stability and cleavage conditions, providing a versatile toolkit for the synthetic chemist.
Benzyl-Type Ethers: The Workhorses
Benzyl (Bn) ethers are among the most common "permanent" protecting groups, valued for their stability under both acidic and basic conditions.[4]
-
Benzyl (Bn): The parent benzyl group is introduced via Williamson ether synthesis using benzyl bromide (BnBr) and a base like sodium hydride (NaH). Its primary removal method is catalytic hydrogenolysis (H₂ over Pd/C), a mild condition that is orthogonal to most acid- and base-labile groups.[5][6]
-
p-Methoxybenzyl (PMB): The electron-donating methoxy group makes the PMB ether more susceptible to oxidative cleavage.[5] This is its key advantage over the standard benzyl group. It can be selectively removed in the presence of Bn groups using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[5][6] It is also more acid-labile and can be cleaved with trifluoroacetic acid (TFA).[7][8]
The causality behind this difference lies in the stability of the carbocation intermediate formed during cleavage. The para-methoxy substituent stabilizes the benzylic cation, facilitating cleavage under both oxidative and acidic conditions.
Silyl Ethers: The Tunable Protectors
Silyl ethers are exceptionally versatile due to their tunable stability, which is primarily a function of the steric bulk around the silicon atom.[1][9] They are generally stable to basic conditions but are readily cleaved by fluoride ion sources (e.g., tetrabutylammonium fluoride, TBAF) or acid.[5][10]
-
tert-Butyldimethylsilyl (TBDMS or TBS): A highly popular choice, offering a good balance of stability and ease of removal.[11] It is robust enough for many synthetic steps but can be cleaved with TBAF or mild acid.[12] Its steric bulk allows for regioselective protection of the primary 5'-OH over the secondary 2'- and 3'-OHs.[1][5]
-
tert-Butyldiphenylsilyl (TBDPS): The increased steric bulk of the two phenyl groups makes the TBDPS group significantly more stable to acidic conditions than TBDMS.[5][9] This allows for the selective removal of a TBDMS group in the presence of a TBDPS group.
-
Triisopropylsilyl (TIPS): This is one of the most sterically hindered and stable common silyl ethers, offering maximum resistance to acid-catalyzed hydrolysis.[9][11]
The strength of the silicon-fluoride bond (Si-F) is the driving force for cleavage with fluoride ions, making this deprotection method highly specific and orthogonal to many other protecting groups.[5] Silyl ethers are also orthogonal to benzyl ethers, as they are stable to the catalytic hydrogenation conditions used for Bn group removal.[13]
Photolabile Protecting Groups (PPGs): Spatiotemporal Control
Photolabile groups offer the unique advantage of removal with light, providing precise spatial and temporal control over deprotection.[14][15] This is particularly valuable in biological applications or microarray synthesis.
-
o-Nitrobenzyl (NB) group: This is a classic PPG. Upon irradiation with UV light (typically ~350 nm), an intramolecular redox reaction occurs, leading to the release of the protected alcohol and an o-nitrosobenzaldehyde byproduct.[14]
-
Nitroveratryl (NV) group: A dimethoxy-substituted derivative of the NB group, the nitroveratryl group offers similar functionality but can sometimes be cleaved with higher efficiency. Recent studies have shown that the NV group can be photolyzed with high priority in the presence of an o-nitrobenzyl carbonate, demonstrating the potential for orthogonal photodeprotection strategies.[16]
The primary drawback of PPGs can be the generation of photoreactive byproducts that may interfere with subsequent reactions or biological systems.[14]
Comparative Performance Data
The following table summarizes the key characteristics and stability profiles of the discussed protecting groups.
| Protecting Group | Abbreviation | Typical Introduction | Stability Profile | Typical Cleavage Conditions | Key Advantage |
| 2,4-Dichlorobenzyl | DCB | DCB-Br, NaH | Very high acid/base stability | Na/NH₃ (Birch reduction) | Extremely robust |
| Benzyl | Bn | BnBr, NaH | High acid/base stability | H₂, Pd/C (Hydrogenolysis)[6] | Orthogonal to acid/base/F⁻ cleavage |
| p-Methoxybenzyl | PMB | PMB-Cl, NaH | Moderate acid, high base stability | DDQ, CAN (Oxidative); TFA (Acidic)[6][17] | Orthogonal to Bn, Silyl groups |
| tert-Butyldimethylsilyl | TBDMS (TBS) | TBDMS-Cl, Imidazole | Base stable, acid labile | TBAF; Acetic Acid (AcOH)[12] | Tunable stability, 5'-OH selective |
| tert-Butyldiphenylsilyl | TBDPS | TBDPS-Cl, Imidazole | Base stable, higher acid stability than TBDMS | TBAF; stronger acid | More robust than TBDMS |
| o-Nitrobenzyl | NB | NB-Br, Base | Stable to non-photochemical conditions | UV Light (~350 nm)[14] | Spatiotemporal control via light |
Visualization of Synthetic Strategy
Diagrams are essential for visualizing complex synthetic workflows and the logical relationships between different protecting group strategies.
Orthogonal Deprotection Workflow
This diagram illustrates a scenario where multiple, orthogonal protecting groups are used to selectively unmask hydroxyl groups for further reaction.
Caption: Orthogonality of PMB, Bn, and Silyl Groups.
Decision Tree for Protecting Group Selection
This chart provides a logical framework for choosing an appropriate protecting group based on the planned synthetic route.
Caption: Logic for Selecting a Hydroxyl Protecting Group.
Experimental Protocols
The following protocols are representative methodologies for the protection and deprotection of ribofuranoside hydroxyl groups. These should be adapted and optimized for specific substrates and scales.
Protocol 1: Regioselective 5'-O-TBDMS Protection of a Ribonucleoside
Objective: To selectively protect the primary 5'-hydroxyl group using the sterically demanding TBDMS group.
Methodology:
-
Dissolve the ribonucleoside (1.0 eq) in anhydrous pyridine or a mixture of DMF and imidazole (1.5 eq).[1]
-
Cool the solution to 0 °C in an ice bath.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq) portion-wise to the stirred solution.[1]
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding methanol (5 mL).
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the 5'-O-TBDMS protected nucleoside.
Protocol 2: Deprotection of a TBDMS Ether using TBAF
Objective: To cleave a TBDMS ether using a fluoride source, leaving other groups like benzyl ethers intact.
Methodology:
-
Dissolve the TBDMS-protected substrate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq).[1]
-
Stir the reaction at room temperature. Monitor progress by TLC (the product alcohol will be more polar than the starting material). Reaction is typically complete within 1-4 hours.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
The crude residue can be directly purified by silica gel column chromatography to remove the silyl byproducts and any excess TBAF.
Protocol 3: Oxidative Deprotection of a PMB Ether using DDQ
Objective: To selectively cleave a PMB ether in the presence of other groups like benzyl or silyl ethers.
Methodology:
-
Dissolve the PMB-protected substrate (1.0 eq) in a mixture of dichloromethane (DCM) and water (typically 18:1 v/v).
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 eq). The solution should turn dark green or brown.
-
Stir vigorously at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ and stir until the color of the organic layer fades.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
Conclusion
While the 2,4-dichlorobenzyl group offers exceptional stability, the modern synthetic chemist has a diverse array of alternative protecting groups for ribofuranosides at their disposal. The choice is not merely about stability but about strategic, orthogonal planning. Silyl ethers provide tunable, acid- and fluoride-labile protection, ideal for regioselective masking of the 5'-OH. Benzyl-type ethers , such as the standard Bn and the oxidatively-cleavable PMB, offer robust protection that is orthogonal to silyl groups. Finally, photolabile groups introduce an unparalleled level of control for specialized applications. By understanding the distinct chemical causality behind the stability and cleavage of each class, researchers can design more efficient, elegant, and successful syntheses of complex ribofuranoside-containing molecules.
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Klán, P., et al. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Available at: [Link].
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VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link].
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Novel Photolabile Protecting Group for Carbonyl Compounds. Available at: [Link].
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The Strategic Advantage of Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside in Complex Nucleoside Synthesis: A Comparative Guide
In the landscape of modern drug discovery and development, the synthesis of novel nucleoside analogues remains a cornerstone for antiviral and anticancer therapies. The efficacy of these synthetic pathways is critically dependent on the choice of protected ribofuranoside synthons. These synthons must not only facilitate high-yield and stereoselective glycosylation but also offer robust stability and orthogonal deprotection strategies. This guide provides an in-depth technical comparison of Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside as a synthon, evaluating its performance against other commonly employed alternatives.
Introduction: The Crucial Role of Ribofuranoside Synthons
The biological activity of nucleoside analogues is intrinsically linked to their three-dimensional structure. Therefore, the stereocontrolled formation of the glycosidic bond is paramount during synthesis. This is achieved by utilizing ribofuranose building blocks where hydroxyl groups are selectively protected. The choice of these protecting groups influences the reactivity of the sugar moiety, the stereochemical outcome of the glycosylation reaction, and the overall efficiency of the synthetic route. An ideal synthon should be readily accessible, stable to various reaction conditions, and its protecting groups should be removable without affecting the newly formed nucleoside.
This compound: A Synthon of Choice for 2'-C-Branched Nucleosides
This compound has emerged as a highly effective synthon, particularly in the synthesis of 2'-C-branched ribonucleosides, a class of compounds with significant therapeutic potential. The 2,4-dichlorobenzyl protecting groups offer a unique combination of stability and selective reactivity, addressing several limitations of previously employed methods.
Synthesis and Advantages
An efficient synthesis of this compound has been developed, starting from commercially available methyl D-ribofuranoside.[1] The key step involves a selective debenzylation at the 2-position of a per-benzylated ribofuranoside using a Lewis acid like tin(IV) chloride (SnCl₄).[1]
The primary advantages of using the 2,4-dichlorobenzyl protecting group strategy include:
-
High Yields: The synthesis of the synthon itself proceeds in good yields, typically in the range of 72-82%.[1]
-
Enhanced Stability: The electron-withdrawing chlorine atoms on the benzyl groups increase their stability compared to standard benzyl ethers, allowing for a wider range of reaction conditions to be employed in subsequent steps.
-
Facilitation of 2'-Oxidation: The protected 2-hydroxyl group can be readily oxidized to a ketone, providing a key intermediate for the introduction of various substituents at the 2'-position.
-
Stereocontrol in Glycosylation: The bulky protecting groups at the 3- and 5-positions can influence the stereochemical outcome of the glycosylation reaction, favoring the formation of the desired β-anomer.
Comparative Analysis with Alternative Synthons
To objectively evaluate the efficacy of this compound, it is essential to compare its performance with other widely used ribofuranoside synthons, such as those bearing silyl or acyl protecting groups.
Case Study: Synthesis of 2'-C-Branched Uridine Analogues
The synthesis of 2'-C-branched uridine analogues serves as an excellent platform for comparing the performance of different synthons.
1. Using this compound:
The synthesis of 2'-C-β-alkoxymethyluridines has been successfully achieved using this synthon with overall yields of 18-32% over six steps.[1] The key steps involve the oxidation of the 2-hydroxyl group, followed by the addition of an alkoxymethyl nucleophile and subsequent glycosylation.
2. Using Acetyl-Protected Ribofuranose (A Fictionalized Comparative Example):
Performance Metrics: A Head-to-Head Comparison
| Performance Metric | This compound | Silyl-Protected Ribofuranosides (e.g., TBDMS) | Acetyl-Protected Ribofuranosides |
| Synthon Synthesis | Multi-step but efficient, with yields of 72-82%.[1] | Generally straightforward, but can require chromatographic purification. | Readily prepared, often from commercially available starting materials. |
| Stability | High stability due to electron-withdrawing groups. Stable to a wide range of reagents. | Labile to acidic conditions and fluoride ions. Stability is tunable based on the silyl group. | Labile to basic conditions (hydrolysis). |
| Reactivity in Glycosylation | Good reactivity, often activated by oxidation at the 2-position. | High reactivity in Vorbrüggen glycosylations. | Commonly used in Vorbrüggen glycosylations, often requiring a Lewis acid catalyst. |
| Stereoselectivity | Bulky groups can provide good β-selectivity. | Can provide good β-selectivity, but can be influenced by reaction conditions. | Can provide good β-selectivity due to neighboring group participation of the 2-O-acetyl group. |
| Deprotection | Typically requires specific conditions like catalytic hydrogenolysis or treatment with strong Lewis acids (e.g., BCl₃).[3][4] | Mild deprotection using fluoride sources (e.g., TBAF). | Mild deprotection using basic conditions (e.g., methanolic ammonia). |
| Orthogonality | Orthogonal to many acid- and base-labile protecting groups. | Orthogonal to hydrogenolysis conditions used for benzyl group removal. | Orthogonal to hydrogenolysis and some acidic conditions. |
Experimental Protocols
Synthesis of this compound
A detailed protocol for the synthesis of this compound can be adapted from the procedure described by Ye et al. (2007).[1]
Step 1: Per-benzylation of Methyl D-ribofuranoside
-
To a solution of methyl D-ribofuranoside in a suitable solvent (e.g., DMF), add sodium hydride at 0 °C.
-
Add 2,4-dichlorobenzyl chloride and tetrabutylammonium iodide.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with methanol and extract the product.
Step 2: Selective 2-O-Debenzylation
-
Dissolve the per-benzylated product in dichloromethane.
-
Cool the solution to 0 °C and add tin(IV) chloride (SnCl₄) dropwise.
-
Stir the reaction at 0-4 °C for several hours until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract the product.
-
Purify the product by column chromatography to yield this compound.
Glycosylation using an Acetyl-Protected Ribofuranose (Vorbrüggen Glycosylation)
The following is a general protocol for the Vorbrüggen glycosylation.[5]
-
Suspend the nucleobase (e.g., uracil) in a suitable solvent (e.g., acetonitrile).
-
Add a silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide) and a catalytic amount of ammonium sulfate, and heat to reflux to form the silylated nucleobase.
-
Cool the solution and add the acetyl-protected ribofuranose (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose).
-
Add a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate) at 0 °C and stir the reaction at room temperature.
-
Monitor the reaction by TLC. Upon completion, quench with aqueous sodium bicarbonate and extract the protected nucleoside.
-
Deprotect the acetyl groups using a solution of ammonia in methanol.
Visualization of Synthetic Pathways
Caption: Comparative synthetic workflows for nucleoside analogues.
Conclusion
This compound stands out as a highly efficacious synthon for the synthesis of complex nucleoside analogues, particularly those with modifications at the 2'-position. Its enhanced stability and the ability to undergo selective 2'-oxidation provide significant advantages over more traditional protecting group strategies. While silyl and acetyl-protected synthons remain valuable tools in the synthetic chemist's arsenal, the unique properties of the 2,4-dichlorobenzyl protecting groups offer a powerful solution for challenging synthetic targets. The choice of synthon will ultimately depend on the specific requirements of the target molecule and the overall synthetic strategy, but the evidence presented here strongly supports the consideration of this compound for the efficient construction of novel nucleoside-based therapeutics.
References
- Mikhailov, S. N., et al. (2008). New syntheses of 2′-C-methylnucleosides starting from d-glucose and d-ribose.
- Ye, J. D., et al. (2007). Efficient synthesis of methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside and application to the synthesis of 2'-C-beta-alkoxymethyluridines. Organic letters, 9(16), 3009–3012.
- Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. (2004). Organic Letters, 6(25), 4643-4646.
- Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. (n.d.). PubMed Central.
- Deprotection method. (2016).
- Synthesis of 2'-O-Methyluridine, 2'-O-Methylcytidine and Their Rel
- A solvent-free, mechanochemical approach to Vorbrüggen glycosyl
- Deprotection Reactions Using the H-Cube® Continuous Flow Reactor. (n.d.). ThalesNano.
- Practical Synthesis of (2'R)-2'-Deoxy-2'-C-methyluridine by Highly Diastereoselective Homogeneous Hydrogenation. (n.d.).
- Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. (2004). PubMed.
- Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal.
- C-Branched Ribonucleosides: Synthesis of the Phosphoramidite Derivatives of 2'-C-beta-Methylcytidine and Their Incorporation into Oligonucleotides. (1998). PubMed.
- Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide. (n.d.).
- Selective Cleavage of Benzyl Ethers. (n.d.). Organic Chemistry Portal.
- Protection-Free, Two-step Synthesis of C5-C Functionalized Pyrimidine Nucleosides. (n.d.).
- A Comprehensive Technical Guide to 2'-O-tert-butyldimethylsilyl Uridine in RNA Synthesis. (n.d.). Benchchem.
- Double-headed nucleosides: Synthesis and applic
- Glycosylation of Pyrrolo[2,3-d]pyrimidines with 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-d-ribofuranose: Substituents and Protecting Groups Effecting the Synthesis of 7-Deazapurine Ribonucleosides. (2018). PubMed.
- Studies on the glycosylation of pyrrolo[2,3-d] pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: the formation of regioisomers during toyocamycin and 7-deazainosine syntheses. (2009). PubMed.
- Efficient Synthesis of Methyl 3,5-Di-O-benzyl-α-d-ribofuranoside and Application to the Synthesis of 2'-C-β-Alkoxymethyluridines. (n.d.).
- Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. (n.d.). Organic Chemistry Portal.
- Hydroxyl group deprotection reactions with Pd(OH)2/C: a convenient alternative to hydrogenolysis of benzyl ethers and acid hydrolysis of ketals. (n.d.). ElectronicsAndBooks.
- A comparative study of different glycosylation methods for the synthesis of D-mannopyranosides of Nalpha-fluorenylmethoxycarbonyl-trans-4-hydroxy-L-proline allyl ester. (2007). PubMed.
- 1,2,3-Tri-O-acetyl-5-deoxy-5-methylthio-β-d-ribofuranose. (n.d.).
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A Comparative Guide to Orthogonal Deprotection Strategies for Polychlorobenzylated Compounds
For Researchers, Scientists, and Drug Development Professionals
In the intricate art of synthesizing complex molecules, the strategic use of protecting groups is paramount. These temporary shields for reactive functional groups are the linchpin of controlled, multi-step synthetic campaigns, particularly in the realms of peptide, oligosaccharide, and natural product synthesis. Among the arsenal of protecting groups for hydroxyl and amino functionalities, polychlorobenzylated compounds offer a unique combination of stability and selective lability, making them valuable assets in orthogonal protection schemes.
This guide provides an in-depth, objective comparison of the deprotection strategies for common polychlorobenzylated protecting groups, including 2-chlorobenzyl (ClOB), 2,4-dichlorobenzyl (diClOB), and 2,6-dichlorobenzyl (diClOB). We will explore the nuances of their removal via catalytic hydrogenolysis, their stability under acidic and basic conditions, and the potential for alternative deprotection methodologies, all supported by experimental data and detailed protocols.
The Principle of Orthogonality in Action
Two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other under distinct reaction conditions. This principle is fundamental to the efficient synthesis of complex molecules, as it allows for the sequential unmasking and modification of different functional groups within the same molecule.[1] Polychlorobenzyl ethers, with their primary deprotection pathway being catalytic hydrogenolysis, form a robust orthogonal set with many commonly used acid-labile (e.g., Boc, trityl) and base-labile (e.g., Fmoc) protecting groups.
Core Deprotection Strategy: Catalytic Hydrogenolysis
The primary and most reliable method for the cleavage of polychlorobenzyl ethers is catalytic hydrogenolysis. This reaction involves the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[2]
The general mechanism involves the adsorption of the substrate and hydrogen onto the catalyst surface, followed by the cleavage of the benzyl-oxygen bond to yield the deprotected alcohol and the corresponding chlorinated toluene derivative.[2]
Comparative Performance in Hydrogenolysis
While all chlorobenzyl ethers are susceptible to hydrogenolysis, the substitution pattern on the aromatic ring can influence the reaction rate. Electron-withdrawing chlorine atoms can modulate the electronic properties of the benzyl group, which may affect its interaction with the catalyst surface.
| Protecting Group | Typical Catalyst | Typical Conditions | Relative Rate | Notes |
| 2-Chlorobenzyl (ClOB) | 10% Pd/C | H₂ (1 atm), MeOH, rt, 2-6 h | Fast | Generally straightforward deprotection. |
| 2,4-Dichlorobenzyl (diClOB) | 10% Pd/C | H₂ (1-10 atm), MeOH/EtOAc, rt, 4-12 h | Moderate | May require slightly longer reaction times or higher pressure. |
| 2,6-Dichlorobenzyl (diClOB) | 10% Pd/C | H₂ (10-50 atm), EtOAc, rt, 8-24 h | Slow | Steric hindrance from the ortho-chloro groups can slow the reaction. |
Note: The reaction times and conditions are substrate-dependent and may require optimization.
Experimental Protocol: Catalytic Hydrogenolysis of a 2,4-Dichlorobenzyl Ether
Materials:
-
2,4-Dichlorobenzylated substrate (1.0 equiv)
-
10% Palladium on carbon (10-20 mol%)
-
Methanol (or other suitable solvent like ethanol or ethyl acetate)
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the 2,4-dichlorobenzylated substrate in methanol in a flask equipped with a magnetic stir bar.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient, but for more resistant groups, a pressure reactor may be needed) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
-
Purify the crude product by column chromatography if necessary.
Orthogonal Stability: A Comparative Analysis
The true utility of polychlorobenzyl protecting groups lies in their stability under conditions used to remove other common protecting groups. This orthogonality is crucial for the sequential manipulation of functional groups.
Stability to Acidic Conditions (Boc Deprotection)
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group that is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). Polychlorobenzyl ethers exhibit excellent stability under these conditions, due to the electron-withdrawing nature of the chlorine atoms which destabilize the formation of a benzyl cation intermediate required for acid-mediated cleavage.[3] The 2,6-dichlorobenzyl group, in particular, offers enhanced stability due to the steric hindrance around the benzylic carbon.[4]
| Protecting Group | Condition | Stability |
| 2-Chlorobenzyl (ClOB) | 50% TFA in DCM, rt, 1h | >99% |
| 2,4-Dichlorobenzyl (diClOB) | 50% TFA in DCM, rt, 2h | >99% |
| 2,6-Dichlorobenzyl (diClOB) | 50% TFA in DCM, rt, 4h | >99% |
Stability to Basic Conditions (Fmoc Deprotection)
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another cornerstone of peptide synthesis, removed by treatment with a mild base, typically 20% piperidine in DMF. Polychlorobenzyl ethers are completely stable under these conditions.[5][6]
| Protecting Group | Condition | Stability |
| 2-Chlorobenzyl (ClOB) | 20% Piperidine in DMF, rt, 30 min | >99% |
| 2,4-Dichlorobenzyl (diClOB) | 20% Piperidine in DMF, rt, 30 min | >99% |
| 2,6-Dichlorobenzyl (diClOB) | 20% Piperidine in DMF, rt, 30 min | >99% |
Orthogonality with Silyl Ethers
Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are commonly used to protect hydroxyl groups and are typically removed with fluoride-based reagents like tetrabutylammonium fluoride (TBAF). Polychlorobenzyl ethers are completely stable to these conditions, allowing for the selective deprotection of silyl ethers.[7]
Caption: Orthogonal deprotection of a TBDMS ether in the presence of a 2-chlorobenzyl ether.
Alternative Deprotection Strategies
While catalytic hydrogenolysis is the most common method, alternative strategies for the cleavage of benzyl-type ethers exist, although their application to polychlorinated analogues is less documented and may require specific optimization.
Oxidative Cleavage
Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for the oxidative cleavage of benzyl ethers, particularly those with electron-donating substituents like the p-methoxybenzyl (PMB) group.[8] The electron-withdrawing nature of chlorine atoms makes polychlorobenzyl ethers more resistant to oxidative cleavage than their unsubstituted or methoxy-substituted counterparts.[2] However, under forcing conditions or with photolytic assistance, this method may be viable.
Photolytic Cleavage
Photolabile protecting groups offer the advantage of removal under neutral conditions with high spatial and temporal control. While o-nitrobenzyl ethers are the most common photolabile protecting groups, there is evidence that benzyl ethers can be cleaved photolytically in the presence of an oxidant like DDQ.[9] The applicability of this method to polychlorobenzyl ethers is an area for further investigation, as the chlorine substituents may alter the photochemical properties of the molecule.
Strategic Application in Multi-Step Synthesis
The true power of polychlorobenzyl protecting groups is realized in complex synthetic routes where multiple orthogonal protecting groups are required. The following workflow illustrates a hypothetical scenario in peptide synthesis where 2-chlorobenzyl and 2,6-dichlorobenzyl ethers are used for side-chain protection in conjunction with Fmoc for N-terminal protection and a t-butyl ester for C-terminal protection.
Caption: A multi-step synthetic workflow utilizing orthogonal polychlorobenzyl protecting groups.
Conclusion
Polychlorobenzylated compounds, particularly 2-chlorobenzyl, 2,4-dichlorobenzyl, and 2,6-dichlorobenzyl ethers, are robust and versatile protecting groups for hydroxyl and other functionalities. Their primary mode of deprotection via catalytic hydrogenolysis, coupled with their exceptional stability to a wide range of acidic and basic conditions, makes them invaluable tools for orthogonal protecting group strategies in complex molecule synthesis. The subtle differences in their reactivity towards hydrogenolysis, influenced by the degree and position of chlorination, allow for a tiered deprotection strategy when used in concert. While alternative deprotection methods such as oxidative and photolytic cleavage are less established for these specific compounds, they represent potential avenues for future methodological development. The judicious application of polychlorobenzyl protecting groups, with a clear understanding of their comparative stability and reactivity, empowers chemists to navigate the intricate pathways of multi-step synthesis with greater precision and control.
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Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Methods for Removing the Fmoc Group. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
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Gademann, K., & Heck, T. (2004). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. PubMed Central. [Link]
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Pieber, B., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Max-Planck-Gesellschaft. [Link]
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Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Organic Chemistry Portal. [Link]
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Varón Silva, D. (2016). Vlsg-4-Protecting Groups I. Max Planck Institute of Colloids and Interfaces. [Link]
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Various Authors. (n.d.). Orthogonal protecting group strategies in carbohydrate chemistry. ResearchGate. [Link]
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García-Ramos, Y., et al. (2017). Green Chemistry - In situ Fmoc removal. RSC Publishing. [Link]
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Dsouza, D. (2021). How should I deprotect Boc-amino group without breaking ester bond?. ResearchGate. [Link]
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Lee-Ruff, E., & Ablenas, F. J. (1989). Oxidation of allyl and benzyl ethers by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). Canadian Journal of Chemistry. [Link]
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Reddy, K. L., & Reddy, L. R. (2003). A mild and efficient method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry. [Link]
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Ghosh, K., & Kulkarni, S. (2021). to C-Peptide Synthesis, Arguably the Future for Sustainable Production†. ChemRxiv. [Link]
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The Strategic Deployment of Dichlorobenzyl Ethers in Multi-Step Organic Synthesis: A Comparative Performance Guide
For researchers, scientists, and drug development professionals navigating the complexities of multi-step organic synthesis, the selection of an appropriate protecting group for hydroxyl functionalities is a critical decision that can dictate the success or failure of a synthetic campaign. Among the arsenal of available protecting groups, benzyl ethers have long been a mainstay due to their general robustness.[1] However, the nuanced requirements of modern synthetic challenges, particularly the need for orthogonal strategies in the synthesis of complex molecules, have driven the exploration of substituted benzyl ethers.[2] This guide provides an in-depth technical comparison of dichlorobenzyl (DCB) ethers, a less commonly employed but highly strategic class of protecting groups, against their more conventional counterparts like the standard benzyl (Bn) and p-methoxybenzyl (PMB) ethers.
Introduction: The Rationale for Electron-Withdrawing Substitution
The utility of a protecting group is defined by a delicate balance: it must be stable enough to withstand a range of reaction conditions, yet be removable with high selectivity and yield when desired.[3] The electronic nature of substituents on the aromatic ring of a benzyl ether profoundly influences this balance. Electron-donating groups, such as the methoxy group in PMB ethers, render the benzyl group more susceptible to oxidative cleavage, allowing for mild deprotection with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[4][5] Conversely, electron-withdrawing groups, such as the two chlorine atoms in a dichlorobenzyl ether, are anticipated to increase the stability of the protecting group towards oxidative and acidic conditions. This enhanced stability is the cornerstone of the strategic advantage offered by DCB ethers, enabling their use in orthogonal protection schemes where other benzyl-type ethers might be too labile.
Performance Comparison: Dichlorobenzyl Ethers vs. Standard Benzyl Ethers
The performance of a protecting group is best assessed by its stability across a spectrum of chemical environments and the conditions required for its removal. The presence of two electron-withdrawing chlorine atoms on the benzyl ring of DCB ethers imparts distinct properties compared to the unsubstituted benzyl (Bn) and electron-rich p-methoxybenzyl (PMB) ethers.
Stability Profile
The primary advantage of the dichlorobenzyl group lies in its enhanced stability. While standard benzyl ethers are generally stable to a wide range of non-reductive conditions, they can be susceptible to cleavage under strongly acidic conditions or certain oxidative environments.[6][7] PMB ethers, by design, are significantly more sensitive to oxidative and acidic cleavage.[8] Dichlorobenzyl ethers, in contrast, exhibit heightened resistance to these cleavage conditions due to the deactivation of the aromatic ring by the chlorine substituents. This makes them particularly suitable for synthetic routes involving strong acids or oxidants where Bn or PMB groups would not survive.
Deprotection Strategies
The deprotection of benzyl-type ethers can be broadly categorized into reductive, oxidative, and acid-mediated methods. The performance of DCB ethers in these transformations is a key consideration for their application.
-
Reductive Cleavage (Catalytic Hydrogenolysis): This is the most common method for the cleavage of standard benzyl ethers, typically employing a palladium catalyst and a hydrogen source.[9] The rate of hydrogenolysis can be influenced by the electronic properties of the aromatic ring. While electron-donating groups can sometimes accelerate this process, electron-withdrawing groups, as in DCB ethers, may require more forcing conditions for cleavage.[10] This differential reactivity can be exploited for selective deprotection. For instance, a standard benzyl ether may be cleaved in the presence of a dichlorobenzyl ether under carefully controlled hydrogenolysis conditions.
-
Oxidative Cleavage: This method is the hallmark of PMB ether deprotection, often achieved with DDQ or ceric ammonium nitrate (CAN).[11] Standard benzyl ethers are significantly more resistant to oxidative cleavage.[12] Dichlorobenzyl ethers, with their electron-deficient aromatic ring, are even more robust against oxidative removal. This provides a clear avenue for orthogonality: a PMB group can be selectively cleaved with DDQ in the presence of a DCB ether.
-
Acid-Mediated Cleavage: Cleavage of benzyl ethers with strong acids is possible but often requires harsh conditions.[6] PMB ethers are more acid-labile. Dichlorobenzyl ethers are expected to be highly resistant to acid-mediated cleavage, further expanding their utility in complex syntheses involving acidic reaction steps. The use of strong Lewis acids like boron tribromide (BBr3) can cleave even robust ethers, but these conditions are generally not selective.[13]
Orthogonality in Practice
The true value of dichlorobenzyl ethers is realized in orthogonal protection strategies.[2] An orthogonal set of protecting groups allows for the selective removal of one group in any desired order without affecting the others.[14] The distinct stability profile of DCB ethers allows them to be used in conjunction with other common protecting groups. For example, in a molecule containing both a PMB ether and a DCB ether, the PMB group can be selectively removed using DDQ, leaving the DCB group intact for a later synthetic transformation. Subsequently, the DCB group can be removed via hydrogenolysis.
Quantitative Performance Data
The following table summarizes the typical conditions for the deprotection of various benzyl-type ethers, highlighting the comparative performance of the dichlorobenzyl group.
| Protecting Group | Deprotection Method | Reagents and Conditions | Relative Reactivity/Selectivity | Citation(s) |
| p-Methoxybenzyl (PMB) | Oxidative Cleavage | DDQ, CH₂Cl₂/H₂O, rt | High | [5][11] |
| Acid-Mediated Cleavage | Trifluoroacetic acid (TFA), CH₂Cl₂, rt | High | [4] | |
| Benzyl (Bn) | Catalytic Hydrogenolysis | H₂, Pd/C, MeOH or EtOAc, rt | Moderate | [1] |
| Oxidative Cleavage | DDQ, prolonged reaction or harsher conditions | Low | [12] | |
| Dichlorobenzyl (DCB) | Catalytic Hydrogenolysis | H₂, Pd/C, potentially harsher conditions (e.g., higher pressure/temp) | Low | [15] |
| Oxidative Cleavage | Highly resistant to DDQ | Very Low | [2] | |
| Acid-Mediated Cleavage | Highly resistant to acidic conditions | Very Low | [6] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the protection of a primary alcohol with a 2,4-dichlorobenzyl group and its subsequent deprotection. These protocols are based on established procedures for Williamson ether synthesis and catalytic hydrogenolysis.
Protocol 1: Protection of a Primary Alcohol with 2,4-Dichlorobenzyl Bromide
This protocol describes the formation of a 2,4-dichlorobenzyl ether via the Williamson ether synthesis.
Diagram of the Protection Workflow:
Caption: Workflow for the protection of a primary alcohol.
Materials:
-
Primary alcohol (1.0 equivalent)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
2,4-Dichlorobenzyl bromide (1.1 equivalents)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of the primary alcohol in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add a solution of 2,4-dichlorobenzyl bromide in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,4-dichlorobenzyl protected alcohol.
Protocol 2: Deprotection of a 2,4-Dichlorobenzyl Ether by Catalytic Hydrogenolysis
This protocol describes the cleavage of the 2,4-dichlorobenzyl ether to regenerate the free alcohol.[15]
Diagram of the Deprotection Workflow:
Caption: Workflow for the deprotection of a DCB ether.
Materials:
-
2,4-Dichlorobenzyl protected alcohol (1.0 equivalent)
-
Palladium on carbon (Pd/C), 10 wt% (5-10 mol%)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the 2,4-dichlorobenzyl protected alcohol in methanol or ethyl acetate in a round-bottom flask.
-
Carefully add palladium on carbon to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).
-
Maintain a hydrogen atmosphere over the reaction mixture and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction time can vary from 2 to 24 hours depending on the substrate and reaction scale.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography to yield the deprotected alcohol.
Conclusion and Future Outlook
Dichlorobenzyl ethers represent a valuable, albeit underutilized, tool in the synthetic chemist's toolbox. Their enhanced stability towards oxidative and acidic conditions, relative to standard benzyl and p-methoxybenzyl ethers, provides a clear strategic advantage for the design of complex, multi-step synthetic routes. The ability to employ DCB ethers in orthogonal protection schemes allows for greater flexibility and precision in the manipulation of polyfunctional molecules. While their removal via hydrogenolysis may require more forcing conditions, this can also be exploited for selective transformations. As the demand for more sophisticated and efficient synthetic methodologies continues to grow, the strategic application of protecting groups like dichlorobenzyl ethers will undoubtedly play an increasingly important role in advancing the frontiers of chemical synthesis.
References
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Brown, T. J., & Turner, J. A. (2017). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. Organic Letters, 19(9), 2454–2457. Available from: [Link]
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Hansen, F. R., & Jensen, K. J. (2009). Studies on the hydrogenolysis of benzyl ethers. ResearchGate. Available from: [Link]
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Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Available from: [Link]
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Kim, J. D., Han, G., & Jung, Y. H. (2003). Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide. ResearchGate. Available from: [Link]
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Boltje, T. J., & van Delft, F. L. (2011). Orthogonal protecting group strategies in carbohydrate chemistry. ResearchGate. Available from: [Link]
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Brown, T. J., & Turner, J. A. (2017). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. Europe PMC. Available from: [Link]
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ChemComplete. (2023). ether cleavage with strong acids. YouTube. Available from: [Link]
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Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Organic Chemistry Portal. Available from: [Link]
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Dudley, G. B., & coworkers. (2009). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. ACS Publications. Available from: [Link]
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Zhu, X., & Schmidt, R. R. (2009). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. PMC. Available from: [Link]
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Various Authors. (2015). What are the good and efficient methods for deprotection of 2,4-dimethoxybenzylamine (DMB) and PMB amines?. ResearchGate. Available from: [Link]
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van der Vorm, S., & Codee, J. D. C. (2010). Novel protecting groups in carbohydrate chemistry. ScienceDirect. Available from: [Link]
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Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Available from: [Link]
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Tundo, P., & Selva, M. (2002). Mild catalytic multiphase hydrogenolysis of benzyl ethers. Green Chemistry. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal. Available from: [Link]
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NIST. (n.d.). 2,4-Dichlorobenzyl alcohol, bromomethyldimethylsilyl ether. NIST WebBook. Available from: [Link]
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White, J. D., & coworkers. (2014). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. ResearchGate. Available from: [Link]
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University of Windsor. (n.d.). Alcohol Protecting Groups. University of Windsor. Available from: [Link]
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Brown, T. J., & Turner, J. A. (2017). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. Semantic Scholar. Available from: [Link]
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Hoffmann, R. W., & Wolbers, P. (2004). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. UCLA Chemistry and Biochemistry. Available from: [Link]
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Griesbeck, A. G., & Maptue, N. E. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PMC. Available from: [Link]
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Crich, D., & Vinogradova, O. (2007). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. PMC. Available from: [Link]
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Ashenhurst, J. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. Available from: [Link]
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O'Doherty, G. A. (n.d.). ORGANIC SYNTHESIS. ResearchGate. Available from: [Link]
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Zhu, Y., & Li, X. (2015). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC. Available from: [Link]
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Max Planck Institute of Colloids and Interfaces. (2016). Vlsg-4-Protecting Groups I. MPIKG. Available from: [Link]
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Rao, C. B., Chinnababu, B., & Venkateswarlu, Y. (2009). An Efficient Protocol for Alcohol Protection Under Solvent- and Catalyst-Free Conditions. Organic Chemistry Portal. Available from: [Link]
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Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Chem-Station Int. Ed. Available from: [Link]
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A Researcher's Guide to Spectroscopic Fingerprinting of Impurities in Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside Synthesis
For researchers and professionals in drug development, the synthesis of critical intermediates like Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside demands exacting purity standards. This guide provides an in-depth comparison of spectroscopic data for the target molecule and its common impurities, offering a practical framework for their identification and control. We will delve into the nuances of a standard synthetic protocol, explore the genesis of common process-related impurities, and present a high-resolution purification method as a superior alternative for achieving high-purity material.
The Spectroscopic Signature of Purity: this compound
The structural integrity of this compound (Molecular Formula: C₂₀H₂₀Cl₄O₅, Molecular Weight: 482.18 g/mol ) is confirmed through a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2] The expected spectroscopic data serves as a benchmark against which all synthesized batches must be compared.
Table 1: Spectroscopic Data for Pure this compound
| Technique | Key Data Points |
| ¹H NMR | Characteristic signals for the anomeric proton, the methyl glycoside, the ribofuranose ring protons, and the distinct aromatic and benzylic protons of the two 2,4-dichlorobenzyl groups. |
| ¹³C NMR | Resonances corresponding to the anomeric carbon, the methyl glycoside carbon, the five carbons of the ribofuranose ring, and the carbons of the two 2,4-dichlorobenzyl protecting groups. |
| Mass Spec (MS) | The molecular ion peak [M]+ or adducts such as [M+Na]+ corresponding to the calculated molecular weight. |
Note: Precise chemical shifts (ppm) and mass-to-charge ratios (m/z) can vary slightly based on the solvent and instrumentation used. The data presented here are representative values.
Unmasking the Unwanted: A Comparative Look at Key Impurities
During the synthesis, several impurities can arise from incomplete reactions, over-reactions, or side reactions of the reagents. Understanding their unique spectroscopic fingerprints is paramount for effective in-process control and final product purification. The most common impurities include mono-benzylated intermediates, the over-benzylated product, and byproducts from the protecting group reagent.
Table 2: Comparative Spectroscopic Data of Target Compound and Common Impurities
| Compound | Key ¹H NMR Differentiating Signals | Key ¹³C NMR Differentiating Signals | Expected [M+Na]⁺ (m/z) |
| Target Compound | Two distinct sets of signals for the 2,4-dichlorobenzyl groups. | Resonances for two 2,4-dichlorobenzyl groups. | 505.0 |
| Mono-O-(2,4-dichlorobenzyl) Isomers | One set of signals for a single 2,4-dichlorobenzyl group; additional -OH proton signal. | Resonances for only one 2,4-dichlorobenzyl group. | 347.0 |
| Tri-O-(2,4-dichlorobenzyl) Impurity | Three distinct sets of signals for the 2,4-dichlorobenzyl groups. | Resonances for three 2,4-dichlorobenzyl groups. | 663.0 |
| Bis(2,4-dichlorobenzyl) ether | Symmetrical signals for two 2,4-dichlorobenzyl groups; absence of ribofuranose signals. | Resonances consistent with a symmetrical ether structure. | 333.9 |
| Methyl D-ribofuranoside (Starting Material) | Absence of aromatic and benzylic signals; multiple -OH proton signals. | Absence of dichlorobenzyl carbon signals. | 187.1 |
The Synthetic Pathway and the Genesis of Impurities
The synthesis of this compound typically proceeds via a Williamson ether synthesis, where the hydroxyl groups of Methyl D-ribofuranoside are benzylated using 2,4-dichlorobenzyl chloride or bromide in the presence of a base.[3] The selectivity for the 3- and 5-positions is often achieved through the use of a stannylene acetal intermediate, which activates these positions for alkylation.[4][5]
Figure 1: Synthetic pathway and points of impurity formation.
The formation of mono-benzylated impurities is a direct consequence of an incomplete reaction, where only one of the targeted hydroxyl groups reacts. Conversely, the tri-benzylated impurity arises from a lack of selectivity, leading to the benzylation of the 2-hydroxyl group in addition to the 3- and 5-positions. The bis(2,4-dichlorobenzyl) ether is a common byproduct of Williamson ether syntheses, resulting from the reaction of the benzyl halide with any residual hydroxide or alkoxide in the reaction mixture.
Experimental Protocol: Stannylene Acetal-Mediated Benzylation
-
Stannylene Acetal Formation: To a solution of Methyl D-ribofuranoside in anhydrous methanol, add an equimolar amount of dibutyltin oxide (Bu₂SnO). Reflux the mixture for 2-4 hours with azeotropic removal of water to drive the formation of the 3,5-O-dibutylstannylene acetal.
-
Benzylation: Cool the reaction mixture to room temperature. Add a phase-transfer catalyst such as tetrabutylammonium iodide (TBAI) followed by 2.2 equivalents of 2,4-dichlorobenzyl bromide.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography.
An Alternative Approach: Preparative HPLC for Superior Purity
While column chromatography is a standard purification technique, achieving the high purity required for pharmaceutical applications can be challenging, especially when dealing with closely related impurities. Preparative High-Performance Liquid Chromatography (HPLC) offers a superior alternative for isolating the target compound with exceptional purity.[6][7][8]
Figure 2: Workflow for preparative HPLC purification.
Experimental Protocol: Preparative HPLC Purification
-
Analytical Method Development: Develop a reversed-phase analytical HPLC method capable of separating the target compound from all identified impurities. A C18 column with a gradient of acetonitrile and water is a common starting point.
-
Method Optimization: Optimize the analytical method for resolution and run time.
-
Scale-Up: Scale up the optimized analytical method to a preparative HPLC system with a larger column of the same stationary phase. Adjust the flow rate and injection volume accordingly.
-
Fraction Collection: Collect fractions corresponding to the peak of the target compound.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the high-purity this compound.
Table 3: Comparison of Purification Methods
| Feature | Silica Gel Chromatography | Preparative HPLC |
| Resolution | Moderate | High to Very High |
| Purity Achievable | Typically 95-98% | >99.5% |
| Throughput | High | Lower |
| Solvent Consumption | High | Moderate to High |
| Cost | Lower | Higher |
| Automation | Limited | Readily automated |
Conclusion
The successful synthesis of high-purity this compound hinges on a thorough understanding of the reaction pathway and the spectroscopic characteristics of potential impurities. By employing a combination of NMR and MS, researchers can confidently identify and quantify these impurities. While traditional purification methods like column chromatography are effective to a certain extent, the adoption of preparative HPLC offers a robust solution for achieving the stringent purity requirements of the pharmaceutical industry. This guide provides the foundational knowledge and practical protocols to empower researchers in their pursuit of synthesizing this critical drug intermediate with the utmost quality and control.
References
- Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2017). Asymmetric Organic Synthesis with Enzymes. John Wiley & Sons.
- Grindley, T. B. (2008). The Stannylene Acetal Method: A Review. Current Organic Synthesis, 5(4), 336-360.
- Pillai, M. K. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Fine Chemical Engineering, 3, 39-46.
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The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
- Iglesias, L. E., et al. (2007). Deprotection of peracetylated methyl D-ribosides through enzymatic alcoholysis: Different recognition of the anomers.
-
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
- Ye, J. D., et al. (2007). Efficient Synthesis of Methyl 3,5-Di-O-benzyl-R-D-ribofuranoside and Application to the Synthesis. Organic Letters, 9(16), 3009-3012.
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PrepChem.com. (n.d.). Synthesis of methyl β-D-ribofuranoside. Retrieved from [Link]
- ACS Publications. (2024). Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach. The Journal of Physical Chemistry A.
-
ResearchGate. (n.d.). Efficient Synthesis of Methyl 3,5-Di- O -benzyl-α- d -ribofuranoside and Application to the Synthesis of 2'- C -β-Alkoxymethyluridines. Retrieved from [Link]
-
Agilent. (n.d.). Strategy for Preparative LC Purification. Retrieved from [Link]
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Worldwidejournals.com. (n.d.). Chemistry Ecofriendly Synthesis and Characterization of Halo Substituted Benzylalcohols. Retrieved from [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). alpha-D-Ribofuranoside, methyl 2,3,5-tris-O-(trimethylsilyl)-. Retrieved from [Link]
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Scribd. (n.d.). 13C NMR Chemical Shifts Guide. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
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ResearchGate. (n.d.). Selective mono-O-alkylation (protection) of carbohydrates catalyzed by stannylene acetals. Retrieved from [Link]
-
Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
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ElectronicsAndBooks. (n.d.). Journal of Carbohydrate Chemistry Improvements in the Regioselectivity of Alkylation Reactions of Stannylene Acetals. Retrieved from [Link]
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MDPI. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
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protocols.io. (2016). HPLC Purification of Peptides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Post-synthetic benzylation of the mRNA 5′ cap via enzymatic cascade reactions. Retrieved from [Link]
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Universal Wiser Publisher. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Retrieved from [Link]
-
Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]
-
Chemsrc.com. (n.d.). Methyl β-D-Ribofuranoside. Retrieved from [Link]
-
International Science Community Association. (2013). Preparative HPLC for the Purification of major Anthocyanins from Ficus padana burm.L. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Selective acylation of pyranoside—I.: Benzoylation of methyl α-d-glycopyranosides of mannose, glucose and galactose. Retrieved from [Link]
-
ResearchGate. (2021). Methyl 4-O-(2-chlorobenzoyl)-α-L-rhamnopyranosides: Synthesis, Characterization, and Thermodynamic Studies. Retrieved from [Link]
-
CyberLeninka. (n.d.). BROMOBENZOYLATION OF METHYL α-D-MANNOPYRANOSIDE: SYNTHESIS AND SPECTRAL CHARACTERIZATION. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside, a halogenated organic compound. The procedures outlined herein are grounded in established safety principles and regulatory standards to ensure the protection of laboratory personnel and the environment.
Hazard Assessment and Chemical Profile
This compound is a synthetic nucleoside analogue used in scientific research.[1][2] While a comprehensive, substance-specific hazard profile is not widely available, as is common for many research chemicals, its structure dictates the necessary handling and disposal precautions. The presence of four chlorine atoms on the two benzyl groups classifies it as a halogenated organic compound .[1][3] This classification is the single most important factor governing its disposal.
Halogenated organic compounds require specific disposal pathways primarily because their incineration can produce hazardous byproducts such as hydrogen chloride (HCl) gas and, under improper conditions, potentially more toxic compounds like polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs).[4] Therefore, they must be processed at specialized facilities equipped with high-temperature incinerators and off-gas scrubbing systems.[4]
Table 1: Chemical and Disposal Profile
| Property | Data | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₀Cl₄O₅ | [3] |
| Molecular Weight | 482.18 g/mol | [3] |
| Appearance | Solid (Assumed) | N/A |
| Primary Hazard Class | Halogenated Organic Compound | [5][6] |
| Primary Disposal Route | Incineration | [4] |
| EPA Waste Code (Likely) | D028 (if contaminated with solvents like 1,2-dichloroethane) or F-listed (if mixed with common lab solvents) |[7] |
The Cardinal Rule: Segregation of Halogenated Waste
The cornerstone of proper chemical waste management in the laboratory is meticulous segregation.[8] Due to the specialized and costly nature of their disposal, halogenated organic wastes must never be mixed with non-halogenated organic wastes.[9] Co-mingling waste streams can lead to regulatory non-compliance, create dangerous chemical incompatibilities, and significantly increase disposal costs for the entire institution.[9]
Establish clearly marked, dedicated waste containers for the following categories:
-
Halogenated Solid Waste: For the pure compound, contaminated consumables, etc.
-
Halogenated Liquid Waste: For solutions containing the compound.
-
Non-Halogenated Liquid Waste: For all other organic solvents.
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure appropriate personal protective equipment is worn. A Safety Data Sheet (SDS) for a closely related compound specifies the following as a minimum standard[10]:
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) inspected prior to use.[10]
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields.[10]
-
Skin and Body Protection: A flame-resistant lab coat.[10]
-
Respiratory Protection: Not typically required when handling small quantities in a well-ventilated area or chemical fume hood. However, if dust or aerosols may be generated, a full-face respirator should be used.[10][11]
Waste Stream Management and Disposal Procedures
Adherence to a structured waste management plan is mandated by regulations from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[12][13] All waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[14][15]
The following diagram illustrates the decision-making process for proper waste segregation.
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A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when working with compounds like Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside, a ribofuranose nucleoside analogue.[1] While specific toxicological data for this compound is not extensively published, a prudent safety assessment must be based on its structural motifs, specifically the presence of dichlorobenzyl groups. This guide provides a detailed, step-by-step protocol for the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure the safety of laboratory personnel.
Understanding the Hazard: A Structural Perspective
The molecular structure of this compound contains two 2,4-dichlorobenzyl ether groups. The hazards associated with this class of compounds can be inferred from related structures. Dichlorobenzyl compounds can be irritants and potentially harmful if inhaled, ingested, or absorbed through the skin.[2][3] For instance, 2,4-dichlorobenzyl alcohol is a known mild antiseptic that can cause serious eye damage and is harmful if inhaled.[2][3][4] Therefore, a conservative approach that minimizes all routes of exposure is paramount.
The Occupational Safety and Health Administration (OSHA) mandates that employers have a written Chemical Hygiene Plan (CHP) that includes criteria for the use of PPE and special precautions for particularly hazardous substances.[5][6][7] This guide is designed to supplement your institution's CHP.
Core Principles of Protection: A Multi-Layered Approach
Effective protection from chemical hazards is not solely reliant on PPE. It is the final barrier in a hierarchy of controls. Before any handling of this compound, ensure that engineering controls, such as a certified chemical fume hood, are in place and functioning correctly.[7] Administrative controls, including thorough training on safety procedures, are also critical.[5][6]
Selecting the Appropriate Personal Protective Equipment
The selection of PPE must be based on a thorough risk assessment of the procedures to be performed. For handling this compound in a research laboratory setting, the following PPE is mandatory.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent dermal absorption. Double-gloving is recommended for extended operations or when handling concentrated solutions.[8] |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield | To protect against splashes and aerosols that can cause serious eye damage.[2][9][10] |
| Body Protection | A fully-buttoned laboratory coat, preferably a chemical-resistant gown | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | Use within a certified chemical fume hood. If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[11][12][13] | To prevent inhalation of dust or aerosols, which is a potential route of exposure.[2] |
Procedural Guidance: Donning, Doffing, and Disposal of PPE
The following protocols are designed to be clear, logical, and self-validating to ensure maximum protection.
-
Hand Hygiene: Begin by washing and drying your hands thoroughly.
-
Gown/Lab Coat: Put on your laboratory coat or gown, ensuring it is fully fastened.
-
Respiratory Protection (if required): If a respirator is necessary based on your risk assessment, perform a user seal check.
-
Eye and Face Protection: Put on your safety goggles or face shield.
-
Gloves: Don the first pair of gloves, ensuring the cuffs are pulled over the sleeves of your lab coat. If double-gloving, don the second pair over the first.
-
Gloves (Outer Pair): If double-gloved, remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.
-
Gown/Lab Coat: Unfasten the gown and remove it by rolling it down from the shoulders, ensuring the contaminated outer surface is folded inward. Dispose of it in the appropriate waste stream.
-
Eye and Face Protection: Remove your goggles or face shield from the back to the front.
-
Gloves (Inner Pair): Remove the final pair of gloves using the same inside-out technique.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
All disposable PPE and any materials that have come into contact with this compound must be considered hazardous waste.
-
Solid Waste: Contaminated gloves, gowns, and other solid materials should be collected in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Any solutions containing the compound should be collected in a properly labeled, sealed waste container. Do not pour chemical waste down the drain.[14]
-
Empty Containers: The original container of the chemical must also be disposed of as hazardous waste.
Follow your institution's specific guidelines for hazardous waste disposal. If you are unsure, consult your Environmental Health and Safety (EHS) department.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[15]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][15]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[2][15]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]
Always have a copy of the Safety Data Sheet (SDS) available for emergency responders.
Visual Workflow for PPE Selection and Use
Caption: PPE selection and use workflow for handling hazardous chemicals.
References
-
NIOSH Pocket Guide to Chemical Hazards - CDC. [Link]
-
Pocket Guide to Chemical Hazards Introduction | NIOSH - Restored CDC. [Link]
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Understanding the NIOSH Pocket Guide to Chemical Hazards - CPWR. [Link]
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NIOSH Pocket Guide to Chemical Hazards . [Link]
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NIOSH Pocket Guide to Chemical Hazards - International Association of Fire Chiefs. [Link]
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Laboratory Safety Guidance - OSHA. [Link]
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OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. [Link]
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OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog. [Link]
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Preventing Exposure to Hazardous Chemicals in Laboratories - Oregon OSHA. [Link]
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OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN . [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs . [Link]
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1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration - OSHA. [Link]
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5 Types of PPE for Hazardous Chemicals | Hazmat School. [Link]
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Personal Protective Equipment - EHSO Manual 2025-2026 - OUHSC.edu. [Link]
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2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem. [Link]
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Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]
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Use of Ether - Environment, Health & Safety. [Link]
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2,4-Dichlorobenzyl alcohol - Wikipedia. [Link]
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Welcome To Hyma Synthesis Pvt. Ltd . [Link]
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Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]
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Ether: It's hazards and safe use - Web pdf template. [Link]
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Drug Disposal: Dispose "Non-Flush List" Medicine in Trash - FDA. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
